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  • Product: [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol
  • CAS: 885273-13-2

Core Science & Biosynthesis

Foundational

solubility and stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in Common Laboratory Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of the heterocyclic compound [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions based on structural analysis with detailed, field-proven experimental protocols for empirical determination. We delve into the physicochemical properties that govern the compound's behavior in common laboratory solvents and under various stress conditions. The guide offers step-by-step methodologies for thermodynamic and kinetic solubility assessment, as well as a complete workflow for forced degradation studies to establish a stability profile. The ultimate goal is to equip scientists with the foundational knowledge and practical tools required to effectively handle, formulate, and advance isoxazole-based compounds in a research and development setting.

Introduction: The Central Role of Physicochemical Profiling

The compound [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol belongs to the isoxazole class of heterocycles, a structural motif of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2] The viability of any compound as a drug candidate or even as a tool compound in early-stage research is fundamentally dependent on its physicochemical properties. Solubility and stability are not mere data points; they are critical determinants of a compound's utility, influencing everything from reaction kinetics and purification strategies to bioavailability and shelf-life.[3][4]

This guide addresses the specific challenges and considerations for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol by examining its unique structural components:

  • The Isoxazole Ring: A five-membered aromatic heterocycle that is generally stable but possesses a labile N-O bond susceptible to cleavage under certain conditions.[5][6]

  • The 2-Bromophenyl Substituent: A bulky, lipophilic group that significantly impacts solubility in organic solvents and can influence electronic properties of the isoxazole ring.

  • The 5-Hydroxymethyl Group: A polar, hydrogen-bond-donating functional group that enhances solubility in protic solvents.

Understanding the interplay of these groups is paramount for predicting and confirming the compound's behavior. This document provides the theoretical framework for these predictions, followed by robust experimental protocols for their validation.

Predicted Physicochemical Profile

A priori assessment based on chemical structure allows for the rational selection of solvents and the anticipation of potential stability liabilities.

Structural Analysis and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The molecule possesses both a large, non-polar bromophenyl region and a polar hydroxymethyl group, giving it an amphipathic character.

Based on this structure, we can predict its solubility across a spectrum of common laboratory solvents.

Table 1: Predicted Solubility of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydroxymethyl group allows for hydrogen bonding, but the large bromophenyl moiety limits aqueous solubility.[7]
Polar Aprotic DMSO, DMF, Acetonitrile, THFHighStrong dipole-dipole interactions can solvate the polar parts of the molecule without the energetic penalty of disrupting a H-bond network.
Moderately Polar Ethyl Acetate, DCMModerate to HighGood balance of polarity to interact with the hydroxymethyl and isoxazole groups while also solvating the lipophilic phenyl ring.
Non-Polar Hexane, TolueneVery LowInsufficient polarity to overcome the crystal lattice energy and solvate the polar functional groups.[7]
Predicted Stability Profile

The stability of the isoxazole ring is generally robust but is known to be sensitive to pH and energetic conditions.[5] Forced degradation studies are designed to probe these potential liabilities.[8][9]

Table 2: Predicted Stability and Potential Degradation Pathways

Stress ConditionPredicted StabilityLikely Degradation Pathway
Acidic Hydrolysis HighThe isoxazole ring is generally stable in acidic conditions.[10] Protonation of the nitrogen is possible, but ring cleavage is not anticipated under mild acidic stress.
Basic Hydrolysis Low to ModerateBase-catalyzed cleavage of the N-O bond is a known degradation pathway for isoxazoles, leading to ring-opening.[5][10] This is the most probable liability for the molecule.
Oxidative Stress ModerateWhile no specific group is highly susceptible to oxidation, aggressive oxidative conditions (e.g., H₂O₂) could potentially lead to degradation, possibly involving the aromatic rings.
Thermal Stress HighThe compound is expected to be thermally stable in solid form and in solution at moderately elevated temperatures, consistent with its aromatic character.[11]
Photolytic Stress ModerateUnder UV irradiation, isoxazoles can undergo rearrangement to oxazoles via an azirine intermediate.[6] This represents a potential non-degradative transformation pathway.

Experimental Protocols for Solubility Determination

Empirical measurement of solubility is essential. The choice between a thermodynamic and kinetic assay depends on the application. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation, while kinetic solubility is a higher-throughput measurement often used for early-stage compound screening.[12][13]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.[14]

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. A prolonged incubation period ensures this equilibrium is reached. High-speed centrifugation or filtration is critical to separate all undissolved solid material, which would otherwise lead to an overestimation of solubility.

Methodology:

  • Preparation: Add an excess of solid [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol to a known volume of the selected solvent (e.g., 2-5 mg in 1 mL) in a glass vial.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. The presence of undissolved solid must be visually confirmed at the end of the incubation.

  • Sample Separation: Pellet the excess solid by centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) or by passing the suspension through a 0.22 µm filter.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase.

  • Analysis: Analyze the diluted sample using a validated HPLC method with a UV detector.

  • Calculation: Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant T (24-48 hours) A->B Ensure saturation C Centrifuge or Filter (0.22 µm) B->C Isolate dissolved fraction D Dilute Supernatant C->D Prepare for analysis E HPLC-UV Analysis D->E F Calculate vs. Standard Curve E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[13]

Causality: This protocol mimics the conditions of many high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks. Precipitation is detected by light scattering (nephelometry); as particles form, they scatter light, leading to a sharp increase in the measured signal. This point of precipitation is the kinetic solubility.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96- or 384-well microplate, add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition: Use a liquid handler to perform serial additions of the DMSO stock solution into the buffer-containing wells.

  • Measurement: After each addition and a brief mixing period, measure the light scattering at a 90° angle using a nephelometer.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal sharply increases above the background is defined as the kinetic solubility.

G A Prepare 10 mM Stock in DMSO C Serially Add DMSO Stock to Buffer A->C B Dispense Aqueous Buffer into Microplate B->C D Mix and Measure Light Scattering C->D Repeat for each concentration E Plot Signal vs. [Compound] D->E F Identify Precipitation Point E->F

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocols for Stability Assessment

Forced degradation (stress testing) is a systematic process to identify the intrinsic stability of a molecule by exposing it to conditions more severe than those it would typically encounter.[8][9] The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without being subsequently degraded themselves.[15] This process is fundamental for developing a stability-indicating analytical method.[4]

Protocol 3: Forced Degradation Studies

Causality: By subjecting the compound to a range of chemical, thermal, and photolytic stresses, we can rapidly identify potential degradation pathways. This information is invaluable for determining appropriate storage conditions, identifying compatible excipients in formulations, and is a regulatory requirement for method validation.[9][16] The use of both room temperature and elevated temperature conditions for hydrolysis allows for the assessment of degradation kinetics.[15]

Methodology: A stock solution of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol. This stock is then diluted into the stressor solutions.

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate samples at room temperature (RT) and 60 °C.

    • Analyze samples at time points (e.g., 0, 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate samples at RT and 60 °C.

    • Analyze samples at time points. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at RT and analyze at time points.

  • Thermal Degradation:

    • In Solution: Heat the solution of the compound in a neutral solvent (e.g., water:acetonitrile 1:1) at 80 °C.

    • Solid State: Place the solid compound in an oven at 80 °C.

    • Analyze samples at appropriate time points.

  • Photolytic Degradation (ICH Q1B):

    • Expose the compound in both solid form and in solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light with aluminum foil.

    • Analyze the light-exposed and control samples.

Analysis: All stressed samples should be analyzed by a stability-indicating HPLC-UV/MS method. The chromatograms are compared to that of an unstressed control sample to identify new peaks corresponding to degradation products. Mass spectrometry (MS) is used to obtain mass information on the degradants to aid in structural elucidation.[]

G cluster_stress Stress Conditions A Acidic (0.1M HCl, RT & 60°C) Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS A->Analysis B Basic (0.1M NaOH, RT & 60°C) B->Analysis C Oxidative (3% H₂O₂, RT) C->Analysis D Thermal (80°C, Solid & Solution) D->Analysis E Photolytic (ICH Q1B Light) E->Analysis Start Compound Stock (1 mg/mL) Start->A Start->B Start->C Start->D Start->E Result Identify Degradants Establish Degradation Pathway Assess Mass Balance Analysis->Result

Caption: General Workflow for Forced Degradation Studies.

Summary and Recommendations

This guide outlines a dual approach to understanding the physicochemical properties of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. The structural analysis predicts high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols, with limited aqueous solubility. The primary stability concern is anticipated to be hydrolytic degradation under basic conditions, a known characteristic of the isoxazole ring system.[10]

Recommendations for Handling and Storage:

  • Solubilization: For biological assays, DMSO is recommended as the primary solvent for creating high-concentration stock solutions.

  • Storage: The compound should be stored in solid form in a cool, dark, and dry place. Solutions, particularly in protic or aqueous media, should be prepared fresh. Long-term storage in basic buffered solutions should be avoided.

  • Further Analysis: The experimental protocols provided herein are designed to yield definitive data. Executing these workflows will generate a comprehensive solubility and stability profile, enabling rational formulation development, ensuring data integrity in screening campaigns, and providing critical information for advancing the compound through the drug discovery pipeline.

References

  • Solubility of Things. (n.d.). Isoxazole.
  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from .

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Pawar, P. A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Research, 15(9), 3562-3563.
  • Ashu, & Sapra, K. (2022). CHEMICAL STABILITY OF DRUGS. IIP Series.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity and Stability of Naphthoisoxazole Ring Systems and Their Precursors.
  • Lee, J. S., et al. (2005). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 33(11), 1738-1747.
  • Klitgaard, M. (2012). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.
  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds.
  • Sharma, M. C. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • Wikipedia. (n.d.). Isoxazole.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Kumar, V., et al. (2019). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. International Journal of Advanced Medical and Pharmaceutical Sciences Research, 7(1), 1-10.
  • Chem-Impex. (n.d.). [3-(4-Bromophenyl)isoxazol-5-yl]methanol.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
  • ResearchGate. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.
  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10.

Sources

Exploratory

An In-depth Technical Guide to the Biological Activities of Substituted Isoxazole Methanol Derivatives

Foreword: The Isoxazole Core - A Privileged Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Isoxazole Core - A Privileged Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic configuration and synthetic versatility have cemented its status as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets.[1][3] The incorporation of a methanol substituent (-CH₂OH) and other variable groups onto this core creates a class of derivatives with a vast and nuanced pharmacological potential. These derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4]

This technical guide moves beyond a mere catalog of activities. It is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of substituted isoxazole methanol derivatives. We will dissect the causality behind experimental designs, present self-validating protocols for key assays, and ground all claims in authoritative, verifiable literature.

Section 1: Anticancer Activity - Targeting the Engines of Malignancy

Substituted isoxazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that drive tumor growth, proliferation, and survival.[7][8][9]

Mechanism of Action: A Multi-Pronged Attack

The anticancer prowess of isoxazole derivatives stems from their ability to interact with multiple validated oncogenic targets.

  • Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes essential for cancer cell function. This includes:

    • Kinase Inhibition: Many derivatives target protein kinases like Epidermal Growth Factor Receptor (EGFR-TK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][10] By blocking the ATP-binding site of these kinases, the isoxazole compounds disrupt downstream signaling cascades responsible for cell proliferation and angiogenesis. One study identified a series of new isoxazole derivatives with potent EGFR-TK inhibitory activity, with compound 25a showing an IC₅₀ value of 0.054 µM.[10]

    • Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes that manage DNA topology and are crucial for replication.[7][8] This leads to DNA damage and the induction of apoptosis.

    • Histone Deacetylase (HDAC) Inhibition: Some isoxazoles act as HDAC inhibitors, altering chromatin structure and gene expression to induce cell cycle arrest and apoptosis.[7][8]

  • Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to trigger programmed cell death. Isoxazole derivatives achieve this through various means, including the disruption of microtubule dynamics, which arrests the cell cycle at the G2/M phase, and by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][10]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a chaperone protein that stabilizes numerous oncoproteins. Isoxazole-based Hsp90 inhibitors, such as NVP-AUY922, have shown high binding potency, leading to the degradation of client proteins and inhibiting cancer cell growth.[11]

The following diagram illustrates a simplified workflow for the discovery and validation of isoxazole-based anticancer agents.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Validation S1 Design of Derivatives (In Silico Docking) S2 Synthesis via Cycloaddition (e.g., Chalcone + Hydroxylamine) S1->S2 S3 Purification & Characterization (NMR, Mass Spec) S2->S3 IV1 Cytotoxicity Screening (MTT/MTS Assay) S3->IV1 Test Compounds IV2 IC50 Determination (Dose-Response) IV1->IV2 Active Hits IV3 Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) IV2->IV3 Potent Compounds PV1 In Vivo Efficacy (Xenograft Models) IV3->PV1 Validated Leads PV2 Pharmacokinetic Profiling (ADME) PV1->PV2 PV3 Lead Optimization PV2->PV3

Caption: Workflow for Anticancer Drug Discovery of Isoxazole Derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.

  • Substitution on Phenyl Rings: The presence of electron-withdrawing groups (e.g., fluorine, trifluoromethyl) or electron-donating groups (e.g., methoxy) on aryl rings attached to the isoxazole core significantly influences cytotoxicity.[5] For instance, a fluorine or trifluoromethyl group at the para-position of a phenyl ring often enhances anticancer activity.[5]

  • The Methanol Group: The (isoxazol-5-yl)methanol moiety itself can be a key pharmacophore.[12] Esterification or other modifications at this position can alter solubility, cell permeability, and target engagement, providing a valuable handle for lead optimization.

  • Heterocyclic Additions: Linking other heterocyclic moieties, such as indole or benzothiazole, to the isoxazole scaffold has been shown to produce compounds with potent and selective pro-apoptotic activity.[5]

The diagram below illustrates the key SAR points on a generalized isoxazole methanol core.

Caption: Key Structure-Activity Relationship Sites on the Isoxazole Core.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative isoxazole derivatives against various human cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
25a Phenyl/Thiophene-Substituted IsoxazoleHepG2 (Liver)6.38[10]
25a Phenyl/Thiophene-Substituted IsoxazoleMCF-7 (Breast)8.16[10]
4b Phenyl-Substituted IsoxazoleHCT-116 (Colon)9.96[10]
6l 4-Phenoxy-phenyl IsoxazoleA549 (Lung)0.22[13]
6l 4-Phenoxy-phenyl IsoxazoleMDA-MB-231 (Breast)0.21[13]
10a Phenyl-Substituted IsoxazoleEGFR-TK (Enzyme)0.064[10]

Section 2: Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, autoimmune disorders, and certain cancers.[14][15] Isoxazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade.[16][17]

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory effects of isoxazole derivatives are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[14][18]

  • COX-1 and COX-2 Inhibition: Prostaglandins, key mediators of pain and inflammation, are synthesized from arachidonic acid by COX enzymes.[14] Isoxazole derivatives can inhibit both COX-1 and COX-2. However, the development of selective COX-2 inhibitors is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18] Several studies have successfully designed isoxazole derivatives that show high selectivity for the COX-2 enzyme.[16][18]

  • Suppression of Pro-inflammatory Cytokines: Beyond COX inhibition, some derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages, further dampening the inflammatory response.[17][19] For example, the derivative MZO-2 was found to potently inhibit carrageenan-induced paw inflammation in mice.[19]

The simplified pathway below shows the role of COX enzymes in inflammation and their inhibition by isoxazole derivatives.

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Swelling, Fever) PGs->Inflammation Isoxazole Isoxazole Derivative Isoxazole->COX Inhibition

Sources

Foundational

Unraveling the Enigma: An In-Depth Technical Guide to the Core Mechanisms of Action of Isoxazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a diverse array of therapeutic agents with a wide spectrum of biological activities. This guide, intended for researchers, scientists, and drug development professionals, delves into the core mechanisms of action of isoxazole-based compounds, moving beyond a general overview to provide a detailed exploration of their molecular targets, the pathways they modulate, and the experimental methodologies used to elucidate these intricate interactions.

The Isoxazole Core: A Privileged Scaffold in Drug Discovery

The isoxazole ring is more than just a structural motif; its inherent physicochemical properties often confer favorable pharmacokinetic profiles and enhanced biological activity to the molecules that contain it. The electronegative oxygen and nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the aromatic nature of the ring contributes to molecular stability and allows for diverse substitutions to fine-tune potency and selectivity. This versatility has enabled the development of isoxazole-containing drugs for a multitude of therapeutic areas, including inflammation, infectious diseases, autoimmune disorders, and oncology.[1][2]

Key Mechanistic Classes of Isoxazole-Based Compounds

While the therapeutic applications of isoxazole derivatives are broad, their mechanisms of action can be broadly categorized into several key classes. This section will explore some of the most significant and well-characterized mechanisms, providing specific examples and the scientific rationale behind their therapeutic effects.

Enzyme Inhibition: A Dominant Mechanism

A significant number of isoxazole-based drugs exert their effects by inhibiting the activity of specific enzymes. The isoxazole moiety can act as a bioisostere for other functional groups, fitting into the active sites of enzymes and disrupting their catalytic function.

Leflunomide is a classic example of an isoxazole-based immunomodulatory drug used in the treatment of rheumatoid arthritis.[3] Leflunomide itself is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide, through the opening of the isoxazole ring.[4]

Mechanism of Action: Teriflunomide is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[3][5] This pathway is essential for the production of pyrimidines, which are vital building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes that play a central role in autoimmune diseases, are highly dependent on the de novo synthesis of pyrimidines. By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and thereby suppressing the proliferation of these immune cells.[5][6]

Signaling Pathway: De Novo Pyrimidine Synthesis

DHODH_Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->Orotate Leflunomide Leflunomide (Teriflunomide) Leflunomide->DHODH Inhibits

Inhibition of DHODH by Leflunomide's active metabolite.

Quantitative Data: DHODH Inhibition

CompoundTargetIC50/KiAssay System
TeriflunomideHuman DHODHKi = 179 nM[7]Recombinant human DHODH
TeriflunomideHuman DHODHIC50 = 24.5 nM[8]Fluorescence-based enzyme assay

Experimental Protocol: DHODH Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for measuring DHODH activity and its inhibition. The assay is based on the reduction of the dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[9][10]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Substrate Solution: 500 µM Dihydroorotic acid in assay buffer.

    • Coenzyme Solution: 100 µM Coenzyme Q10 in assay buffer.

    • DCIP Solution: 200 µM 2,6-dichloroindophenol in assay buffer.

    • Enzyme Solution: Recombinant human DHODH diluted in assay buffer to a final concentration that gives a linear reaction rate.

    • Inhibitor Stock Solution: Dissolve the isoxazole compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the inhibitor solution at various concentrations (or DMSO for control).

    • Add 70 µL of the enzyme solution to each well and pre-incubate for 30 minutes at 25°C.

    • Add 10 µL of the coenzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate and DCIP solution to each well.

    • Immediately measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents Add_Inhibitor Add Inhibitor to Plate Reagents->Add_Inhibitor Inhibitor Prepare Inhibitor Dilutions Inhibitor->Add_Inhibitor Add_Enzyme Add DHODH Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Coenzyme Add Coenzyme Q10 Pre_Incubate->Add_Coenzyme Add_Substrate Add Substrate & DCIP Add_Coenzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 650 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for a spectrophotometric DHODH inhibition assay.

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class of selective COX-2 inhibitors.[11] The isoxazole ring is a key structural feature that contributes to its selectivity.

Mechanism of Action: Valdecoxib selectively binds to and inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[11] By selectively inhibiting COX-2, valdecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the activity of the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa and maintaining platelet function. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Signaling Pathway: Prostaglandin Synthesis

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Function) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Selectively Inhibits

Selective inhibition of COX-2 by Valdecoxib.

Quantitative Data: COX-2 Inhibition and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Assay System
Valdecoxib21.90.2491.3Human Whole Blood Assay[12]
Celecoxib>1000.45>222Fluorometric Kit[13]

Experimental Protocol: Human Whole Blood Assay for COX-2 Selectivity

This ex vivo assay provides a physiologically relevant system to assess the selectivity of COX inhibitors.[14][15]

  • Blood Collection:

    • Collect fresh human blood from healthy volunteers into heparinized tubes.

  • COX-2 Induction:

    • In a 96-well plate, add 180 µL of whole blood to each well.

    • Add 10 µL of the isoxazole compound at various concentrations (or vehicle control).

    • Stimulate COX-2 expression by adding lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.

    • Incubate for 24 hours at 37°C.

    • Centrifuge the plate and collect the plasma for prostaglandin E2 (PGE2) measurement (an indicator of COX-2 activity).

  • COX-1 Activity Measurement:

    • In a separate set of tubes, add 1 mL of whole blood.

    • Add the isoxazole compound at various concentrations.

    • Allow the blood to clot for 1 hour at 37°C.

    • Centrifuge and collect the serum for thromboxane B2 (TXB2) measurement (an indicator of platelet COX-1 activity).

  • Quantification and Analysis:

    • Measure PGE2 and TXB2 levels using commercially available ELISA kits.

    • Calculate the percent inhibition of COX-1 and COX-2 for each compound concentration.

    • Determine the IC50 values for both enzymes and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Sulfamethoxazole is a sulfonamide antibiotic that contains an isoxazole ring. It is often used in combination with trimethoprim to treat bacterial infections.

Mechanism of Action: Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[16] Folic acid is essential for the synthesis of nucleotides and amino acids, and ultimately for bacterial growth and replication. Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[17] By competing with PABA for the active site of the enzyme, sulfamethoxazole blocks the synthesis of dihydropteroic acid, a precursor to folic acid.[16][18]

Signaling Pathway: Bacterial Folic Acid Synthesis

DHPS_Inhibition Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis DHPS->Dihydropteroic_Acid Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitively Inhibits

Competitive inhibition of DHPS by Sulfamethoxazole.

Experimental Protocol: DHPS Inhibition Assay (Coupled Enzyme Assay)

This spectrophotometric assay continuously monitors DHPS activity by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).[1][2]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2.

    • Substrate 1: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

    • Substrate 2: Para-aminobenzoic acid (PABA).

    • Coupling Enzyme: Dihydrofolate reductase (DHFR).

    • Cofactor: NADPH.

    • Enzyme Solution: Purified bacterial DHPS.

    • Inhibitor Stock Solution: Dissolve sulfamethoxazole or other test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, combine the assay buffer, DHFR, NADPH, and the inhibitor at various concentrations.

    • Add the DHPS enzyme and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding a mixture of DHPP and PABA.

    • Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the absorbance change.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.

Receptor Modulation: Interacting with the Body's Signaling Network

Isoxazole derivatives can also act as ligands for various receptors, either activating (agonists) or blocking (antagonists) their function.

Certain isoxazole-based compounds have been shown to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors in the central nervous system.[1][3] These receptors are crucial for fast synaptic transmission and have been implicated in various neurological disorders.

Mechanism of Action: Depending on their specific structure, isoxazole derivatives can act as either positive or negative allosteric modulators of AMPA receptors.[1][3] For example, some bis(isoxazoles) have been identified as potent positive allosteric modulators, enhancing the receptor's response to glutamate.[3] Conversely, other isoxazole-4-carboxamide derivatives act as inhibitors, reducing AMPA receptor-mediated currents.[1][13] This modulation of AMPA receptor activity presents therapeutic opportunities for conditions such as cognitive disorders and chronic pain.[1]

Quantitative Data: AMPA Receptor Modulation

CompoundTargetEffectPotency
1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate)AMPA ReceptorPositive Allosteric Modulator70% potentiation at 10⁻¹¹ M[3]
CIC-1 (isoxazole-4-carboxamide derivative)AMPA ReceptorInhibitor8-fold inhibition[1][13]
ISX-11 (fluorophenyl-isoxazole-carboxamide)GluA2-containing AMPARInhibitorIC50 = 4.4 µM[8]

Isoxazole-containing compounds have also been developed as ligands for nuclear receptors, which are a class of ligand-activated transcription factors that regulate gene expression.

Mechanism of Action: For instance, trisubstituted isoxazoles have been identified as potent and selective inverse agonists of the retinoic-acid-receptor-related orphan receptor γt (RORγt), a key driver of Th17 cell differentiation and a promising target for autoimmune diseases.[19][20] Other isoxazole derivatives have been shown to be agonists of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism, with potential applications in liver diseases.[21]

Quantitative Data: Nuclear Receptor Modulation

Compound ClassTargetEffectPotency (IC50/EC50)
Trisubstituted isoxazolesRORγtInverse AgonistLow nM IC50 values[19][20]
Isoxazole derivativesFXRAgonistVaries with substitution
Other Diverse Mechanisms of Action

The versatility of the isoxazole scaffold extends to a range of other mechanisms of action.

  • Kinase Inhibition: Several isoxazole derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. For example, isoxazole-based compounds have shown potent inhibitory activity against c-Met kinase and c-Jun N-terminal kinase (JNK), both of which are implicated in cancer.[22][23]

  • Tubulin Polymerization Inhibition: Some isoxazole-containing compounds have been found to interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[9][24]

  • PARP Inhibition: The isoxazole scaffold is being explored for the development of inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors have shown significant promise in the treatment of certain cancers.[2][25]

Conclusion

The isoxazole ring is a truly privileged scaffold in medicinal chemistry, giving rise to a remarkable diversity of bioactive compounds with a wide array of mechanisms of action. From the well-established enzyme inhibitors like leflunomide and sulfamethoxazole to the emerging classes of receptor modulators and kinase inhibitors, isoxazole-based compounds continue to provide a rich source of therapeutic innovation. A thorough understanding of their intricate molecular mechanisms, coupled with the application of robust experimental methodologies, is crucial for the continued development of novel and effective isoxazole-containing drugs to address unmet medical needs. This guide provides a foundational framework for researchers and drug development professionals to navigate the complex and exciting landscape of isoxazole pharmacology.

References

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). MDPI. [Link]

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  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (n.d.). PubMed. [Link]

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  • Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181). (n.d.). ChEMBL. [Link]

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  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (n.d.). PubMed. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). PubMed. [Link]

  • (PDF) Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (n.d.). ResearchGate. [Link]

  • Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum. (n.d.). NIH. [Link]

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Exploratory

An In-depth Technical Guide to (3-(2-Bromophenyl)isoxazol-5-yl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (3-(2-Bromophenyl)isoxazol-5-yl)methanol, a heterocyclic compound of interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-(2-Bromophenyl)isoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular structure. A detailed, field-proven protocol for its synthesis via a [3+2] cycloaddition reaction is presented, along with a discussion of the underlying reaction mechanism. Furthermore, this guide outlines the expected analytical and spectroscopic data for the characterization of the molecule. Safety and handling procedures are also provided. The potential applications of this and structurally related compounds in drug discovery and other fields are reviewed, supported by authoritative references.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that feature prominently in a multitude of biologically active molecules.[1][2][3] The isoxazole scaffold is a key component in several approved pharmaceutical agents, underscoring its importance as a privileged structure in drug design.[1] The incorporation of a bromophenyl substituent introduces a versatile handle for further chemical modifications, making compounds like (3-(2-Bromophenyl)isoxazol-5-yl)methanol valuable building blocks in the synthesis of complex molecular architectures for drug discovery and materials science.[4] This guide serves to provide researchers with a detailed understanding of the synthesis, properties, and potential of this specific isoxazole derivative.

Chemical Identity and Molecular Structure

CAS Number: 885273-13-2

Molecular Formula: C₁₀H₈BrNO₂

Molecular Weight: 254.08 g/mol

Molecular Structure:

Caption: Molecular structure of (3-(2-Bromophenyl)isoxazol-5-yl)methanol.

Synthesis and Mechanism

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6][7] In this case, the synthesis of (3-(2-Bromophenyl)isoxazol-5-yl)methanol involves the reaction of 2-bromobenzonitrile oxide with propargyl alcohol.

Synthetic Workflow

G cluster_0 Preparation of Nitrile Oxide Precursor cluster_1 In Situ Generation of Nitrile Oxide cluster_2 [3+2] Cycloaddition cluster_3 Purification A 2-Bromobenzaldehyde C 2-Bromobenzaldoxime A->C B Hydroxylamine Hydrochloride B->C D 2-Bromobenzaldoxime C->D F 2-Bromobenzonitrile Oxide D->F E Oxidizing Agent (e.g., NCS or CAN) E->F G 2-Bromobenzonitrile Oxide F->G I (3-(2-Bromophenyl)isoxazol-5-yl)methanol G->I H Propargyl Alcohol H->I J Crude Product I->J K Column Chromatography J->K L Pure Product K->L

Caption: Synthetic workflow for (3-(2-Bromophenyl)isoxazol-5-yl)methanol.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a 4-bromo isomer and is expected to yield the target compound.[5]

Materials:

  • 2-Bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Propargyl alcohol

  • Cerium(IV) ammonium nitrate (CAN) or N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Bromobenzaldoxime

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-bromobenzaldoxime, which can be used in the next step without further purification.

Step 2: Synthesis of (3-(2-Bromophenyl)isoxazol-5-yl)methanol

  • Dissolve 2-bromobenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM).

  • To this solution, add the oxidizing agent, for instance, N-Chlorosuccinimide (NCS) (1.1 eq), portion-wise at 0 °C. Alternatively, cerium(IV) ammonium nitrate (CAN) can be used as a catalyst.[5]

  • Add a base, such as triethylamine (1.5 eq), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (3-(2-Bromophenyl)isoxazol-5-yl)methanol.

Mechanistic Insights

The key step in this synthesis is the 1,3-dipolar cycloaddition. The reaction is initiated by the in-situ generation of 2-bromobenzonitrile oxide from 2-bromobenzaldoxime using an oxidizing agent. The nitrile oxide then acts as a 1,3-dipole and reacts with the triple bond of propargyl alcohol (the dipolarophile) in a concerted or stepwise fashion to form the five-membered isoxazole ring.

Characterization

The structure of the synthesized (3-(2-Bromophenyl)isoxazol-5-yl)methanol can be confirmed by various spectroscopic techniques. The expected data, based on analogous compounds, are presented below.[8][9]

Table 1: Expected Analytical and Spectroscopic Data

Technique Expected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.7-7.3 (m, 4H, Ar-H), ~6.5 (s, 1H, isoxazole-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170 (C-5 of isoxazole), ~162 (C-3 of isoxazole), ~134-127 (Ar-C), ~122 (Ar-C-Br), ~100 (C-4 of isoxazole), ~56 (CH₂)
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): ~3400 (O-H stretch), ~3100 (Ar C-H stretch), ~1600 (C=N stretch), ~1450 (Ar C=C stretch), ~1050 (C-O stretch), ~750 (C-Br stretch)
Mass Spectrometry (ESI-MS) m/z: 253.98 [M+H]⁺, 255.98 [M+H]⁺ (isotopic pattern for Br)

Potential Applications in Drug Discovery and Materials Science

The isoxazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][10] The presence of the bromophenyl group on the isoxazole ring provides a strategic point for further functionalization through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.[4]

Furthermore, isoxazole-containing compounds are being explored for their applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[4]

Safety and Handling

As with any chemical compound, (3-(2-Bromophenyl)isoxazol-5-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[11][12][13][14]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(3-(2-Bromophenyl)isoxazol-5-yl)methanol is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. The synthetic protocol outlined in this guide, based on the robust [3+2] cycloaddition reaction, provides a reliable method for its preparation. The expected characterization data will aid researchers in confirming the identity and purity of the synthesized compound. With its versatile chemical nature, this molecule serves as an excellent starting point for the development of novel compounds with diverse applications.

References

  • BLD Pharmatech. (n.d.). Safety Data Sheet for (2-Amino-6-bromophenyl)methanol.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for 3-(4-Bromophenyl)isoxazol-5-amine.
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  • Supporting Inform
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.
  • (3-(4-bromophenyl)oxetan-3-yl)
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025).
  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). The Royal Society of Chemistry.
  • Biologically-active isoxazole-based drug molecules. (n.d.).
  • Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol. (n.d.). Cole-Parmer.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (2023). Indian Journal of Chemistry.
  • [3-(4-Bromophenyl)isoxazol-5-yl]methanol. (n.d.). Chem-Impex.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry.
  • Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)
  • Comparative Study: 3-Methyl-5-(oxazol-5-yl)

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Foundational

Preliminary Cytotoxicity Screening of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of the novel compound, [3-(2-bromo-ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of the novel compound, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. While specific data for this molecule is not extensively published, this document outlines a robust, multi-faceted screening strategy based on established principles of in vitro toxicology and the known biological activities of the broader isoxazole class of compounds.[1][2] The guide details scientifically validated protocols for assessing cell viability, membrane integrity, and the induction of apoptosis. Furthermore, it presents a structured approach to experimental design, data interpretation, and visualization of potential cellular pathways affected. This document is intended to serve as a foundational resource for researchers initiating the cytotoxic characterization of this and other novel isoxazole derivatives in the context of oncology drug discovery.

Introduction: The Rationale for Cytotoxicity Screening

The initial evaluation of a compound's impact on cell viability and proliferation is a crucial step in the drug discovery process.[3] This procedure, known as cytotoxicity screening, is designed to identify compounds with the potential to selectively eliminate cancer cells.[4] A variety of in vitro assays are employed to measure key cellular parameters that reflect cell health, including metabolic activity, the integrity of the cell membrane, and programmed cell death (apoptosis).[5][6]

The isoxazole scaffold is a key feature in numerous compounds with a wide array of biological activities, including anticancer properties.[2][7] Derivatives of isoxazole have been shown to induce apoptosis and inhibit cancer cell proliferation, making them a promising area of research for new therapeutic agents.[8] The subject of this guide, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, is a novel compound within this class. While its specific synthesis has been described, a thorough evaluation of its cytotoxic potential is a necessary next step.[9][10]

A key metric derived from these screening assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits a specific biological process by 50%.[11][12] This value provides a quantitative measure of a compound's potency and is a critical factor in determining its potential for further development.[11]

Experimental Design: A Multi-Assay Approach

To obtain a comprehensive understanding of the cytotoxic profile of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, a multi-pronged approach utilizing a panel of diverse cancer cell lines is recommended.

Cell Line Selection

The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity.[13] Consideration of the tissue of origin and the genetic background of the cell lines can provide valuable insights into potential mechanisms of action.[14] A well-characterized panel might include:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HeLa: A human cervical cancer cell line.[15]

  • A549: A human lung carcinoma cell line.[16]

  • HepG2: A human liver cancer cell line.[7]

  • K562: A human chronic myelogenous leukemia cell line.[8]

In addition to cancer cell lines, it is also advisable to include a non-cancerous cell line, such as human embryonic kidney cells (HEK293), to assess the compound's selectivity and potential for off-target toxicity.[15]

Foundational Cytotoxicity Assays

A combination of assays targeting different cellular functions is essential for a thorough preliminary screening.

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][17]

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[18][19]

  • Apoptosis Induction (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, offering insights into the mode of cell death.[5][20]

Detailed Experimental Protocols

The following protocols are standard, validated methods for conducting preliminary cytotoxicity screening.

Cell Viability and Metabolic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cellular enzymes.[21][22] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][23]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density to ensure exponential growth throughout the experiment. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.[15][24]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[23]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[17][21]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[17][21]

Membrane Integrity: LDH Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[18][25]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.[19]

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19] Controls for spontaneous and maximum LDH release should be included to accurately determine cytotoxicity.[18]

Apoptosis Detection: Annexin V/PI Staining

This assay utilizes the differential staining of cells with Annexin V and Propidium Iodide (PI) to identify apoptotic and necrotic cells via flow cytometry.[5]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add fluorochrome-conjugated Annexin V and PI.[26]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[26]

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentages of live, early apoptotic, late apoptotic, and necrotic cells.[26]

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison. The primary endpoint will be the IC50 value for each cell line tested.

Table 1: Hypothetical IC50 Values for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaValue
HeLaCervical CancerValue
A549Lung CarcinomaValue
HepG2Liver CancerValue
K562LeukemiaValue
HEK293Normal KidneyValue
Interpretation of Results

The interpretation of cytotoxicity data requires careful consideration of the IC50 values in the context of the assays performed. A lower IC50 value indicates greater potency.[27] Comparing the IC50 values between cancer and non-cancerous cell lines provides an initial indication of the compound's selectivity. It is important to remember that an IC50 value from an MTT assay reflects a reduction in metabolic activity, which could be due to cytotoxicity or cytostatic effects (inhibition of proliferation).[28] The results from the LDH and Annexin V assays will help to elucidate the mechanism of cell death.[29]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and potential biological mechanisms.

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (MCF-7, HeLa, A549, etc.) Seeding Cell Seeding (96-well & 6-well plates) Cell_Culture->Seeding Compound_Prep Compound Dilution [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol Treatment Compound Treatment (24, 48, 72 hours) Compound_Prep->Treatment Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Staining (Mode of Cell Death) Treatment->Apoptosis Absorbance Absorbance/Fluorescence Measurement MTT->Absorbance LDH->Absorbance Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry IC50 IC50 Calculation Absorbance->IC50 Interpretation Data Interpretation Flow_Cytometry->Interpretation IC50->Interpretation

Caption: Experimental workflow for cytotoxicity screening.

Potential Apoptotic Signaling Pathway

Many anticancer agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[30] Both pathways converge on the activation of caspases, which are key executioners of apoptosis.[31]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound [3-(2-bromo-phenyl)- isoxazol-5-yl]-methanol Death_Receptor Death Receptor (e.g., Fas, TNFR1) Compound->Death_Receptor Mitochondrion Mitochondrion Compound->Mitochondrion DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Substrates Cellular Substrate Cleavage Caspase3->Substrates Apoptosis_Node Apoptosis Substrates->Apoptosis_Node

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary cytotoxicity screening of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. By employing a multi-assay approach across a diverse panel of cell lines, researchers can generate the critical data necessary to evaluate the compound's potential as an anticancer agent. The detailed protocols and guidance on data interpretation are designed to ensure the generation of reliable and reproducible results, paving the way for further mechanistic studies and preclinical development.

References

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • MDPI. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2849. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bentham Science. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]

  • MDPI. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 9(10), 503. [Link]

  • Journal of Pharmaceutical Research International. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Pharmaceutical Research International, 34(30A), 1-12. [Link]

  • Spandidos Publications. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 10(1), 477-481. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • PubMed. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2849. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(19), 14897. [Link]

  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17735–17745. [Link]

  • Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

An Application Guide for Drug Development Professionals Abstract The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This application note provides a detailed, field-proven protocol for the synthesis of these vital heterocycles via the classical cyclocondensation of chalcones (α,β-unsaturated ketones) with hydroxylamine. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss the critical parameters that ensure high yield and purity, empowering researchers to reliably construct these valuable molecular frameworks.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This unique arrangement imparts a specific electronic and structural profile, making them versatile isosteres for other functional groups and enabling them to interact with a wide array of biological targets.[1][2] Consequently, the isoxazole ring is a cornerstone in the design of drugs with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3]

The synthesis of 3,5-disubstituted isoxazoles from chalcones is a robust and widely adopted method. It offers a straightforward pathway using readily available starting materials, making it an efficient strategy for generating libraries of novel compounds for drug discovery pipelines.[3][4]

Reaction Mechanism: From Chalcone to Isoxazole

The conversion of a chalcone to a 3,5-disubstituted isoxazole is a cyclocondensation reaction initiated by the nucleophilic attack of hydroxylamine. The process can be mechanistically understood in four key stages:

  • Michael Addition: The reaction begins with a 1,4-conjugate addition (Michael addition) of the nitrogen atom of hydroxylamine to the β-carbon of the α,β-unsaturated ketone system of the chalcone.

  • Oxime Formation: The intermediate then undergoes a condensation reaction between the ketone's carbonyl group and the nitrogen of the hydroxylamine, forming a cyclic hydroxylamino-ketone which tautomerizes to a more stable cyclic oxime intermediate.

  • Cyclization: Intramolecular cyclization occurs where the hydroxyl group of the oxime attacks the carbonyl carbon.

  • Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, resulting in the formation of the stable, aromatic 3,5-disubstituted isoxazole ring.[2][5]

The mechanism is visualized in the diagram below.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct 1. Michael Addition Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Michael_Adduct Cyclic_Oxime Cyclic Oxime Intermediate Michael_Adduct->Cyclic_Oxime 2. & 3. Oxime Formation & Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclic_Oxime->Isoxazole 4. Dehydration (-H₂O)

Caption: Reaction mechanism for isoxazole synthesis from a chalcone.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general and reliable method for the synthesis of 3,5-disubstituted isoxazoles. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials and Reagents
  • Starting Materials: Substituted Chalcone (10 mmol, 1.0 eq)

  • Reagents:

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (15 mmol, 1.5 eq)

    • Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH) (5 mL of 40% aq. solution) or Sodium Acetate (NaOAc)

  • Solvent: Ethanol (95% or absolute, ~30-40 mL)

  • Work-up: Crushed ice, distilled water, Diethyl ether or Ethyl acetate

  • Purification: Silica gel for column chromatography, appropriate solvent system (e.g., n-hexane/ethyl acetate)

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers, graduated cylinders

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Column chromatography setup

Overall Experimental Workflow

The entire process, from reaction setup to final product characterization, follows a systematic workflow.

G Start 1. Reagent Setup (Chalcone, NH₂OH·HCl, Solvent, Base) Reaction 2. Reflux Reaction (e.g., 8-12 hours) Start->Reaction TLC 3. Monitor Progress (TLC Analysis) Reaction->TLC periodically TLC->Reaction continue if incomplete Workup 4. Quenching & Extraction (Pour on ice, extract) TLC->Workup upon completion Purify 5. Purification (Recrystallization or Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, IR, MS, M.P.) Purify->Analyze End Pure 3,5-Disubstituted Isoxazole Analyze->End

Caption: Standard experimental workflow for isoxazole synthesis.

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the chalcone (10 mmol), hydroxylamine hydrochloride (15 mmol), and ethanol (30 mL).[6]

  • Initiation: Begin stirring the mixture to achieve a suspension. Slowly add the basic solution (e.g., 5 mL of 40% KOH) to the flask.[6] The use of a base is critical to neutralize the hydrochloride salt and generate free hydroxylamine, the active nucleophile.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 8-12 hours.[6] The progress of the reaction should be monitored by TLC. To do this, periodically take a small aliquot from the reaction mixture, spot it on a TLC plate alongside the starting chalcone, and elute with an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of the chalcone spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression.

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice with stirring.[6] This will cause the crude isoxazole product to precipitate out of the aqueous solution.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts. Allow the product to air-dry.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent (such as ethanol) or by column chromatography on silica gel.[7] Column chromatography is often preferred to ensure high purity, especially when generating compounds for biological screening.

Characterization

The identity and purity of the synthesized 3,5-disubstituted isoxazole should be confirmed using standard analytical techniques:

  • FT-IR: To confirm the presence of key functional groups.

  • ¹H and ¹³C NMR: To elucidate the chemical structure.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[8]

  • Melting Point: To assess the purity of the crystalline solid.

Data Summary: Reaction Parameters

The versatility of this synthesis allows for a range of conditions depending on the specific chalcone substrate. The choice of base and solvent can influence reaction time and yield.

Method Key Reagents Solvent Conditions Typical Yield Reference
Base-Catalyzed Condensation Chalcone, Hydroxylamine HCl, KOH/NaOHEthanolReflux, 8-12 hours45-65%[6]
Acetate-Buffered Condensation Chalcone, Hydroxylamine HCl, Sodium AcetateAcetic Acid / EthanolReflux, 8-10 hours65-82%[8][9]
Stirring at Room Temp. Chalcone, Hydroxylamine HCl, KOHEthanolStirring, 24 hours~74%[3]

Conclusion and Best Practices

The cyclocondensation of chalcones with hydroxylamine hydrochloride is an efficient and reliable method for synthesizing 3,5-disubstituted isoxazoles. The protocol's success hinges on careful monitoring of the reaction's progress via TLC and appropriate purification of the final product. For drug development professionals, this method provides a foundational platform for creating diverse molecular libraries. The electronic nature of the substituents on the chalcone's aromatic rings can influence reaction rates and yields, a factor to consider when planning syntheses for a range of analogues. By adhering to the principles and steps outlined in this guide, researchers can confidently and reproducibly synthesize these important heterocyclic compounds for further investigation.

References

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.

  • Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters.

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications.

  • A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. Benchchem.

  • Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Digital Repository of University of Kufa.

  • synthesis of isoxazoles. YouTube.

  • Preparation of 3,5-diaryl isoxazole scaffolds via the chalcone intermediate. ResearchGate.

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PubMed Central.

  • Effect of hydroxylamine hydrochloride on chalcones. ResearchGate.

  • Biological activity of new heterocyclic compounds derived from chalcone. Journal of Medicinal and Pharmaceutical Chemistry Research.

  • (a) Molecular framework of 3,5-disubstituted isoxazoles involving... ResearchGate.

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. PubMed.

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Application

Application Notes and Protocols for the Utilization of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Precursor In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold has emerged as a privileged structure, integral to a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Precursor

In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold has emerged as a privileged structure, integral to a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4] Within this important class of heterocycles, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol presents itself as a particularly versatile and valuable precursor for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the synthetic utility of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. It is designed for researchers, scientists, and drug development professionals seeking to leverage this bifunctional building block in their synthetic campaigns. The strategic placement of an ortho-brominated phenyl ring at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole core offers two distinct and orthogonal points for molecular elaboration. The aryl bromide is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. Concurrently, the benzylic alcohol functionality provides a handle for nucleophilic substitution, oxidation, or esterification, further expanding the accessible chemical space.

These application notes will detail the synthesis of this key precursor and provide experimentally-grounded protocols for its subsequent transformations, including Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as nucleophilic substitution at the benzylic position. The causality behind experimental choices will be elucidated, and each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Synthesis of the Precursor: [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

The synthesis of 3-aryl-5-hydroxymethylisoxazoles is most effectively achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6][7] In this case, the reaction involves the in situ generation of 2-bromobenzonitrile oxide from 2-bromobenzaldoxime, which then reacts with propargyl alcohol.

Proposed Synthetic Pathway

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Bromobenzaldoxime 2-Bromobenzaldoxime 2-Bromobenzaldehyde->2-Bromobenzaldoxime Hydroxylamine HCl, Base Hydroxylamine HCl Hydroxylamine HCl Base (e.g., Pyridine) Base (e.g., Pyridine) 2-Bromobenzaldoxime_ref 2-Bromobenzaldoxime Target_Molecule [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol 2-Bromobenzaldoxime_ref->Target_Molecule 1. NaOCl 2. Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol Oxidizing Agent (e.g., NaOCl) Oxidizing Agent (e.g., NaOCl)

Caption: Proposed synthesis of the target precursor.

Detailed Experimental Protocol: Synthesis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

Part A: Synthesis of 2-Bromobenzaldoxime

  • To a solution of 2-bromobenzaldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.5 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-bromobenzaldoxime, which can often be used in the next step without further purification.

Part B: Synthesis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

  • Dissolve 2-bromobenzaldoxime (1.0 eq.) and propargyl alcohol (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach, 1.5 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The NaOCl acts as an oxidizing agent to convert the aldoxime to the corresponding nitrile oxide in situ.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol as a solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The ortho-bromophenyl moiety of the precursor is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The following protocols provide detailed procedures for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-Substituted Isoxazoles

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds.[8] The ortho-substitution on the aryl bromide may require specific ligands to facilitate the reaction due to potential steric hindrance.

G Precursor [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol Coupled_Product 3-(Biphenyl-2-yl)-isoxazol-5-yl]-methanol Precursor->Coupled_Product Arylboronic_Acid Arylboronic Acid or Ester Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Coupled_Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (1.0 eq.), the desired arylboronic acid or boronate ester (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For sterically hindered substrates, consider using a more active catalyst system such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos.[9]

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O9012Est. >85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10012Est. >80
32-Methylphenylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄ (3)Toluene10016Est. >70
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF9010Est. >75
*Estimated yields based on similar reactions reported in the literature.
Sonogashira Coupling: Synthesis of Aryl-Alkynyl Isoxazoles

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to aryl-alkynyl structures which are valuable intermediates in organic synthesis.[10][11][12][13][14]

G Precursor [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol Coupled_Product [3-(2-(Alkyn-1-yl)phenyl)isoxazol-5-yl]methanol Precursor->Coupled_Product Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Coupled_Product Cu_Cocatalyst CuI (co-catalyst) Cu_Cocatalyst->Coupled_Product Base Base (e.g., Et₃N) Base->Coupled_Product Solvent Solvent (e.g., THF) Solvent->Coupled_Product

Caption: Sonogashira cross-coupling workflow.

Detailed Protocol: Sonogashira Coupling

  • To a Schlenk flask, add [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (1-3 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC. The formation of a salt precipitate (amine hydrobromide) is often observed.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to afford the coupled product.

Table 2: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (1)Et₃N (2)THFRT8Est. >90
2TrimethylsilylacetylenePd(PPh₃)₄ (3), CuI (2)DIPA (2)DMF506Est. >85
31-HexynePd(PPh₃)₂Cl₂ (2), CuI (1)Et₃N (2)THF4010Est. >80
4Propargyl alcoholPd(dppf)Cl₂ (3), CuI (2)Et₃N (3)DMF6012Est. >70
*Estimated yields based on similar reactions reported in the literature.
Heck Reaction: Synthesis of Aryl-Alkenyl Isoxazoles

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, leading to the formation of a new C(sp²)–C(sp²) bond and the introduction of a vinyl group.[15][16][17][18][19]

G Precursor [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol Coupled_Product [3-(2-Styrylphenyl)isoxazol-5-yl]methanol Precursor->Coupled_Product Alkene Alkene (e.g., Styrene) Alkene->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Coupled_Product Ligand Ligand (e.g., PPh₃) Ligand->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., DMF) Solvent->Coupled_Product

Caption: Heck cross-coupling workflow.

Detailed Protocol: Heck Reaction

  • In a Schlenk tube, combine [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%).

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add a degassed polar aprotic solvent like DMF or N,N-dimethylacetamide (DMAc).

  • Add the alkene (1.5 eq.).

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Heck Reaction

EntryAlkeneCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2), PPh₃ (4)K₂CO₃ (2)DMF12016Est. >70
2n-Butyl acrylatePd(OAc)₂ (3), P(o-tol)₃ (6)Et₃N (2)DMAc13018Est. >65
34-VinylpyridinePdCl₂(PPh₃)₂ (3)K₂CO₃ (2)DMF12014Est. >60
*Estimated yields based on similar reactions reported in the literature.

Applications in Nucleophilic Substitution Reactions

The hydroxymethyl group at the 5-position of the isoxazole ring is a benzylic-type alcohol, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position.

Nucleophilic Substitution with Halogens (e.g., Bromination)

Conversion of the alcohol to a halide provides a more reactive intermediate for further functionalization.

Detailed Protocol: Bromination of the Benzylic Alcohol

  • Dissolve [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add phosphorus tribromide (PBr₃, 0.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated product, which can be used directly or purified by chromatography.

Conclusion

[3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol is a highly valuable and versatile precursor in organic synthesis, particularly for applications in drug discovery and materials science. Its bifunctional nature, possessing both a reactive aryl bromide and a modifiable benzylic alcohol, provides a platform for the efficient construction of complex and diverse molecular libraries. The protocols detailed in these application notes for its synthesis and subsequent elaboration through palladium-catalyzed cross-coupling and nucleophilic substitution reactions are robust and grounded in established chemical principles. By providing a clear understanding of the experimental causality and offering detailed, step-by-step procedures, this guide aims to empower researchers to fully exploit the synthetic potential of this strategic building block.

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Method

Application Notes & Protocols for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in Anticancer Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities, including significant potential in oncology.[1][2] This document provides a comprehensive guide for the investigation of a novel isoxazole derivative, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, as a potential anticancer agent. We present a structured, multi-stage research plan, beginning with foundational in vitro cytotoxicity screening and progressing through mechanistic elucidation and preliminary in vivo efficacy studies. Detailed, field-proven protocols are provided for key assays, including cytotoxicity determination, apoptosis analysis, and cell cycle profiling. Furthermore, we explore potential molecular targets, such as the STAT3 and PI3K/Akt/mTOR signaling pathways, which are frequently dysregulated in cancer and are known to be modulated by other isoxazole-containing compounds.[3][4][5][6][7] This guide is designed to serve as a foundational resource for researchers aiming to systematically evaluate the therapeutic potential of this and similar novel chemical entities.

Introduction: The Isoxazole Scaffold in Oncology

Isoxazole derivatives are at the forefront of cancer research, acting as versatile small molecule inhibitors that can disrupt various cellular processes essential for tumor growth and survival.[1] Their value is demonstrated by a diverse range of anticancer activities, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of key signaling pathways.[8][9][10] Compounds containing the isoxazole ring have been shown to target numerous critical cancer-related proteins such as HSP90, tubulin, and various protein kinases.[10][11]

The specific compound, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, features a 3,5-disubstituted isoxazole core. The presence of a bromophenyl group at the 3-position and a hydroxymethyl group at the 5-position provides distinct chemical properties that may confer novel biological activity and opportunities for further chemical modification in a hit-to-lead optimization campaign.[12][13][14][15][16] This document outlines a logical and efficient workflow to determine the anticancer potential of this molecule.

Staged Research Workflow

A systematic evaluation is critical to understanding the compound's potential. We propose a three-stage workflow, moving from broad screening to focused mechanistic and efficacy studies.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Mechanistic Elucidation cluster_2 Stage 3: In Vivo Efficacy A In Vitro Cytotoxicity (NCI-60 Panel or similar) B Determine IC50 Values A->B C Apoptosis Assays (Annexin V / PI) B->C Active Hit D Cell Cycle Analysis (Propidium Iodide Staining) B->D Active Hit E Pathway Profiling (Western Blot) C->E D->E F Human Tumor Xenograft Model E->F Promising Mechanism G Assess Tumor Growth Inhibition F->G

Caption: Proposed multi-stage workflow for anticancer evaluation.

Stage 1: In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. This provides a broad view of its potency and spectrum of activity.

Principle

Cytotoxicity assays are foundational in anticancer drug discovery.[17][18] We recommend using two complementary methods to ensure data robustness: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[19][20][21] Comparing results from both assays can help eliminate artifacts related to specific assay chemistries. The primary output is the half-maximal inhibitory concentration (IC50), representing the compound concentration that causes 50% inhibition of cell growth.[20]

Recommended Cell Lines

A selection of cell lines from different cancer types should be used. A standard starting point could be the NCI-60 panel or a custom panel including representatives from major cancers:

  • Breast: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)

  • Lung: A549 (Non-small cell)

  • Colon: HCT116, HT-29

  • Prostate: PC-3

  • Leukemia: K562 (CML)

Detailed Protocol: SRB Cytotoxicity Assay

This protocol is adapted from established methods and is favored for its simplicity, sensitivity, and stability.[21]

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, dissolved in DMSO (10 mM stock)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[21]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[20]

  • Remove Unbound Dye: Wash plates four times with 1% acetic acid to remove unbound dye.[20] Air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place on a shaker for 10 minutes to solubilize the protein-bound dye.[20]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

Parameter MTT Assay SRB Assay
Principle Measures mitochondrial dehydrogenase activity[17][18]Measures total cellular protein content[21]
Endpoint Absorbance of formazan (570 nm)Absorbance of SRB dye (510 nm)
Advantages Widely used, reflects metabolic activityStable endpoint, less interference[21]
Considerations Can be affected by compounds altering mitochondrial functionRequires cell fixation

Stage 2: Elucidation of Mechanism of Action

If the compound demonstrates potent cytotoxicity (e.g., IC50 < 10 µM) in Stage 1, the next step is to investigate how it kills cancer cells. The two most common anticancer mechanisms are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Assay

Principle: Apoptosis is a key mechanism for many anticancer drugs.[8][9] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[22][23] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[23][24][25]

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis

Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M) before undergoing apoptosis.[9] This can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry.[26][27] The amount of PI fluorescence is directly proportional to the DNA content.[27]

Detailed Protocol: Propidium Iodide Staining for Cell Cycle

  • Cell Treatment: Seed cells and treat as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into 1 mL of ice-cold 70% ethanol while vortexing.[28] Incubate at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry. The data is displayed as a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[29]

Investigating Potential Signaling Pathways

Based on the known activities of isoxazole derivatives, two high-potential signaling pathways to investigate are STAT3 and PI3K/Akt/mTOR.[4][6]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting proliferation and inhibiting apoptosis.[30][31][32][33][34] Inhibition of STAT3 phosphorylation (activation) is a validated anticancer strategy.

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, survival, and proliferation.[6] Its over-activation is a common event in cancer, making it a prime target for therapeutic intervention.[3][5][7][35]

Protocol: Western Blot Analysis Western blotting can be used to measure the levels of key phosphorylated (active) and total proteins in these pathways after compound treatment.

  • Treat cancer cells with the compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against:

    • p-STAT3 (Tyr705) and Total STAT3

    • p-Akt (Ser473) and Total Akt

    • p-mTOR (Ser2448) and Total mTOR

    • Apoptosis markers: Cleaved PARP, Cleaved Caspase-3

    • Loading control: β-actin or GAPDH

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated to total protein would indicate pathway inhibition.

G cluster_0 STAT3 Pathway cluster_1 PI3K/Akt/mTOR Pathway STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Proliferation Proliferation & Survival Genes pSTAT3->Proliferation PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Growth Cell Growth & Protein Synthesis mTOR->Growth Compound [3-(2-bromo-phenyl)- isoxazol-5-yl]-methanol Compound->pSTAT3 Inhibits? Compound->Akt Inhibits?

Caption: Potential signaling pathways targeted by the compound.

Stage 3: In Vivo Efficacy Assessment

Promising results from in vitro studies warrant validation in a living organism. The most common preclinical model for this is the human tumor xenograft model in immunodeficient mice.[36][37][38]

Principle

Human cancer cells are implanted, typically subcutaneously, into immunodeficient mice (e.g., nude or SCID mice).[36][38] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This model provides crucial data on the compound's ability to inhibit tumor growth in vivo.[36][37][39][40]

Protocol: Subcutaneous Xenograft Model

Animals: Athymic nude mice (4-6 weeks old). Cell Line: A cell line that was sensitive to the compound in vitro (e.g., HCT116).

Procedure:

  • Cell Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.[37]

  • Randomization & Treatment: Randomize mice into groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., saline, PEG400/Tween 80)

    • Test Compound (at one or more dose levels, e.g., 25, 50 mg/kg)

    • Positive Control (a standard-of-care drug for that cancer type)

  • Dosing: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a defined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period. Efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group (Tumor Growth Inhibition, TGI).

Conclusion and Future Directions

This document provides a structured and comprehensive framework for the initial preclinical evaluation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol as a potential anticancer agent. The protocols described herein are standard, robust, and designed to generate the critical data needed to make informed decisions about the compound's future. Positive results from this workflow would justify progression into more advanced studies, including medicinal chemistry efforts for hit-to-lead optimization, detailed ADME/Tox profiling, and investigation in more complex orthotopic or patient-derived xenograft (PDX) models.[39] The isoxazole core continues to be a rich source of novel therapeutics, and a systematic approach is the key to unlocking its full potential in the fight against cancer.[1][41]

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Application

Application Note: Experimental Setup for 1,3-Dipolar Cycloaddition to Form Isoxazole Rings

For: Researchers, scientists, and drug development professionals. Introduction The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional organic materials.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions and its synthetic accessibility.[2] The most robust and widely employed method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene.[1][3] This reaction, a cornerstone of "click chemistry," is lauded for its high efficiency, regioselectivity, and broad functional group tolerance.[1]

This application note provides a detailed guide to the experimental setup for the synthesis of isoxazoles via a 1,3-dipolar cycloaddition, focusing on the in situ generation of nitrile oxides from aldoxime precursors. We will delve into the mechanistic underpinnings, provide a step-by-step protocol, and discuss key considerations for successful execution.

Mechanistic Rationale: The [3+2] Cycloaddition

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a π-system (the dipolarophile, e.g., an alkyne) to form a five-membered ring.[1][3] The reaction proceeds through a six-electron transition state, leading to a high degree of stereospecificity and regioselectivity.[3]

In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ to prevent dimerization or decomposition.[4][5] Common methods for their generation include:

  • Oxidation of Aldoximes: This is one of the most common and convenient methods. A variety of oxidizing agents can be employed, such as sodium hypochlorite (bleach), N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents.[6][7][8][9]

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating a hydroximoyl chloride with a base to eliminate HCl.[2][5]

  • Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate or the Yamaguchi reagent can effect the dehydration of nitroalkanes to furnish nitrile oxides.[5]

This guide will focus on the oxidation of aldoximes due to its operational simplicity and the ready availability of starting materials. The choice of oxidant and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Regioselectivity

The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. Generally, the reaction between a terminal alkyne and an aryl nitrile oxide leads predominantly to the 3,5-disubstituted isoxazole isomer.[10][11][12]

Experimental Workflow and Protocol

The following section outlines a general, yet detailed, protocol for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Aldoxime, Alkyne, Oxidant, and Solvent Setup Combine Aldoxime and Alkyne in Solvent Reagents->Setup Oxidant_add Add Oxidant Solution (e.g., Bleach or NCS/Base) Dropwise at 0 °C Setup->Oxidant_add Stir Stir at Room Temperature Oxidant_add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for isoxazole synthesis.

Protocol: Synthesis of 3-Phenyl-5-(phenylethynyl)isoxazole

This protocol details the synthesis using two common methods for the in situ generation of benzonitrile oxide from benzaldoxime.

Method A: Using Sodium Hypochlorite (Bleach)

This method is advantageous for its low cost and environmental friendliness.[6][8]

Materials:

  • Benzaldoxime

  • Phenylacetylene

  • Dichloromethane (DCM)

  • Commercial bleach (e.g., 5% NaOCl solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.0 eq) and phenylacetylene (1.2 eq) in DCM.

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add commercial bleach solution (2.0-3.0 eq) dropwise to the vigorously stirring biphasic mixture over 15-20 minutes.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzaldoxime) is consumed.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted isoxazole.

Method B: Using N-Chlorosuccinimide (NCS) and a Base

This method offers a non-aqueous alternative, which can be beneficial for substrates sensitive to water.[8][13]

Materials:

  • Benzaldoxime

  • Phenylacetylene

  • N-Chlorosuccinimide (NCS)

  • A suitable base (e.g., Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel and chromatography solvents

Procedure:

  • Reagent Setup: To a solution of benzaldoxime (1.0 eq) in DMF or DCM, add NCS (1.2 eq) in portions at 0 °C. Stir the mixture for 30 minutes to form the corresponding hydroximoyl chloride.

  • Cycloaddition: Add the alkyne (1.2 eq) to the mixture, followed by the dropwise addition of a base such as Et₃N or DBU (1.1 eq) at 0 °C.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 1-8 hours.[13] Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 3,5-disubstituted isoxazoles.

Aldoxime (R¹)Alkyne (R²)Oxidant/BaseSolventTime (h)Yield (%)Reference
Benzaldehyde oximePhenylacetyleneNCS/DBUDMF188[13]
4-Methoxybenzaldehyde oximePhenylacetyleneNCS/DBUDMF875[13]
2-Chlorobenzaldehyde oxime1-Ethynyl-4-fluorobenzeneNCS/DBUDMF882[13]
Benzaldehyde oxime2-EthynylpyridinePIDAMeOH/H₂O12+70[14]
Pyridine-2-aldoxime2-EthynylpyridinePIDADCM12+55[14]

PIDA = [Bis(trifluoroacetoxy)iodo]benzene

Troubleshooting and Key Considerations

Causality Behind Experimental Choices
  • Choice of Oxidant: The choice of oxidant depends on the substrate's functional group tolerance. Bleach is inexpensive but can be harsh. NCS/base systems are milder but require careful stoichiometry. Hypervalent iodine reagents like PIDA are effective but more expensive.[14][15]

  • Solvent: Dichloromethane is a common choice for biphasic reactions with bleach.[6] DMF is often used with NCS as it helps to solubilize the reagents.[13]

  • Base: For the NCS method, a non-nucleophilic base like DBU or triethylamine is crucial to promote the elimination to the nitrile oxide without competing side reactions.[13]

  • Temperature Control: The initial generation of the nitrile oxide is often exothermic. Performing the addition of the oxidant or base at 0 °C helps to control the reaction rate and prevent the decomposition of the nitrile oxide.

Common Issues and Solutions
  • Low Yield:

    • Nitrile Oxide Dimerization: This can occur if the concentration of the nitrile oxide is too high or if the dipolarophile is not reactive enough. Ensure slow, dropwise addition of the oxidant/base.

    • Substrate Decomposition: The oxidant or base may be degrading the starting materials or product. Consider a milder reagent system.

  • Formation of Side Products:

    • Furoxan Formation: This is a common side product from the dimerization of the nitrile oxide. Slower addition rates can mitigate this.

    • Incomplete Reaction: Ensure the stoichiometry of the reagents is correct, particularly the oxidant and base.

  • Regioselectivity Issues: While generally high, the regioselectivity can be influenced by the electronic nature of the substituents on both the alkyne and the aldoxime. Characterization by 2D NMR techniques may be necessary to confirm the isomer.

Conclusion

The 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of isoxazole rings. By understanding the underlying mechanism and carefully controlling the experimental parameters for the in situ generation of the nitrile oxide intermediate, researchers can efficiently access a wide array of isoxazole derivatives. This application note provides a solid foundation and practical protocols for scientists in organic synthesis and drug discovery to successfully implement this important transformation in their work.

References

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  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022, June 16). MDPI. Retrieved January 20, 2026, from [Link]

  • Scope of the reaction for synthesis of isoxazoles. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016, April 1). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. (n.d.). ElectronicsAndBooks. Retrieved January 20, 2026, from [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. Retrieved January 20, 2026, from [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. (2022, November 11). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Example of in situ–generated nitrile oxide and its cycloaddition with olefin. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016, April 1). PubMed. Retrieved January 20, 2026, from [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024, December 16). MDPI. Retrieved January 20, 2026, from [Link]

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  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

Sources

Method

Application Note: Functionalization of the Methanol Group on the Isoxazole Ring

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, valued for its unique electronic properties and ability to participate in various non-covalent interactions.[1][2][3] The (i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, valued for its unique electronic properties and ability to participate in various non-covalent interactions.[1][2][3] The (isoxazolyl)methanol moiety serves as a critical and versatile synthetic handle, allowing for the introduction of diverse functional groups to modulate a compound's physicochemical properties, pharmacokinetic profile, and biological activity. This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the primary strategies for functionalizing the methanol group on an isoxazole ring. We present detailed, field-proven protocols for oxidation, etherification, esterification, and halogenation, supported by mechanistic insights and expert commentary to ensure reproducible and efficient synthetic outcomes.

Introduction: The Isoxazolylmethanol Building Block

The five-membered isoxazole heterocycle is a cornerstone in the design of therapeutic agents, appearing in numerous FDA-approved drugs. Its presence can influence a molecule's metabolic stability, polarity, and binding affinity. The hydroxymethyl group (-CH₂OH) attached to the isoxazole ring is an especially useful functional group. It acts as a primary alcohol, providing a reactive site for a wide array of chemical transformations. By modifying this group, chemists can readily explore the structure-activity relationship (SAR) of a lead compound, attaching larger fragments, altering hydrogen bonding capabilities, or preparing the molecule for subsequent coupling reactions.

This guide details four principal avenues for the functionalization of (isoxazolyl)methanol:

  • Oxidation to aldehydes and carboxylic acids.

  • Etherification to form C-O-C linkages.

  • Esterification to introduce ester moieties.

  • Conversion to Halides to create reactive intermediates.

Each section will provide the chemical principles, step-by-step protocols, and critical insights into experimental choices and potential challenges.

Overview of Synthetic Strategies

The (isoxazolyl)methanol core can be divergently transformed into a variety of valuable derivatives. The choice of reaction pathway depends on the desired final functional group and the overall chemical compatibility with other functionalities on the molecule. The following diagram illustrates the primary transformations discussed in this guide.

G cluster_start Starting Material cluster_products Functionalized Products start R-Isoxazole-CH₂OH ((Isoxazolyl)methanol) aldehyde R-Isoxazole-CHO (Aldehyde) start->aldehyde Oxidation (e.g., DMP) ether R-Isoxazole-CH₂OR' (Ether) start->ether Etherification (e.g., Williamson, Mitsunobu) ester R-Isoxazole-CH₂OC(O)R' (Ester) start->ester Esterification (e.g., Fischer, Acyl Halide) halide R-Isoxazole-CH₂X (Halide, X=Cl, Br) start->halide Halogenation (e.g., SOCl₂) acid R-Isoxazole-COOH (Carboxylic Acid) aldehyde->acid Further Oxidation (e.g., Pinnick)

Caption: Key functionalization pathways for (isoxazolyl)methanol.

Oxidation to Aldehydes and Carboxylic Acids

Oxidation of the primary methanol group yields the isoxazolecarboxaldehyde, a versatile intermediate for reactions such as reductive amination, Wittig olefination, and further oxidation to the corresponding carboxylic acid.

Principle: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[1][4][5] It utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP).

Mechanism Insight: The reaction proceeds through an initial ligand exchange between the alcohol and an acetate group on the iodine center. A subsequent intramolecular deprotonation by an acetate ion facilitates a concerted elimination to yield the aldehyde, acetic acid, and a reduced iodinane byproduct.[5]

Why Choose DMP?

  • Mild Conditions: The reaction is typically performed at room temperature and neutral pH, preserving acid-sensitive functional groups that might be present on the isoxazole ring or elsewhere.[1][4]

  • High Selectivity: DMP selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[5]

  • Safety: It avoids the use of toxic heavy metals like chromium, which are common in other oxidation reagents (e.g., PCC, PDC).[1]

Protocol: DMP Oxidation of (Isoxazol-5-yl)methanol

This protocol describes the conversion of a generic (isoxazol-5-yl)methanol to the corresponding aldehyde.

Materials:

  • (Isoxazol-5-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add (isoxazol-5-yl)methanol (1.0 eq) and anhydrous DCM (approx. 0.1 M solution). Stir until the starting material is fully dissolved.

  • Addition of Base (Optional but Recommended): Add solid sodium bicarbonate (2.0 eq). This step is crucial for buffering the two equivalents of acetic acid produced during the reaction, which could otherwise cause degradation of acid-labile substrates.[1]

  • Addition of Oxidant: Add DMP (1.2 eq) to the suspension in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), typically eluting with a mixture of ethyl acetate and hexanes. The reaction is usually complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Add an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Work-up: Stir the biphasic mixture vigorously for 15-20 minutes until the layers become clear. The thiosulfate quenches any remaining DMP and the bicarbonate neutralizes the acetic acid.[6] Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel.

ParameterConditionRationale / Notes
Stoichiometry 1.2 eq DMPA slight excess ensures complete conversion of the starting alcohol.
Solvent Anhydrous DCMChlorinated solvents are standard for DMP oxidations.[1]
Temperature Room TemperatureThe reaction is efficient and clean at ambient temperature.[1]
Work-up Na₂S₂O₃ / NaHCO₃Effectively removes iodine byproducts and neutralizes acid.[6]
Typical Yield >90%High yields are common for this reliable transformation.

Etherification via Williamson and Mitsunobu Reactions

Converting the methanol group to an ether is a common strategy to block a potentially reactive hydroxyl group, improve lipophilicity, or introduce a linker for further elaboration.

Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction for forming ethers.[7][8][9] It involves two steps:

  • Deprotonation: The alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide.

  • Nucleophilic Substitution: The alkoxide attacks a primary alkyl halide or sulfonate, displacing the leaving group to form the ether.

Expertise & Experience:

  • Choice of Base: Sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction.[9]

  • Electrophile Limitation: This method is most effective with primary alkyl halides (e.g., methyl iodide, ethyl bromide). Secondary and tertiary halides are prone to elimination (E2) side reactions.[7]

Protocol: Williamson Ether Synthesis of (Isoxazol-5-yl)methyl Ethyl Ether

G cluster_scheme Williamson Ether Synthesis Isoxazole-CH₂OH R-Isoxazole-CH₂OH Alkoxide R-Isoxazole-CH₂O⁻Na⁺ Isoxazole-CH₂OH->Alkoxide 1. NaH, THF Ether R-Isoxazole-CH₂OCH₂CH₃ Alkoxide->Ether 2. CH₃CH₂Br

Caption: Workflow for Williamson ether synthesis.

Materials:

  • (Isoxazol-5-yl)methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl bromide (CH₃CH₂Br) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Wash the NaH dispersion (1.2 eq) with hexanes three times under an inert atmosphere to remove the mineral oil, and carefully decant the hexanes. Suspend the washed NaH in anhydrous THF.

  • Alkoxide Formation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of (isoxazol-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes. Cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add ethyl bromide (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to destroy any excess NaH.

  • Extraction: Dilute with water and extract three times with ethyl acetate.

  • Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by flash column chromatography.

Principle: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols into a wide range of functional groups, including ethers, with inversion of configuration at a stereocenter.[2][10][11] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11]

Mechanism Insight: PPh₃ and DEAD react to form a phosphonium salt. The alcohol adds to this species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The nucleophile (in this case, another alcohol or a phenol) then displaces this group via an Sₙ2 reaction.[2]

Why Choose Mitsunobu?

  • Mild Conditions: The reaction is performed under neutral conditions, tolerating a wide variety of functional groups.

  • Versatility: It works well for forming ethers from phenols or other acidic alcohols, which can be poor nucleophiles in the Williamson synthesis.[12]

  • Stereochemical Control: For chiral secondary alcohols, the reaction proceeds with predictable inversion of stereochemistry.[2]

Protocol: Mitsunobu Etherification with Phenol

Materials:

  • (Isoxazol-5-yl)methanol (1.0 eq)

  • Phenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a solution of (isoxazol-5-yl)methanol (1.0 eq), phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF, cool the flask to 0 °C in an ice bath under an inert atmosphere.[13]

  • Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are often observed.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The major challenge in Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate.

    • Direct Chromatography: If the product polarity is suitable, direct purification by flash column chromatography can separate the desired ether from the byproducts.

    • Precipitation/Filtration: In some cases, the byproducts can be precipitated by adding a non-polar solvent like diethyl ether or a mixture of ether/hexanes and removed by filtration.[13] The filtrate is then concentrated and purified by chromatography.

Esterification

Esterification of the (isoxazolyl)methanol is a straightforward way to introduce a variety of acyl groups, which can serve as prodrug moieties or points for further chemical modification.

Principle: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[14][15][16] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of one reactant (usually the cheaper one) or remove the water that is formed as a byproduct, often with a Dean-Stark apparatus.[16]

Protocol: Fischer Esterification with Acetic Acid

Materials:

  • (Isoxazol-5-yl)methanol (1.0 eq)

  • Glacial Acetic Acid (can be used as solvent)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (isoxazol-5-yl)methanol (1.0 eq) in an excess of glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a mmol-scale reaction).[14]

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice and saturated aqueous NaHCO₃ solution to neutralize the acids. Be cautious of CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

Conversion to Halides

Converting the alcohol to a halide (e.g., a chloride or bromide) transforms it into a highly reactive electrophile. This (isoxazolyl)methyl halide is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, carbanions) and for organometallic cross-coupling reactions.

Principle: Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting primary alcohols to primary alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

Mechanism Insight: The alcohol's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion. The resulting intermediate can then be attacked by the displaced chloride ion in an Sₙ2 fashion, leading to the alkyl chloride with inversion of configuration.

Protocol: Synthesis of (Isoxazol-5-yl)chloromethane

This protocol is adapted from a reported procedure for a substituted (isoxazol-3-yl)methanol.[17]

Materials:

  • (Isoxazol-5-yl)methanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve (isoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a stir bar and a reflux condenser. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the cooled solution.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.

  • Concentration: Cool the reaction to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure. Caution: SOCl₂ is corrosive and reacts with water. The off-gases (SO₂, HCl) should be passed through a base trap (e.g., NaOH solution).

  • Work-up: Carefully add the crude residue to ice water. Extract the product with DCM (3x).

  • Washing: Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases, then wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (isoxazol-5-yl)chloromethane. This product is often used immediately in the next step without further purification due to its potential lachrymatory nature and reactivity.

Conclusion

The (isoxazolyl)methanol scaffold is a powerful platform for synthetic diversification in drug discovery and chemical biology. The protocols detailed in this application note—oxidation, etherification, esterification, and halogenation—provide reliable and reproducible methods for accessing a wide range of functionalized isoxazole derivatives. By understanding the principles behind each transformation and carefully controlling the reaction conditions, researchers can effectively leverage this versatile building block to advance their scientific programs.

References

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • Fletcher, S. P. (2015). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Scribd. (n.d.). Dess-Martin Oxidation Guide. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • ResearchGate. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Aust. J. Chem., 30, 433-5.
  • University of California, Davis. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • ResearchGate. (2014). Aromatic Chlorination with Thionyl Chloride.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Research Article: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Characterizing [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in Cell-Based Assays

Introduction: The Therapeutic Potential of the Isoxazole Scaffold The isoxazole ring is a prominent five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] The versatility of the isoxazole scaffold allows for structural modifications that can enhance potency and selectivity for various biological targets, making it a privileged structure in drug discovery.[2][4]

This application note describes a series of validated cell-based assay protocols for the initial characterization of a novel isoxazole derivative, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (herein referred to as Isox-BrM). Given the known anticancer and anti-inflammatory properties of related isoxazole compounds, we propose a hypothetical mechanism of action wherein Isox-BrM may exert cytotoxic effects on cancer cells and modulate inflammatory signaling pathways.[5][6][7] The following protocols will provide a comprehensive framework for assessing the bioactivity of Isox-BrM, focusing on cell viability, apoptosis induction, and inhibition of the NF-κB signaling pathway.

Physicochemical Properties and Compound Handling

A critical first step in any cell-based assay is the proper handling and solubilization of the test compound. Isoxazole derivatives, particularly those with aromatic substitutions, often exhibit limited aqueous solubility.

Table 1: Properties of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂[8]
Molecular Weight 254.08 g/mol [8]
Appearance Assumed to be a solid at room temperature.General chemical knowledge
Solubility Predicted to be soluble in polar organic solvents like DMSO.[9][10][9][10]
Protocol 1: Preparation of Isox-BrM Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, making it an ideal vehicle for introducing hydrophobic molecules into aqueous cell culture media.[10][11] Preparing a concentrated stock solution allows for minimal final DMSO concentration in the assay, mitigating solvent-induced cytotoxicity.[10]

  • Weighing: Accurately weigh out a precise amount of Isox-BrM powder in a sterile microcentrifuge tube.

  • Solubilization: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Assay 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][3][4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3: Assay Execution cluster_read Data Acquisition seed_cells Seed cells in a 96-well plate treat_cells Treat cells with serial dilutions of Isox-BrM seed_cells->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate

Caption: Workflow for the MTT cell viability assay.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., HCT116, human colorectal carcinoma)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Isox-BrM stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[3]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count HCT116 cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Isox-BrM stock solution in complete growth medium. Ensure the final DMSO concentration does not exceed 0.5%.[10]

    • Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[1]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the % viability against the log of the Isox-BrM concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Assay 2: Detection of Apoptosis with Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[14] We will use a luminescent assay that measures their combined activity.

Hypothesized Apoptotic Pathway

Apoptosis_Pathway IsoxBrM Isox-BrM CellStress Cellular Stress IsoxBrM->CellStress ProCaspase Pro-Caspase-3/7 CellStress->ProCaspase Activates ActiveCaspase Active Caspase-3/7 ProCaspase->ActiveCaspase Cleavage Substrate DEVD-Aminoluciferin (Non-luminescent) ActiveCaspase->Substrate Cleaves Luciferase Luciferase Substrate->Luciferase Releases Aminoluciferin Light Luminescent Signal Luciferase->Light Produces

Caption: Hypothetical pathway for Isox-BrM-induced apoptosis.

Protocol 3: Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to enzyme activity.[2]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete growth medium

  • Isox-BrM stock solution

  • Sterile 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with Isox-BrM as described in the MTT protocol (Protocol 2, steps 1-2), using a white-walled plate suitable for luminescence.

    • Include a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (from no-cell control wells).

    • Express data as fold-change in luminescence relative to the vehicle-treated control.

Assay 3: Inhibition of Inflammatory Signaling via NF-κB Reporter Assay

The NF-κB transcription factor is a master regulator of inflammatory responses and is often dysregulated in cancer.[8] A luciferase reporter assay provides a sensitive method to quantify NF-κB transcriptional activity.[15]

Protocol 4: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Isox-BrM stock solution

  • NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α; final concentration 10 ng/mL)

  • Sterile 96-well white-walled, clear-bottom plates

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega)

Procedure:

  • Cell Seeding:

    • Seed 20,000 HEK293/NF-κB-luc cells per well in 100 µL of complete medium in a white-walled 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare dilutions of Isox-BrM in growth medium.

    • Add the compound dilutions to the cells and incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before stimulation.

  • Stimulation:

    • Add TNF-α (or another suitable activator) to all wells except the unstimulated control.

    • Incubate for an additional 6 hours at 37°C, 5% CO₂.[5]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's protocol (typically an equal volume to the culture medium).[8]

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background from all readings.

    • Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the unstimulated control background.

    • Plot the % inhibition against the log of the Isox-BrM concentration to determine the IC₅₀ value.

Summary and Future Directions

The protocols outlined in this application note provide a robust, multi-faceted approach to the initial characterization of the novel isoxazole derivative, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. By systematically evaluating its effects on cell viability, apoptosis, and NF-κB signaling, researchers can efficiently gather preliminary data on its potential as an anticancer or anti-inflammatory agent. Positive results from these assays would warrant further investigation into the specific molecular targets and mechanisms of action, ultimately guiding the compound's journey in the drug development pipeline.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Archived). Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Journal of Visualized Experiments. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Anti-inflammatory Activity of Some Novel Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques (Duplicate for context). Retrieved from [Link]

Sources

Method

Application Note: Development and Validation of a Purity Assay for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol using Analytical HPLC

Introduction The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol serves as a critical building block in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolving power and sensitivity.

This application note provides a detailed, scientifically-grounded protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the purity determination of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. The methodology is designed to be robust and compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[3][4]

Scientific Rationale and Method Development Strategy

The design of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography.

  • Analyte Characteristics: [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol possesses both hydrophobic (bromo-phenyl group) and polar (isoxazole and methanol groups) functionalities. This amphiphilic nature makes it an ideal candidate for RP-HPLC, which separates compounds based on their hydrophobicity.[5]

  • Column Selection: A C18 (octadecyl) stationary phase is the logical starting point for method development.[6][7] The non-polar C18 chains provide strong hydrophobic interactions with the analyte, leading to good retention and allowing for effective separation from potential impurities.[8] A standard column dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of resolution, efficiency, and backpressure for initial screening.[6]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic component of the mobile phase due to its lower viscosity and better UV transparency at low wavelengths.[9]

    • Aqueous Phase and pH Control: The isoxazole ring contains a nitrogen atom, making the molecule weakly basic. To ensure consistent retention and symmetrical peak shape, it is crucial to control the pH of the mobile phase.[10] A phosphate buffer at a pH of around 3.0 is recommended. This low pH will ensure the complete protonation of any basic impurities and suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing.[11][12]

Workflow for HPLC Method Development and Validation

A systematic approach is essential for developing a robust and reliable HPLC method. The overall process can be visualized as a progression from initial method scouting to full validation, ensuring the method is fit for its intended purpose.

hplc_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Final Method Implementation A Analyte Characterization (Solubility, UV λmax) B Initial Parameter Selection (Column, Mobile Phase) A->B C Optimization (Gradient, Flow Rate, Temp.) B->C D System Suitability C->D E Specificity & Forced Degradation D->E F Linearity, Accuracy, Precision E->F G LOD, LOQ, Robustness F->G H Finalized SOP G->H I Routine Purity Analysis H->I

Figure 1: Workflow for HPLC Method Development and Validation.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol reference standard (>99.5% purity), HPLC-grade acetonitrile, HPLC-grade water, potassium dihydrogen phosphate (KH₂PO₄), and orthophosphoric acid.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM solution of KH₂PO₄ in HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Dilute this stock to a working concentration of 0.1 mg/mL for analysis.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for the analyte.[6]
Mobile Phase A: 10 mM KH₂PO₄, pH 3.0B: AcetonitrileBuffered mobile phase ensures reproducible retention times.[10]
Gradient See Table 1A gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection PDA at 254 nmAllows for peak purity analysis and detection of chromophoric impurities.
Run Time 30 minutesSufficient time for elution of the main peak and any late-eluting impurities.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
20.0 30 70
25.0 30 70
25.1 70 30

| 30.0 | 70 | 30 |

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14]

System Suitability

System suitability tests are an integral part of the analytical method and are used to verify that the chromatographic system is adequate for the analysis to be performed.[15][16] These tests are performed before any sample analysis.

Table 2: System Suitability Criteria

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0% (for 6 replicate injections)

Based on USP <621> guidelines.[17][18]

Specificity (Forced Degradation)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products. This is typically demonstrated through forced degradation studies.

  • Protocol:

    • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80°C for 4 hours.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside an unstressed control. The method should demonstrate resolution between the main peak and all degradation products.

Linearity
  • Protocol: Prepare a series of at least five standard solutions covering a range from the reporting threshold for impurities to 120% of the assay concentration. Inject each solution and plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day by a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters must be met under all varied conditions, and the results should not be significantly impacted.

Conclusion

This application note details a systematic and scientifically sound approach to the development and validation of an RP-HPLC method for the purity analysis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. Adherence to these protocols will ensure a robust, reliable, and compliant analytical method suitable for use in a regulated environment.

References

  • Vertex AI Search. (n.d.). Column Selection for Reversed-Phase HPLC.
  • Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development? [Video]. YouTube.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Agilent. (n.d.).
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Scribd. (n.d.). ICH Q2(R1)
  • Phenomenex. (2025, June 6).
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Slideshare. (n.d.).
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • US Pharmacopeia. (n.d.).
  • US Pharmacopeia. (n.d.).
  • Agilent. (n.d.).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013).
  • PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-.
  • Sigma-Aldrich. (n.d.). 4-(2-Bromo-phenyl)-isoxazole.
  • Journal of Pharmaceutical Research International. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • MDPI. (n.d.).

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Application

techniques for purifying crude [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol after synthesis

Application Note & Protocol Guide Topic: High-Purity Isolation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol: A Guide to Rationale-Driven Purification Strategies Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Purity Isolation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol: A Guide to Rationale-Driven Purification Strategies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Imperative for Purity

[3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol is a key heterocyclic building block in medicinal chemistry, valued for the isoxazole scaffold's diverse biological activities.[1][2] The successful synthesis of this intermediate is only the first step; achieving high purity (>99%) is paramount for its use in downstream applications, particularly in drug discovery, where impurities can confound biological data and compromise regulatory filings.[3]

This guide provides a detailed framework for the purification of crude [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. We move beyond simple step-by-step instructions to dissect the causal logic behind methodological choices, empowering researchers to troubleshoot and adapt these protocols effectively. The core challenge in purifying this molecule lies in its bifunctional nature—possessing a polar hydroxymethyl group and a nonpolar 2-bromophenyl moiety—and the potential for co-eluting synthetic byproducts of similar polarity.[4] Furthermore, the stability of the isoxazole ring itself must be considered, as it can be sensitive to harsh conditions, particularly high pH.[5]

Foundational Analysis: Understanding the Crude Material

Before any purification attempt, a thorough analysis of the crude reaction mixture is essential. This diagnostic step informs the entire purification strategy, preventing wasted time and materials on suboptimal methods.

Protocol 1: Rapid Assessment by Thin-Layer Chromatography (TLC)

TLC is the cornerstone for developing a column chromatography method, offering a quick visual assessment of the mixture's complexity and the polarity of its components.[6]

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a sealed chamber containing a pre-screened solvent system. Start with a moderately polar system, such as 3:1 Hexane:Ethyl Acetate.

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with potassium permanganate to detect UV-inactive compounds.

  • Analysis & Iteration:

    • The ideal solvent system will show the desired product with a Retention Factor (Rf) of 0.25 - 0.35 .

    • If the Rf is too high (>0.5), the solvent system is too polar; increase the proportion of the non-polar component (e.g., hexane).[7]

    • If the Rf is too low (<0.1), the system is not polar enough; increase the proportion of the polar component (e.g., ethyl acetate).[7]

    • Test multiple solvent systems to achieve the best possible separation between the product spot and any impurity spots.

Primary Purification: Optimized Flash Column Chromatography

Flash column chromatography is the most robust and widely used technique for the primary purification of multi-gram quantities of organic compounds like [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol.[6][8] It separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[6]

Rationale for Method Selection:
  • Stationary Phase: Silica gel is the standard stationary phase due to its effectiveness in separating compounds of varying polarity and its cost-effectiveness. The hydroxyl groups on the silica surface interact with polar functional groups, slowing their elution. Given that the isoxazole ring is generally stable at neutral pH, standard silica gel is appropriate.[5] If the compound shows signs of degradation on silica (streaking or appearance of new spots on TLC after sitting on a plate), a less acidic stationary phase like neutral alumina could be considered.[7]

  • Mobile Phase (Eluent): The choice of eluent, guided by the preliminary TLC analysis, is critical. A gradient elution—starting with a less polar solvent mixture and gradually increasing its polarity—is often most effective for complex mixtures, ensuring that less polar impurities elute first, followed by the product, and then highly polar impurities.[7]

  • Sample Loading: For compounds with moderate to high polarity, dry loading is superior to wet loading. This technique involves pre-adsorbing the crude material onto a small amount of silica gel, which is then added to the top of the column. This prevents dissolution issues in the non-polar starting eluent and leads to sharper bands and better separation.[9]

Logical Workflow for Purification

The following diagram illustrates the decision-making process for purifying the target compound.

PurificationWorkflow Crude Crude Synthesized Product TLC TLC Analysis (Solvent Screening) Crude->TLC Initial Assessment Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) TLC->Column Optimized System Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine R_f matches standard Impure Impure Fractions Fractions->Impure Mixed spots PurityCheck Final Purity & Identity Check (HPLC, NMR, MS) Combine->PurityCheck Purity >98%? Recrystal Recrystallization (e.g., from Ethanol/Heptane) Recrystal->PurityCheck Re-assess PurityCheck->Recrystal No, trace impurities remain Final Pure Product (>99%) PurityCheck->Final Yes Impure->Column Re-purify if necessary

Caption: Decision workflow for the purification of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol.

Protocol 2: Flash Column Chromatography Purification

Materials & Parameters:

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard particle size for good resolution and flow rate.
Sample Loading ~1-5% of silica mass by weightPrevents column overloading, which causes poor separation.[7]
Column Dimensions Select based on sample mass (e.g., 40g silica for 0.4-2g crude)Ensures adequate separation capacity.
Initial Eluent Hexane:Ethyl Acetate (e.g., 4:1)Based on TLC, starts non-polar to elute non-polar impurities first.
Final Eluent Hexane:Ethyl Acetate (e.g., 1:1)Increases polarity to elute the target compound.

Step-by-Step Methodology:

  • Dry Loading Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add silica gel (approx. 1-2x the mass of the crude product) and remove the solvent under reduced pressure (rotary evaporation) until a dry, free-flowing powder is obtained.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour it into the column and use gentle pressure to pack a stable bed. Add a thin layer of sand to the top.

  • Sample Application: Carefully add the dry-loaded sample powder to the top of the silica bed, followed by another thin layer of sand to prevent disturbance.

  • Elution: Fill the column with the initial eluent and begin elution using positive pressure (flash chromatography).

  • Gradient Increase: Gradually increase the polarity of the eluent throughout the run. This can be done stepwise (e.g., 500 mL of 4:1, then 500 mL of 3:1, etc.) or via an automated system.

  • Fraction Collection: Collect eluent in small, sequential fractions (e.g., 20 mL tubes).

  • Fraction Analysis: Spot every few fractions on a TLC plate, elute, and visualize to identify which fractions contain the pure product.

  • Pooling and Evaporation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure to yield the purified product.

Final Polishing: Recrystallization for Ultimate Purity

While chromatography is excellent for removing bulk impurities, recrystallization is a superior technique for achieving the highest level of purity (>99.5%), especially for removing trace impurities that are structurally very similar to the target compound.[4] This technique is only applicable if the purified compound is a solid.

Protocol 3: Recrystallization

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the post-chromatography product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane). The ideal solvent will poorly dissolve the compound at room temperature but fully dissolve it when hot. A two-solvent system (one "soluble" solvent, one "anti-solvent") like Ethanol/Water or Ethyl Acetate/Hexane is often effective.

  • Dissolution: Place the solid in a flask and add the minimum amount of the hot "soluble" solvent required to fully dissolve it.

  • Crystallization:

    • Single Solvent: Remove the flask from heat and allow it to cool slowly to room temperature, then in an ice bath.

    • Two-Solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution just begins to turn cloudy. Add a drop or two of the hot "soluble" solvent to clarify, then cool slowly.

  • Inducing Crystallization (if needed): If crystals do not form, scratch the inside of the flask with a glass rod at the solvent's surface or add a single seed crystal of the pure compound.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Validation: Purity and Identity Confirmation

Purification is not complete until the purity and structural identity of the final product are confirmed.

TechniquePurposeExpected Results for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol
HPLC-UV/MS Quantitative purity assessment and impurity profiling.[10][11]A single major peak (>99% by area) at the expected retention time. MS should show the correct mass-to-charge ratio for the protonated molecule [M+H]+.
¹H NMR Structural confirmation and detection of proton-containing impurities.[12]Spectra should match the expected structure, showing characteristic peaks for the aromatic protons, the isoxazole proton, and the CH₂-OH group protons.[13]
¹³C NMR Confirms the carbon backbone of the structure.[13]The number of signals should correspond to the number of unique carbon atoms in the molecule.
Melting Point Indicator of purity for a crystalline solid.A sharp, narrow melting point range. A broad range indicates the presence of impurities.
Method Selection Logic

This diagram outlines the rationale for choosing a specific purification method.

MethodSelection start Crude Material Analysis (TLC) q1 Major Impurities Present? start->q1 col Perform Flash Chromatography q1->col Yes (Multiple Spots) rec Perform Recrystallization q1->rec No (One Major Spot, Minor Baseline Impurities) q2 Product Solid After Column? q3 Purity Spec Met (>99%)? q2->q3 Yes stop_alt Final Product (Meets Spec) q2->stop_alt No (Product is an Oil) q3->rec No (Trace Impurities) stop Final Product q3->stop Yes col->q2 rec->stop

Caption: Logic diagram for selecting the appropriate purification technique.

References

  • BenchChem (2025).
  • ResearchGate (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • BenchChem (2025).
  • BenchChem (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • ResearchGate (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • BenchChem (2025). A Comparative Guide to Purity Analysis of 2-(Benzo[d]isoxazol-3-yl)ethanol.
  • MDPI (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • NIH (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Column Chromatography. [Link]

  • BenchChem (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis.
  • Der Pharma Chemica (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • ResearchGate (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Repozytorium UR (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • YouTube (2021). column chromatography & purification of organic compounds. [Link]

  • University of Rochester, Department of Chemistry (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • ResearchGate (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • ResearchGate (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Agilent (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

  • AMSbiopharma (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link]

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Method

Application Notes and Protocols: Screening [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol as a Potential Kinase Inhibitor

Introduction: The Imperative for Novel Kinase Inhibitors Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The dysregulation of kinase activity is a known driver of numerous pathologies. While a number of kinase inhibitors have been successfully developed and approved for clinical use, significant challenges remain. Many existing inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects and the development of resistance.[1][2][3] Consequently, there is a pressing need to identify and characterize novel chemical scaffolds that may offer new mechanisms of inhibition and improved selectivity.

This document provides a comprehensive guide for the initial characterization of a novel compound, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol , as a potential kinase inhibitor. While isoxazole derivatives are recognized for their diverse biological activities and applications in medicinal chemistry, the specific kinase inhibitory potential of this particular compound is yet to be fully elucidated.[4][5][6] These application notes and protocols are designed to provide a robust framework for its initial screening and mechanistic evaluation.

Compound Profile: [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

PropertyValueSource
Molecular Formula C10H8BrNO2[7][8]
Molecular Weight 254.08 g/mol [7][8]
CAS Number 885273-13-2[7][8][9]
Appearance Cream-colored solid[4]
Purity >95%[7]

The isoxazole ring is a key feature of this compound, providing a rigid scaffold that can be functionalized to interact with biological targets. The presence of a bromophenyl group suggests potential for hydrophobic and halogen bonding interactions, which can be critical for binding affinity and selectivity. The methanol group offers a potential hydrogen bonding site.

Conceptual Framework for Kinase Inhibition

Kinase inhibitors can be broadly classified based on their mechanism of action, primarily concerning their interaction with the ATP-binding site.

  • ATP-Competitive Inhibitors: These small molecules bind to the active site of the kinase, directly competing with the endogenous ATP.[1][10] This class is the most common type of kinase inhibitor.

  • Non-ATP-Competitive Inhibitors: These inhibitors bind to sites other than the ATP pocket, such as allosteric sites.[2][11][12] This can lead to conformational changes that inactivate the enzyme. Non-ATP-competitive inhibitors are of great interest due to their potential for higher selectivity.[3][11][12]

The initial screening of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol should aim to determine if it exhibits any inhibitory activity and, if so, to begin to elucidate its mechanism of action.

G cluster_0 Kinase Inhibition Strategies ATP-Competitive ATP-Competitive Kinase Kinase ATP-Competitive->Kinase Blocks ATP Binding Non-ATP-Competitive Non-ATP-Competitive Non-ATP-Competitive->Kinase Binds to Allosteric Site Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Substrate->Kinase G Start Start Compound Dilution Compound Dilution Start->Compound Dilution Add Compound to Plate Add Compound to Plate Compound Dilution->Add Compound to Plate Add Kinase Add Kinase Add Compound to Plate->Add Kinase Pre-incubation Pre-incubation Add Kinase->Pre-incubation Initiate Reaction (Substrate + ATP) Initiate Reaction (Substrate + ATP) Pre-incubation->Initiate Reaction (Substrate + ATP) Kinase Reaction Incubation Kinase Reaction Incubation Initiate Reaction (Substrate + ATP)->Kinase Reaction Incubation Add Kinase-Glo Reagent Add Kinase-Glo Reagent Kinase Reaction Incubation->Add Kinase-Glo Reagent Signal Stabilization Signal Stabilization Add Kinase-Glo Reagent->Signal Stabilization Measure Luminescence Measure Luminescence Signal Stabilization->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50)

Caption: Luminescence-Based Kinase Assay Workflow

Protocol 2: Fluorescence Polarization (FP) Assay for Mechanistic Studies

If inhibitory activity is observed in the initial screen, a fluorescence polarization (FP) assay can be employed to investigate the mechanism of action. [13][14]This technique is particularly useful for assessing competitive binding. [15][16]In this context, we will use a competitive FP assay to determine if [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol competes with a fluorescently labeled ATP-competitive inhibitor (tracer) for binding to the kinase.

Materials:

  • Active kinase of interest (identified from the primary screen)

  • Fluorescently labeled ATP-competitive inhibitor (tracer) specific for the kinase

  • [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

  • FP assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume 384-well assay plates

  • Plate reader with FP detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in 100% DMSO.

    • Perform serial dilutions in the FP assay buffer.

  • Assay Setup (per well):

    • Add 5 µL of the diluted compound or buffer (for controls) to the assay wells.

    • Add 5 µL of the kinase solution to each well.

    • Add 5 µL of the fluorescent tracer to each well. The final tracer concentration should be at its Kₔ for the kinase.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

Data Analysis:

  • A high mP value indicates that the fluorescent tracer is bound to the larger kinase molecule, resulting in slower rotation.

  • A low mP value indicates that the tracer is unbound and tumbles freely in solution.

  • If [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol is an ATP-competitive inhibitor, it will displace the fluorescent tracer, leading to a decrease in the mP value.

  • Plot the mP values against the logarithm of the compound concentration to determine the IC₅₀.

Protocol 3: Assay Quality Control and Validation

For any screening assay, it is crucial to assess its quality and robustness. The Z'-factor is a statistical parameter used for this purpose. [17][18] Calculation of Z'-factor:

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|

Where:

  • µₚ = mean of the positive control (e.g., no kinase activity)

  • µₙ = mean of the negative control (e.g., full kinase activity with DMSO)

  • σₚ = standard deviation of the positive control

  • σₙ = standard deviation of the negative control

Interpretation of Z'-factor:

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Poor

An assay with a Z'-factor of 0.5 or greater is considered suitable for high-throughput screening. [17][18][19]

Expected Outcomes and Interpretation

The data gathered from these protocols will provide a preliminary assessment of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol's potential as a kinase inhibitor.

ExperimentPossible OutcomeInterpretation
Luminescence-Based HTS Potent inhibition of one or more kinases (low IC₅₀ values).The compound is a potential kinase inhibitor. Further investigation into its selectivity and mechanism of action is warranted.
Weak or no inhibition of the tested kinases.The compound is unlikely to be a potent inhibitor of the kinases in the screening panel under the tested conditions.
Fluorescence Polarization Assay Dose-dependent decrease in fluorescence polarization.The compound likely binds to the ATP-binding site of the kinase, displacing the fluorescent tracer. This suggests an ATP-competitive mechanism of action.
No change in fluorescence polarization.The compound may be a non-ATP-competitive inhibitor, or it may not bind to the kinase under these assay conditions.

Conclusion and Future Directions

The protocols outlined in these application notes provide a systematic and robust approach to the initial evaluation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol as a potential kinase inhibitor. Successful identification of inhibitory activity should be followed by more extensive kinase profiling against a larger panel of kinases to determine its selectivity. [20][21]Further biophysical and cellular assays would be necessary to confirm its mechanism of action and to assess its activity in a more physiologically relevant context. [22]These foundational studies are critical in the early stages of drug discovery and can pave the way for the development of novel and effective kinase-targeted therapies.

References

  • Non-ATP competitive protein kinase inhibitors - PubMed. Available at: [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed. Available at: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Available at: [Link]

  • Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed. Available at: [Link]

  • Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics - Ovid. Available at: [Link]

  • Z-factor - Grokipedia. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. Available at: [Link]

  • Different types of ATP-competitive kinase inhibitors. A, schematic... - ResearchGate. Available at: [Link]

  • Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Available at: [Link]

  • Non-ATP competitive protein kinase inhibitors - University of Birmingham's Research Portal. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. Available at: [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One - Research journals. Available at: [Link]

  • Full article: Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Available at: [Link]

  • Fluorescence Polarization (FP) - Molecular Devices. Available at: [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. Available at: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC. Available at: [Link]

  • ATP site‐directed competitive and irreversible inhibitors of protein kinases. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. Available at: [Link]

  • On HTS: Z-factor. Available at: [Link]

  • Kinase Screening Assay Services - Reaction Biology. Available at: [Link]

  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures. Available at: [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION - YouTube. Available at: [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]

  • Strategies for Targeting Kinases - 2023 Archive. Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ResearchGate. Available at: [Link]

  • protein kinase inhibitor H89 | C20H20BrN3O2S | CID 449241 - PubChem - NIH. Available at: [Link]

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Con - The Royal Society of Chemistry. Available at: [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed. Available at: [Link]

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Application

Application Notes and Protocols for the In Vivo Formulation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

Introduction The successful in vivo evaluation of novel chemical entities is critically dependent on the development of an appropriate drug delivery system. For compounds like [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful in vivo evaluation of novel chemical entities is critically dependent on the development of an appropriate drug delivery system. For compounds like [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, which, like many isoxazole derivatives, is anticipated to have low aqueous solubility, achieving adequate bioavailability for animal studies presents a significant challenge.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol for preclinical animal research. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable pharmacological and toxicological data.

The isoxazole moiety is a cornerstone in many pharmacologically active compounds, known for a wide range of biological activities including anti-inflammatory and anti-cancer properties.[2][3] However, their often lipophilic nature necessitates careful formulation strategies to overcome poor aqueous solubility.[4] This guide will detail a logical workflow, from initial solubility screening to the preparation and characterization of various formulations, providing the rationale behind each experimental choice.

PART 1: Pre-formulation Assessment and Solubility Screening

Rationale for Vehicle Selection

The choice of excipients is critical and should be guided by the intended route of administration (e.g., oral, intravenous) and the known toxicological profiles of the vehicles.[7][8] For early-stage discovery studies, a balance must be struck between achieving the desired concentration and minimizing the potential for vehicle-induced biological effects that could confound experimental results.[9][10]

Protocol for Solubility Screening

This protocol aims to determine the approximate solubility of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in a range of common, well-tolerated excipients.

Materials:

  • [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

  • Glass vials (e.g., 2 mL) with screw caps

  • A panel of GRAS (Generally Recognized as Safe) excipients (see Table 1)

  • Vortex mixer

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Accurately weigh a small amount of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (e.g., 2-5 mg) into individual glass vials.

  • Add a fixed volume (e.g., 1 mL) of each selected excipient to the respective vials.

  • Cap the vials tightly and vortex for 1-2 minutes to facilitate initial dispersion.

  • Place the vials on an orbital shaker or rotator at room temperature for 24-48 hours to allow for equilibration.

  • After equilibration, visually inspect each vial for the presence of undissolved solid material.

  • For vials with undissolved solids, centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess compound.

  • Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent for quantitative analysis by a validated HPLC or UV-Vis method.

  • Determine the concentration of the dissolved compound in each excipient.

Table 1: Suggested Excipients for Initial Solubility Screening

Excipient ClassSpecific ExamplesRationale for Inclusion
Aqueous Vehicles 0.9% Saline, 5% Dextrose in Water (D5W)To establish baseline aqueous solubility.
Suspending Agents 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose in waterFor developing homogeneous suspensions.[7]
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)To enhance solubility for compounds with low aqueous solubility.[9]
Surfactants 1% (w/v) Tween® 80, 1% (w/v) Solutol® HS 15To improve wettability and aid in solubilization.[11][12]
Lipid-based Vehicles Corn oil, Sesame oil, Medium-chain triglycerides (MCT)For lipophilic compounds, can enhance oral absorption.[4]

PART 2: Formulation Development Workflow

The results from the solubility screening will guide the selection of the most appropriate formulation strategy. The following workflow provides a logical progression for developing a suitable formulation for in vivo studies.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Formulation Preparation cluster_3 Phase 4: Quality Control cluster_4 Phase 5: In Vivo Studies A Receive [3-(2-bromo-phenyl)- isoxazol-5-yl]-methanol B Solubility Screening in Various Excipients A->B C Analyze Solubility Data B->C D Select Formulation Approach C->D E Solution/Co-solvent Formulation D->E High Solubility in Co-solvent F Suspension Formulation D->F Low Solubility in most vehicles G Lipid-based Formulation D->G High Lipophilicity H Characterize Formulation (Appearance, pH, etc.) E->H F->H G->H I Assay for Concentration and Homogeneity H->I J Stability Assessment I->J K Dose Administration (e.g., Oral Gavage) J->K Formulation Passes QC

Caption: Workflow for the formulation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol.

PART 3: Detailed Formulation Protocols

Based on the solubility data, one of the following formulation types will likely be most suitable.

Protocol for Preparing a Co-solvent Formulation

This approach is ideal if the compound shows good solubility in a co-solvent like PEG 400 or DMSO, which can then be diluted with an aqueous vehicle.

Materials:

  • [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

  • Co-solvent (e.g., PEG 400, DMSO)

  • Aqueous vehicle (e.g., 0.9% Saline, D5W)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amounts of the compound, co-solvent, and aqueous vehicle to achieve the target final concentration and co-solvent percentage. Note: It is crucial to keep the percentage of organic co-solvents like DMSO to a minimum (ideally ≤10%) to avoid toxicity.[7]

  • Weigh the required amount of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol and place it in a sterile glass vial.

  • Add the calculated volume of the co-solvent (e.g., PEG 400) to the vial.

  • Place the vial on a magnetic stirrer and stir until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Once dissolved, slowly add the aqueous vehicle to the vial while continuously stirring.

  • Continue stirring for 15-30 minutes to ensure a homogeneous solution.

  • Visually inspect the final formulation for any signs of precipitation.

Protocol for Preparing a Suspension Formulation

If the compound exhibits poor solubility in most vehicles, a suspension is a common and effective alternative for oral administration.[13]

Materials:

  • [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

  • Suspending vehicle (e.g., 0.5% CMC in water)

  • Wetting agent (optional, e.g., a small amount of Tween® 80)

  • Mortar and pestle or homogenizer

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. If the particle size is large, use a mortar and pestle to grind the powder to a fine consistency.[13]

  • In a suitable container, add a small amount of the suspending vehicle to the powdered compound to create a smooth paste. This step is crucial for ensuring proper wetting of the particles.

  • Gradually add the remaining volume of the suspending vehicle while continuously mixing with a magnetic stirrer or homogenizer.

  • Continue stirring for at least 30-60 minutes to ensure a uniform and homogeneous suspension.

  • The suspension should be stored under continuous gentle agitation to prevent settling before and during dosing.[13]

PART 4: Quality Control and Stability Assessment

The quality and stability of the formulation are paramount for the integrity of the in vivo study.[][15]

Protocol for Formulation Characterization and Stability Testing

Initial Characterization (Time = 0):

  • Appearance: Visually inspect the formulation and record its color, clarity (for solutions), or uniformity (for suspensions).

  • pH: Measure the pH of the formulation, as it can affect both compound stability and physiological compatibility.

  • Concentration and Homogeneity:

    • For solutions, take a single aliquot, dilute appropriately, and determine the concentration using a validated analytical method.

    • For suspensions, while stirring, take aliquots from the top, middle, and bottom of the container to assess homogeneity. The concentration of each should be within ±10% of the target concentration.

Stability Assessment:

  • Store aliquots of the formulation under the intended study conditions (e.g., room temperature, 4°C) and protected from light.

  • At predetermined time points (e.g., 4 hours, 24 hours, 7 days), re-analyze the stored samples for appearance, pH, and concentration.[16][17]

  • The formulation is considered stable if the concentration remains within 90-110% of the initial concentration and there are no significant changes in physical appearance.[18]

PART 5: Administration via Oral Gavage

Oral gavage is a common method for administering compounds to rodents in preclinical studies.[19][20]

Protocol for Oral Gavage in Mice

Materials:

  • Prepared and quality-controlled formulation

  • Appropriately sized syringe

  • Gavage needle (stainless steel or flexible plastic)[21]

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume.

  • Ensure the formulation is at room temperature and, if it is a suspension, is being continuously stirred to maintain homogeneity.

  • Draw the calculated volume of the formulation into the syringe.

  • Properly restrain the mouse, ensuring the head and neck are in a straight line with the body.[21]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube as it advances. If any resistance is met, immediately withdraw the needle and start again. [13]

  • Once the needle is in the stomach, slowly administer the dose.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for several minutes post-dosing for any signs of distress.[19]

Conclusion

The formulation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol for in vivo animal studies requires a systematic and scientifically rigorous approach. By starting with a comprehensive solubility screen, selecting the most appropriate formulation strategy, and performing thorough quality control and stability assessments, researchers can ensure the reliable and reproducible delivery of the test compound. This diligence in formulation development is fundamental to obtaining high-quality pharmacokinetic and pharmacodynamic data, ultimately leading to more informed decisions in the drug discovery process.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds for Animal Studies.
  • Maia, C. S., Meireles, M., & Sousa, J. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
  • Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research.
  • BenchChem. (n.d.). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Maia, C. S., Meireles, M., & Sousa, J. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate.
  • BenchChem. (n.d.). Navigating In Vivo Dehydrocorydaline Studies: A Technical Support Guide to Vehicle Selection.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
  • Chan, A. W. (2011). Voluntary oral administration of drugs in mice. Protocols.io.
  • CD Formulation. (n.d.). Stability Analysis.
  • US Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS.
  • Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 64(8), 800-807.
  • Shrestha, H. K., & Thapa, R. K. (2014). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of pharmaceutical investigation, 44(1), 1-16.
  • ChemicalBook. (2023). [3-(2-BROMO-PHENYL)-ISOXAZOL-5-YL]-METHANOL - Safety Data Sheet.
  • Walia, R., Hedaitullah, M., Naaz, S. F., Iqbal, K., & Lamba, H. S. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5), 200-211.
  • Golovko, G., Martin, R. C., & Ochoa-Repáraz, J. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Experimental biology and medicine, 244(6), 459-470.
  • Golovko, G., Martin, R. C., & Ochoa-Repáraz, J. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

Welcome to the technical support center for the synthesis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. This guide is designed for researchers, chemists, and drug development professionals. Isoxazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The target molecule, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, is a valuable building block for creating more complex pharmaceutical agents.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the synthetic challenges and improve your reaction yields.

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

The most reliable and versatile method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition.[4] This reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For our target molecule, the reaction is between 2-bromobenzonitrile oxide and propargyl alcohol.

The nitrile oxide is highly reactive and prone to dimerization, so it is generated in situ from a stable precursor, typically a hydroximoyl chloride or an aldoxime.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Isoxazole Product

Question: I am getting a very low yield, or none of my desired isoxazole product. What are the likely causes and how can I fix this?

Answer: This is a common issue in isoxazole synthesis, often pointing to problems with the generation or stability of the nitrile oxide intermediate.

Possible Causes & Solutions:

  • Dimerization of the Nitrile Oxide: Nitrile oxides are highly prone to dimerizing into furoxans (1,2,5-oxadiazole-2-oxides), which is the most common side reaction.[5]

    • Solution: Generate the nitrile oxide in situ in the presence of the alkyne (propargyl alcohol). This is achieved by the slow addition of a base (like triethylamine or DIPEA) to a solution containing both the 2-bromo-N-hydroxybenzimidoyl chloride precursor and propargyl alcohol. This ensures the nitrile oxide reacts with the alkyne as soon as it is formed, keeping its concentration low and minimizing dimerization.[7]

  • Poor Quality of Starting Materials:

    • 2-Bromo-N-hydroxybenzimidoyl Chloride: This precursor can be unstable. Ensure it is freshly prepared or has been stored under anhydrous conditions.

    • Propargyl Alcohol: Ensure it is pure and free from contaminants.

    • Base: Use a freshly opened bottle of a high-purity amine base. Old bases can absorb water and CO₂, reducing their effectiveness.

  • Suboptimal Reaction Conditions:

    • Temperature: While many cycloadditions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate without significantly increasing dimerization.

    • Solvent: The polarity of the solvent can affect the reaction. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. If you see poor results in one, try another.

  • Product Decomposition: The isoxazole N-O bond can be sensitive to certain conditions.

    • Solution: Ensure your workup procedure is mild. Avoid strongly acidic or basic conditions. A simple aqueous wash followed by extraction is usually sufficient.[5]

Problem 2: My Final Product is Impure and Difficult to Purify

Question: After workup, my crude product is a complex mixture. Column chromatography is not giving me a pure compound. What are these impurities and how can I avoid them?

Answer: The primary impurities are likely furoxan dimers from the nitrile oxide and unreacted starting materials.

Possible Causes & Solutions:

  • Furoxan Dimer Impurity: As mentioned, this is the most common byproduct.

    • Prevention: The best strategy is prevention through slow addition of the base, as described above.

    • Purification: Furoxans often have different polarity compared to the desired isoxazole. Careful optimization of the solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) should allow for separation.

  • Unreacted Propargyl Alcohol: Propargyl alcohol is highly polar.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the alkyne to ensure the complete consumption of the nitrile oxide precursor. During workup, unreacted propargyl alcohol can often be removed by washing the organic layer with water or brine.

  • Hydrolysis of the Hydroximoyl Chloride: If moisture is present, the 2-bromo-N-hydroxybenzimidoyl chloride can hydrolyze back to the corresponding oxime.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: I am seeing a potential regioisomer by NMR.

Question: Although it's supposed to be selective, I suspect I am forming the 3,4-disubstituted regioisomer. How can I confirm this and improve selectivity?

Answer: The reaction of a nitrile oxide with a terminal alkyne like propargyl alcohol is generally highly regioselective, strongly favoring the 3,5-disubstituted isomer due to both steric and electronic factors.[7] However, confirming and ensuring this selectivity is good practice.

Solutions:

  • Confirmation: The regiochemistry can be confirmed using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). An HMBC experiment should show a correlation between the proton on the isoxazole ring (at the 4-position) and the carbons at the 3 and 5 positions.

  • Improving Selectivity:

    • Copper Catalysis: Copper(I)-catalyzed cycloadditions are known to provide excellent control over regioselectivity, exclusively yielding the 3,5-isomer.[7] Adding a catalytic amount of copper(I) iodide (CuI) can enforce the desired outcome.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes enhance selectivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare the 2-bromo-N-hydroxybenzimidoyl chloride precursor? A1: This precursor is typically synthesized by chlorinating the corresponding aldoxime (2-bromobenzaldehyde oxime). A common method involves treating the aldoxime with N-chlorosuccinimide (NCS) in a solvent like DMF. The aldoxime itself can be prepared by reacting 2-bromobenzaldehyde with hydroxylamine hydrochloride.[1]

Q2: How can I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the starting materials (the hydroximoyl chloride precursor and propargyl alcohol). The reaction is complete when the spot corresponding to the hydroximoyl chloride has been consumed and a new, typically higher Rf spot for the product appears.

Q3: Can I use 2-bromobenzaldehyde oxime directly instead of the hydroximoyl chloride? A3: Yes, you can generate the nitrile oxide directly from the oxime using an oxidant. Common oxidants for this include sodium hypochlorite (bleach) or diacetoxyiodobenzene (DIB).[8] This avoids the separate step of preparing and isolating the hydroximoyl chloride.

Q4: Are there any specific safety precautions I should take? A4: Yes. 2-bromobenzaldehyde and its derivatives can be irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydroxylamine hydrochloride and N-chlorosuccinimide are also hazardous and should be handled with care.

Q5: Can this synthesis be scaled up? A5: Yes. The 1,3-dipolar cycloaddition is generally scalable. When scaling up, the key challenge is managing the exotherm from the in situ generation of the nitrile oxide. Ensure you have adequate cooling and maintain the slow addition of the base to control the reaction rate and temperature. A recent study demonstrated a scalable, solvent-free mechanochemical synthesis of 3,5-isoxazoles, which could be an alternative for larger scales.[6]

Data & Protocols

Recommended Reaction Parameters

The following table summarizes optimized parameters for the key cycloaddition step.

ParameterRecommended ValueRationale
Equivalents (Alkyne) 1.1 - 1.2 eq.Ensures complete consumption of the limiting nitrile oxide precursor.
Equivalents (Base) 1.1 - 1.5 eq.Sufficient to neutralize the HCl generated during nitrile oxide formation.
Solvent Dichloromethane (DCM) or THFAnhydrous, aprotic solvents that work well for this reaction type.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing nitrile oxide dimerization.
Addition Time (Base) 1 - 2 hoursSlow addition is critical to maintain a low concentration of the nitrile oxide.
Reaction Time 4 - 24 hoursMonitor by TLC until starting material is consumed.
Detailed Experimental Protocol

Step 1: Synthesis of 2-bromo-N-hydroxybenzimidoyl chloride

  • Dissolve 2-bromobenzaldehyde oxime (1.0 eq.) in anhydrous DMF (dimethylformamide).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-N-hydroxybenzimidoyl chloride (1.0 eq.) and propargyl alcohol (1.2 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add triethylamine (1.5 eq.) dissolved in anhydrous DCM dropwise to the reaction mixture over 1-2 hours using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product.

Visualized Workflows

Synthesis Workflow Diagram

The following diagram illustrates the overall synthetic strategy.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_purification Purification A 2-Bromobenzaldehyde C 2-Bromobenzaldehyde Oxime A->C + B B Hydroxylamine Hydrochloride E 2-Bromo-N-hydroxy- benzimidoyl chloride C->E + D D N-Chlorosuccinimide (NCS) H [3-(2-bromo-phenyl)-isoxazol- 5-yl]-methanol E->H + F, G F Propargyl Alcohol G Triethylamine (Base) I Crude Product J Flash Column Chromatography I->J K Pure Product J->K Troubleshooting start Low or No Yield Observed check_dimer TLC/NMR shows Furoxan Dimer? start->check_dimer action_slow_add Implement Slow Base Addition (Syringe Pump) check_dimer->action_slow_add Yes check_reagents Are Starting Materials Pure & Anhydrous? check_dimer->check_reagents No success Improved Yield action_slow_add->success action_purify_reagents Use Fresh/Purified Reagents & Anhydrous Solvents check_reagents->action_purify_reagents No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes action_purify_reagents->success action_optimize_conditions Screen Temperature (0°C to 40°C) & Solvents (DCM, THF) check_conditions->action_optimize_conditions No action_optimize_conditions->success

Caption: A decision tree for troubleshooting low product yields.

References
  • Carreón-González, R., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Chen, J., et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. Available at: [Link]

  • ChemRxiv. (2021). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Available at: [Link]

  • Reddit. (2022). Isoxazole synthesis. r/Chempros. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 3‐substituted isoxazole‐5‐methyl bromides. Retrieved from [Link]

  • Hamnett, D. J., et al. (2012). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Khan, F. A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • RCSI Repository. (2013). Preparation of polychlorinated isoxazoles and application to organic synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Mechanism of formation of isoxazole‐5‐carboxamides. Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

  • PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • ResearchGate. (2018). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). A Review on Synthesis and Biological Importance of Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (1995). The Synthesis of Some Chiral 2-Aminoalkyloxazole-5-carboxylates from Isoxazol-5(2H)-ones. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for isoxazole synthesis side reactions

A Senior Application Scientist's Guide to Troubleshooting Common Side Reactions The synthesis of the isoxazole ring is a cornerstone in medicinal chemistry and drug development, forming the core of numerous approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Common Side Reactions

The synthesis of the isoxazole ring is a cornerstone in medicinal chemistry and drug development, forming the core of numerous approved drugs.[1][2] However, its synthesis is often plagued by challenges such as low yields, poor regioselectivity, and the formation of persistent byproducts. This guide provides field-proven insights and solutions to the most common side reactions encountered during isoxazole synthesis, structured in a practical question-and-answer format to directly address issues at the bench.

Frequently Asked Questions (FAQs)

Q1: My isoxazole synthesis is resulting in low or no yield. What are the common causes and how can I improve it?

A1: Low or nonexistent yields in isoxazole synthesis are a frequent issue stemming from several root causes, including the integrity of starting materials, suboptimal reaction conditions, or the instability of key intermediates. A systematic approach is crucial for diagnosis and optimization.

Several factors can be at play:

  • Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which directly impacts their reactivity profile with hydroxylamine.[3] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.

  • Intermediate Instability: In syntheses involving 1,3-dipolar cycloaddition, the nitrile oxide intermediate is highly susceptible to dimerization, forming a stable furoxan byproduct, which effectively removes it from the desired reaction pathway.[3][4][5] This is especially problematic at high concentrations and temperatures.

  • Suboptimal Reaction Conditions: Temperature and reaction time must be carefully optimized. For nitrile oxide generation, low temperatures are often required to prevent dimerization, followed by a gradual increase to facilitate the cycloaddition.[3] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the optimal reaction time, preventing incomplete conversion or product degradation from prolonged reaction times.[3]

Below is a logical workflow to diagnose and address low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_sm Step 1: Verify Starting Material Integrity start->check_sm check_conditions Step 2: Evaluate Reaction Conditions check_sm->check_conditions If materials are pure solution_sm Solution: - Confirm purity (NMR, LC-MS) - Use fresh reagents - Check for tautomerization of  1,3-dicarbonyls check_sm->solution_sm If impurities or degradation is suspected check_intermediate Step 3: Assess Intermediate Stability (for 1,3-Dipolar Cycloaddition) check_conditions->check_intermediate If conditions seem optimal solution_conditions Solution: - Optimize temperature (e.g., low temp for nitrile oxide generation) - Monitor reaction time via TLC/LC-MS - Screen different solvents check_conditions->solution_conditions If conditions are not optimized solution_intermediate Solution: - Generate nitrile oxide in situ - Use slow addition of precursor - Ensure dipolarophile is in excess or readily available check_intermediate->solution_intermediate If dimerization is likely end_node Improved Yield check_intermediate->end_node If dimerization is controlled Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed method_q Which Synthesis Method? start->method_q claisen Claisen-type Synthesis (1,3-Dicarbonyl + Hydroxylamine) method_q->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method_q->cycloaddition Cycloaddition claisen_sol Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for precise control claisen->claisen_sol cycloaddition_sol Modify Reagents/Catalyst: - For 3,5-isomer: Add Cu(I) catalyst - For 3,4-isomer: Use enamine dipolarophile or alternative routes - Modify electronic properties of alkyne or nitrile oxide cycloaddition->cycloaddition_sol end_node Improved Regioselectivity claisen_sol->end_node cycloaddition_sol->end_node

Caption: A decision-making flowchart for addressing regioselectivity issues.

The table below summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from β-enamino diketones, demonstrating how conditions can be tuned to favor specific isomers.

EntrySolventLewis AcidMajor Regioisomer RatioYield (%)Reference
1EtOHNone80:2082[1]
2MeCNNone85:1570[3]
3CH₂Cl₂None85:1575[3]
4MeCNBF₃·OEt₂90:1079[3]
5THFBF₃·OEt₂80:2072[3]
Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol), at room temperature.
Q3: I suspect my nitrile oxide intermediate is dimerizing. How can I prevent the formation of furoxan byproducts?

A3: This is a classic side reaction in 1,3-dipolar cycloadditions. Nitrile oxides are high-energy intermediates that readily dimerize to form highly stable furoxans (1,2,5-oxadiazole-2-oxides), especially in the absence of a reactive dipolarophile (the alkyne or alkene). [3][4][5] The key to preventing this side reaction is to maintain a very low concentration of the free nitrile oxide at any given moment. This is achieved by generating it in situ and ensuring it is consumed by the dipolarophile as soon as it is formed.

Effective Strategies:

  • In Situ Generation: The most common method involves generating the nitrile oxide from a stable precursor, like an aldoxime or a hydroximoyl chloride, directly in the reaction flask containing the alkyne. [4][6]Common reagents for this transformation include N-chlorosuccinimide (NCS) or sodium hypochlorite. [6]2. Slow Addition: Slowly add the nitrile oxide precursor (or the oxidant used to generate it) to the reaction mixture containing the alkyne. This ensures the concentration of the reactive nitrile oxide remains low, favoring the intermolecular cycloaddition over the dimerization pathway. [3]3. Temperature Control: Perform the in situ generation at a low temperature (e.g., 0 °C) to decrease the rate of dimerization. The reaction can then be allowed to warm to room temperature to facilitate the cycloaddition. [3]4. Stoichiometry: Using a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed. [5]

Q4: I am struggling to purify my crude isoxazole product, especially separating regioisomers. What strategies can I use?

A4: Purification is often a significant hurdle because regioisomers and byproducts like furoxans can have very similar polarities, making separation by standard column chromatography difficult. [3] Purification Toolkit:

  • Column Chromatography: This remains the primary method. Success hinges on meticulous screening of solvent systems using TLC.

    • Solvent System Screening: Do not rely on a single standard eluent system (e.g., ethyl acetate/hexane). Systematically screen various solvent mixtures. Sometimes, a three-component system (e.g., hexane/ethyl acetate/dichloromethane) or the addition of a small amount of a modifier like triethylamine or acetic acid can dramatically improve separation. [3]* Crystallization: If your desired product is a solid, crystallization can be an excellent and scalable purification method. Experiment with a range of solvent systems (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find conditions that selectively crystallize one isomer, leaving the other in the mother liquor.

  • Chemical Derivatization: In particularly challenging cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. After separation, the derivatizing group is removed to yield the pure isomer. [3]

Q5: My isoxazole product seems to be decomposing during workup or purification. Why is this happening and how can I prevent it?

A5: The isoxazole ring, while aromatic, contains a relatively weak N-O bond. [3][7]This bond is susceptible to cleavage under certain conditions, leading to product decomposition.

Conditions to Avoid:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions when exposed to strong bases. [3][7]Use mild bases (e.g., NaHCO₃, K₂CO₃) during aqueous workups.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) and other reducing agents. [3]This property is sometimes used intentionally in multi-step synthesis to unmask a β-hydroxyketone or a 1,3-dicarbonyl. [8]If you need to reduce another functional group in the molecule, choose a method that is chemoselective and will not affect the isoxazole ring.

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring. [3][9]Protect your reaction and product from direct, strong light.

To prevent decomposition, ensure that workup and purification steps are performed under neutral or mildly acidic/basic conditions and avoid harsh reagents or energy sources.

Key Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

This protocol describes the generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS), followed by its immediate reaction with an alkyne.

  • Setup: To a stirred solution of the alkyne (1.0 eq) and the aldoxime (1.1 eq) in a suitable solvent like ethyl acetate or DMF, add a mild base such as NaHCO₃ or triethylamine (1.5 eq). [6]2. Generation: Cool the mixture to 0 °C in an ice bath. Add a solution of NCS (1.1 eq) in the same solvent dropwise over 30-60 minutes. The slow addition is critical to prevent dimerization.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting materials and the formation of the isoxazole product.

  • Workup: Upon completion, filter the reaction mixture to remove any solids. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization as described in Q4.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This protocol utilizes a β-enamino diketone and a Lewis acid to achieve regiocontrol, favoring the 3,4-disubstituted product. [1][4]

  • Setup: Dissolve the β-enamino diketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in acetonitrile (MeCN).

  • Lewis Acid Addition: Add the Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to the mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

  • BenchChem. (2025).
  • de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-10. [Link]

  • Royal Society of Chemistry. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
  • Gorbova, O. V., et al. (2021). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 19(34), 7436-7447. [Link]

  • BenchChem. (2025).
  • Reddy, G. O., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 100(1), 100803. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • NanoBioLetters. (n.d.). Construction of Isoxazole ring: An Overview. [Link]

  • Singh, U. P., & Singh, R. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(56), 35593-35613. [Link]

  • Dehaen, W., et al. (2016). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 21(11), 1479. [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(1), 179. [Link]

  • Kara, Y., & Çelik, F. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 45(4), 1187-1196. [Link]

  • DocChemistry. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Bakulev, V. A., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 27(19), 6599. [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2019). β-diketones: Important Intermediates for Drug Synthesis. [Link]

  • Reddit. (2022). Isoxazole synthesis. [Link]

  • ResearchGate. (2017). Formation of α-Hydroxy-β-diketones through Hydroxylation of Isoxazolium Salts: Stereoselective Approach to Angular cis- Diols in Polycyclic Systems. [Link]

  • Kumar, V., & Kaur, K. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 54(3), 1729-1755. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Wang, Y., et al. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 10, 2589-2596. [Link]

  • Journal of Qassim University for Science. (2023).
  • Wikipedia. (n.d.). Isoxazoline. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2012). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • da Silva, A. D., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(1), 163. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. [Link]

  • Sustmann, R., et al. (2021). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 60(40), 21876-21896. [Link]

  • Iaroshenko, V. O., & Villinger, A. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 26(11), 3328. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]

  • FLORE Repository. (2010). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Regiocontrol in Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic rout...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic routes. Here, we provide in-depth FAQs, troubleshooting advice, and validated protocols to help you gain precise control over your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

This section addresses the fundamental principles governing the formation of isoxazole regioisomers.

Q1: Why am I getting a mixture of 3,4- and 3,5-disubstituted isoxazoles in my reaction?

A1: The formation of a mixture of regioisomers is a common challenge in isoxazole synthesis, particularly in the classical Huisgen 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][2][3] The reaction proceeds via a concerted mechanism where the π-systems of the two reactants combine to form a five-membered heterocyclic ring.[4]

There are two possible orientations for this cycloaddition, leading to two distinct products: the 3,4-disubstituted and the 3,5-disubstituted isoxazole. The outcome is governed by a delicate interplay of steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory.[5][6]

  • Frontier Molecular Orbital (FMO) Theory: Chemical reactions are primarily driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5][6] In the nitrile oxide/alkyne cycloaddition, two pairs of interactions are possible:

    • HOMO(nitrile oxide) with LUMO(alkyne)

    • HOMO(alkyne) with LUMO(nitrile oxide)

    The dominant interaction is the one with the smaller energy gap. The regioselectivity depends on the alignment of the orbital lobes with the largest coefficients. If the electronic and steric properties of the substituents on the alkyne and nitrile oxide do not create a strong preference for one orientation, a mixture of products is often the result.[7]

Caption: Two possible cycloaddition pathways leading to regioisomers.

Q2: What are the most effective strategies to control the regioselectivity?

A2: The most robust and widely adopted strategy is the use of metal catalysis. Copper(I) and Ruthenium(II) catalysts are particularly effective and often provide complementary regioselectivity.[8]

  • Copper(I) Catalysis: This method is the gold standard for synthesizing 3,5-disubstituted isoxazoles from terminal alkynes.[8][9][10] The copper(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate dramatically alters the electronic properties of the alkyne, activating it for a highly regioselective reaction with the nitrile oxide.[11] This reaction is often considered a "click chemistry" process due to its high efficiency and reliability.[12]

  • Ruthenium(II) Catalysis: In contrast to copper, ruthenium catalysts are renowned for selectively producing 3,4-disubstituted isoxazoles .[8][13] The mechanism is distinct from the copper-catalyzed route and allows for high regiocontrol, even with internal alkynes, to generate 3,4,5-trisubstituted isoxazoles.[8]

Q3: Does the method of nitrile oxide generation impact regioselectivity?

A3: Yes, although it's a secondary effect compared to catalysis. Nitrile oxides are highly reactive and are almost always generated in situ.[10] Common methods include the base-induced elimination of hydroximoyl chlorides (from oximes) or the dehydration of nitroalkanes.[14][15]

The choice of precursor and the conditions used for generation (e.g., base, solvent, temperature) can influence the concentration and stability of the nitrile oxide. In uncatalyzed reactions, subtle changes in these conditions can shift the delicate balance of the FMO interactions, leading to slight variations in regioisomeric ratios. However, in a well-controlled catalytic system (like Cu(I) or Ru(II)), the powerful directing effect of the catalyst typically overrides these minor influences.

Part 2: Troubleshooting Guide for Poor Regioselectivity

Use this table to diagnose and resolve common issues encountered during your experiments.

Observation Probable Cause(s) Recommended Solutions & Rationale
~1:1 Mixture of Regioisomers 1. Uncatalyzed (Thermal) Reaction: The intrinsic electronic and steric bias between the reactants is insufficient to favor one transition state over the other. 2. Internal Alkyne with Similar Substituents: The two carbons of the alkyne are electronically and sterically indistinguishable.Primary Solution: Introduce a catalyst.    • For 3,5-isomer (from terminal alkyne): Use a Copper(I) source (e.g., CuI, CuSO₄/Na-Ascorbate). The catalyst will coordinate to the terminal alkyne and enforce a single reaction pathway.[9]    • For 3,4-isomer: Use a Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂). This will direct the cycloaddition to the opposite regioisomer.[8]
Reaction is Slow or Fails, Giving a Mixture 1. Poor Dipolarophile: The alkyne is electron-rich and unactivated, leading to a large HOMO-LUMO gap and slow reaction kinetics. 2. Nitrile Oxide Decomposition: The nitrile oxide is dimerizing (forming a furoxan) faster than it reacts with the alkyne.Solution 1: Switch to a catalytic method. Catalysts not only control regioselectivity but also accelerate the rate of reaction, outcompeting decomposition pathways. Solution 2: Modify the alkyne. Adding an electron-withdrawing group (e.g., ester, ketone) can lower the alkyne's LUMO, accelerating the reaction. Note: This will strongly bias the regioselectivity toward the 3,5-isomer even without a catalyst.
Predominant Formation of the "Wrong" Isomer The inherent FMO properties of your specific substrates favor the undesired isomer under thermal conditions. The larger orbital coefficient of the nitrile oxide HOMO aligns preferentially with one side of the alkyne LUMO.Solution: Override the intrinsic preference with a catalyst. If your thermal reaction yields the 3,5-isomer and you need the 3,4-isomer, a ruthenium catalyst is the most direct solution.[13] Conversely, if you are getting the 3,4-isomer, a copper catalyst (with a terminal alkyne) will yield the 3,5-isomer.[8]

Part 3: Gold-Standard Experimental Protocols

These protocols provide detailed, step-by-step methods for achieving high regioselectivity.

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot procedure is adapted from the highly reliable methods developed for click chemistry and provides excellent yields of the 3,5-isomer.[9][10]

Objective: To synthesize a 3,5-disubstituted isoxazole with >98% regioselectivity.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 mmol, 1.1 equiv)

  • Terminal Alkyne (1.0 mmol, 1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.0 mmol, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) or Pyridine (1.0 mmol, 1.0 equiv)

  • Solvent: 1:1 mixture of t-BuOH/H₂O or THF/H₂O (4 mL)

Procedure:

  • Oxime Formation: In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in the chosen solvent system (4 mL). Add triethylamine (1.0 mmol) and stir the mixture at room temperature for 1-2 hours, or until TLC/LCMS analysis confirms complete conversion of the aldehyde to the aldoxime.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a small amount of water (~0.5 mL). The solution should turn a yellow-orange color as Cu(II) is reduced to the active Cu(I) species.

  • Cycloaddition: To the flask containing the aldoxime, add the terminal alkyne (1.0 mmol). Add the freshly prepared copper(I) catalyst solution.

  • Nitrile Oxide Generation: Cool the flask to 0 °C in an ice bath. Add NCS (1.0 mmol) portion-wise over 5 minutes. Caution: The reaction can be exothermic. After the addition is complete, add the final equivalent of triethylamine or pyridine to initiate the elimination to the nitrile oxide.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup & Purification: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Ruthenium(II)-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles

This protocol is representative of methods used to access the less common but synthetically valuable 3,4-isomer.[8][13]

Objective: To synthesize a 3,4-disubstituted isoxazole with high regioselectivity.

Materials:

  • Hydroximoyl chloride (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL)

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the hydroximoyl chloride (1.0 mmol), the terminal alkyne (1.2 mmol), and the ruthenium catalyst (2.5 mol%).

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Base Addition: Slowly add the triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature. The triethylamine serves to generate the nitrile oxide in situ from the hydroximoyl chloride precursor.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LCMS. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Workup & Purification: After the reaction is complete, concentrate the mixture directly onto silica gel. Purify by flash column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the pure 3,4-disubstituted isoxazole.

Part 4: Visualizing Catalytic Control

The following diagram illustrates the proposed catalytic cycle for the copper(I)-catalyzed cycloaddition, providing a visual explanation for its remarkable regioselectivity.

Copper_Catalytic_Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide [R²–C≡C-Cu] CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R²–C≡C-H Intermediate Metallacycle Intermediate Cu_Acetylide->Intermediate + Nitrile Oxide NitOx R¹–C≡N⁺–O⁻ Intermediate->CuI Regeneration Product 3,5-Isoxazole Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for Cu(I)-catalyzed isoxazole synthesis.

Causality of the Cycle: The reaction's success hinges on the formation of the Copper-Acetylide intermediate. This step activates the alkyne and fixes its position relative to the catalyst. The incoming nitrile oxide is then directed to attack the carbon atom bound to the copper, as this is the most electronically favorable position. The subsequent cyclization and release of the product regenerates the Cu(I) catalyst, allowing the cycle to continue. This enforced, ordered pathway completely prevents the formation of the 3,4-isomer.

References

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.[Link]

  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction. ResearchGate.[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. National Institutes of Health (NIH).[Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.[Link]

  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D.[Link]

  • Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. ACS Publications.[Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles. National Institutes of Health (NIH).[Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... National Institutes of Health (NIH).[Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin.[Link]

  • Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes. ResearchGate.[Link]

  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules. Maynooth University Research Archive Library.[Link]

  • One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. National Institutes of Health (NIH).[Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate.[Link]

  • Frontier molecular orbital theory. Taylor & Francis Online.[Link]

  • How Molecules React, Frontier Molecular Orbital Theory. YouTube.[Link]

  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ResearchGate.[Link]

  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate.[Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. National Institutes of Health (NIH).[Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH).[Link]

  • One‐Pot Copper(I)‐Catalyzed Synthesis of 3,5‐Disubstituted Isoxazoles. ResearchGate.[Link]

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Optimization

Technical Support Center: Optimizing the Synthesis of 3,4,5-Trisubstituted Isoxazoles

Welcome to the technical support center for the synthesis of 3,4,5-trisubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4,5-trisubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,4,5-trisubstituted isoxazoles, and how do I choose the best one?

The two primary and most versatile methods for synthesizing 3,4,5-trisubstituted isoxazoles are:

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes: This is often the go-to method, involving the reaction of an in situ-generated nitrile oxide with a disubstituted alkyne. It is highly efficient for a broad range of substrates.

  • Multi-Component Reactions (MCRs): These reactions, such as the one involving aldehydes, hydroxylamine, and β-ketoesters, offer a streamlined approach by combining multiple starting materials in a single step, which can be highly efficient in terms of atom economy and step count.

Choosing the right method depends on:

  • Substrate Availability: The choice is often dictated by the commercial availability or ease of synthesis of the required precursors (e.g., substituted alkynes vs. β-ketoesters).

  • Desired Substitution Pattern: The regioselectivity of the 1,3-dipolar cycloaddition is a key consideration. The electronic nature of the substituents on the alkyne can influence the regiochemical outcome.

  • Scalability and Simplicity: MCRs can be advantageous for library synthesis and high-throughput screening due to their operational simplicity.

A common challenge in the 1,3-dipolar cycloaddition is the regioselectivity, which dictates the final substitution pattern on the isoxazole ring. The reaction of a nitrile oxide with an unsymmetrical alkyne can lead to a mixture of 3,4,5- and 3,5,4-trisubstituted isoxazoles.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in isoxazole synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your alkyne, aldehyde, and any other starting materials. Impurities can interfere with the reaction. For the 1,3-dipolar cycloaddition, the generation of the nitrile oxide from the corresponding oxime is a critical step. Ensure the complete conversion of the oxime to the nitrile oxide.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. For 1,3-dipolar cycloadditions, solvents like dichloromethane (DCM), chloroform, or toluene are commonly used. For MCRs, protic solvents like ethanol or methanol are often preferred. It is recommended to screen a range of solvents to find the optimal one for your specific substrates.

  • Reaction Temperature: Many 1,3-dipolar cycloadditions can be performed at room temperature. However, for less reactive substrates, heating may be necessary. Conversely, for highly reactive species, cooling the reaction mixture might be required to prevent side reactions. A systematic temperature screen is advisable.

  • Catalyst (if applicable): For certain multi-component reactions, a catalyst may be required. Ensure the catalyst is active and used in the correct loading. Common catalysts include bases like piperidine or acids like acetic acid.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

Problem: The reaction of my nitrile oxide with an unsymmetrical alkyne is producing a mixture of 3,4,5- and 3,5,4-isomers, making purification difficult and reducing the yield of the desired product.

Root Cause Analysis: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. The frontier molecular orbitals (HOMO and LUMO) of the reactants dictate the preferred orientation of addition.

Solutions:

  • Modify Electronic Properties:

    • If possible, alter the electronic nature of the substituents. Electron-withdrawing groups on the alkyne can favor one regioisomer over the other.

    • For example, in the reaction of an aryl nitrile oxide with an alkyne bearing an electron-donating group and an electron-withdrawing group, the 4-substituted isomer is often favored.

  • Employ a Lewis Acid Catalyst:

    • The use of a Lewis acid catalyst can enhance the regioselectivity of the cycloaddition by coordinating to the alkyne, thereby altering the energies of the frontier orbitals. Common Lewis acids for this purpose include ZnCl₂, Cu(I), and others.

  • Change the Reaction Solvent:

    • While less impactful than electronic effects, the solvent can influence the transition state energies of the two possible cycloaddition pathways. A screen of solvents with varying polarities is recommended.

Workflow for Optimizing Regioselectivity:

start Poor Regioselectivity sub Analyze Substituents Electronic Effects Steric Hindrance start->sub cat Introduce Lewis Acid Catalyst e.g., Cu(I), ZnCl2 sub->cat If feasible sol Screen Solvents Varying Polarity cat->sol temp Modify Temperature sol->temp end Optimized Regioselectivity temp->end

Caption: Workflow for troubleshooting poor regioselectivity.

Issue 2: Dimerization of the Nitrile Oxide

Problem: I am observing a significant amount of a byproduct, which I suspect is the furoxan dimer of my nitrile oxide, leading to a low yield of the desired isoxazole.

Root Cause Analysis: Nitrile oxides are highly reactive intermediates and can undergo self-condensation to form furoxans (1,2,5-oxadiazole-2-oxides). This side reaction is competitive with the desired cycloaddition with the alkyne.

Solutions:

  • Slow Addition of the Nitrile Oxide Precursor:

    • Instead of adding the entire amount of the oxime and the activating agent (e.g., NCS or bleach) at once, add the activating agent slowly to a solution of the oxime and the alkyne. This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular reaction with the alkyne over dimerization.

  • Use a High Concentration of the Alkyne:

    • Employing a molar excess of the alkyne (e.g., 1.5 to 2 equivalents) can outcompete the dimerization pathway.

  • In Situ Generation under Optimized Conditions:

    • The method of nitrile oxide generation is crucial. The classical method involves the dehydrohalogenation of an α-chloro oxime with a base. Newer methods, such as the oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), are often milder and can be performed in the presence of the alkyne.

Experimental Protocol: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

StepProcedureRationale
1Dissolve the aldoxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.Co-localization of reactants favors the desired cycloaddition.
2Cool the reaction mixture to 0 °C in an ice bath.Helps to control the rate of nitrile oxide formation and minimize dimerization.
3Prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent.NCS is a mild and effective oxidizing agent for this transformation.
4Add the NCS solution dropwise to the reaction mixture over a period of 30-60 minutes.Slow addition maintains a low concentration of the reactive nitrile oxide.
5After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.Allows the reaction to proceed to completion.
6Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.Standard workup and purification procedure.
Issue 3: Failure of Multi-Component Reaction to Initiate

Problem: I have mixed my aldehyde, hydroxylamine, and β-ketoester, but the reaction is not proceeding, or is extremely sluggish.

Root Cause Analysis: Multi-component reactions often require specific conditions to initiate the cascade of reactions. The initial condensation steps are frequently the rate-limiting part of the process.

Solutions:

  • Catalyst Screening:

    • These reactions are often catalyzed by a weak base or acid. If no reaction is observed, screen a panel of catalysts.

    • Bases: Piperidine, triethylamine, or potassium carbonate.

    • Acids: Acetic acid, p-toluenesulfonic acid.

  • Solvent and Temperature Optimization:

    • The choice of solvent is critical for MCRs. Protic solvents like ethanol or methanol are often effective as they can participate in proton transfer steps.

    • Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier for the initial condensation.

  • Order of Addition:

    • The order in which the components are mixed can sometimes influence the outcome. While many MCRs are robust in this regard, it is worth investigating if other troubleshooting steps fail. For instance, pre-mixing the aldehyde and hydroxylamine to form the oxime before adding the β-ketoester might be beneficial in some cases.

General Reaction Scheme for MCR Synthesis:

Aldehyde Aldehyde Isoxazole 3,4,5-Trisubstituted Isoxazole Aldehyde->Isoxazole Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole Ketoester β-Ketoester Ketoester->Isoxazole

Caption: Multi-component reaction for isoxazole synthesis.

References

  • Title: Recent advances in the synthesis of isoxazoles Source: RSC Advances URL: [Link]

  • Title: A Novel and Efficient Synthesis of 3,4,5-Trisubstituted Isoxazoles Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Synthesis of 3,4,5-trisubstituted isoxazoles through a sequential four-component reaction Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis of 3, 4, 5-trisubstituted isoxazoles by a three-component reaction of aldehydes, hydroxylamine and β-keto esters Source: Chinese Chemical Letters URL: [Link]

Troubleshooting

Technical Support Center: Navigating the Challenges of Scaling Up Substituted Isoxazole Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of substituted isoxazoles from the laboratory bench to pilot plant or manufacturing scale. As Senior Application Scientists, we understand that the challenges encountered during scale-up are often multifaceted, involving not just reaction chemistry but also chemical engineering principles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your large-scale synthesis campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent synthetic routes for substituted isoxazoles, and which are more amenable to scale-up?

Two primary methodologies dominate the synthesis of the isoxazole core: the [3+2] cycloaddition of a nitrile oxide with an alkyne (or alkene), and the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[1][2]

  • 1,3-Dipolar Cycloaddition: This is a highly versatile method for creating 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[1][3] Its main scale-up challenge lies in the handling of nitrile oxides, which are often unstable and prone to dimerization.[4][5] Therefore, in situ generation of the nitrile oxide is the standard and preferred approach for large-scale operations.[6][7][8]

  • Cyclocondensation (Claisen Isoxazole Synthesis): This classic method involves reacting a 1,3-dicarbonyl compound with hydroxylamine.[2] While seemingly straightforward, a significant challenge on a larger scale is controlling the regioselectivity when using unsymmetrical dicarbonyl compounds, which can lead to mixtures of isomers that are difficult to separate.[4][9]

For scale-up, the choice depends on the desired substitution pattern and the availability of starting materials. The 1,3-dipolar cycloaddition often offers better regiochemical control, especially when catalyzed, but requires careful management of the reactive intermediate.[3][6]

Q2: What are the primary chemical and engineering challenges when moving from a 1-gram lab-scale reaction to a 10-kilogram pilot-plant batch?

The transition from lab to pilot scale introduces challenges that are often negligible on the bench:

  • Heat Transfer and Thermal Management: Exothermic events, such as the generation of nitrile oxides or the cyclization itself, can be easily managed in a small flask with an ice bath. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat removal inefficient. This can lead to temperature spikes, causing product decomposition, increased byproduct formation, and potential thermal runaway events.

  • Mixing and Mass Transfer: Inefficient mixing in a large reactor can create localized "hot spots" of high reagent concentration, which can promote side reactions like the dimerization of nitrile oxides to furoxans.[5][10] It also affects reaction kinetics, leading to incomplete conversions.

  • Reagent Addition Rates: The rate of addition of a key reagent, which might be added all at once on a lab scale, becomes a critical process parameter at scale. Slow, controlled addition is often necessary to manage exotherms and minimize side reactions.[4]

  • Downstream Processing: Purification by column chromatography, a staple in the research lab, is often economically and practically unfeasible for multi-kilogram quantities. Scale-up necessitates the development of robust crystallization, extraction, or distillation procedures.[11]

Q3: Why is regioselectivity such a persistent issue, and what factors control it?

Regioselectivity—the preferential formation of one constitutional isomer over another—is a common challenge, especially in the synthesis of unsymmetrical isoxazoles.[4] The outcome is governed by a delicate interplay of steric and electronic factors of the reactants, along with the reaction conditions.[4][7]

  • In 1,3-dipolar cycloadditions , the regiochemistry is dictated by the frontier molecular orbitals (HOMO-LUMO interactions) of the nitrile oxide and the alkyne. Modifying the electronic properties of the substituents on either component can steer the reaction towards the desired isomer.[1]

  • In the Claisen synthesis , an unsymmetrical 1,3-dicarbonyl has two electrophilic centers of differing reactivity. The initial nucleophilic attack by hydroxylamine can occur at either carbonyl, leading to a mixture of isomers.[9]

Controlling regioselectivity often requires careful optimization of the solvent, temperature, pH, and the potential use of catalysts or modified substrates.[6][9][12]

Troubleshooting Guides for Scale-Up Synthesis

Problem 1: Low Yield and Stalled Reactions at Scale

Question: My pilot-scale reaction is giving a significantly lower yield (or has stalled completely) compared to the excellent results I achieved on the lab scale. What are the potential causes and how can I troubleshoot this?

Answer: This is a classic scale-up problem often rooted in physical, rather than purely chemical, phenomena. Low yields can often be traced back to issues with mass and heat transfer, or the stability of reagents at the concentrations and timescales required for large batches. A systematic approach is essential for diagnosis.

Troubleshooting Workflow for Low Yields

Below is a decision-making flowchart to help diagnose the root cause of low yields during scale-up.

low_yield_troubleshooting start Low Yield at Scale check_mixing Is mixing efficient? (Visual inspection, CFD modeling) start->check_mixing check_temp Is internal temperature uniform? (Multiple probes, process monitoring) check_mixing->check_temp Yes improve_mixing Improve Agitation: - Increase RPM - Change impeller type (e.g., PBT, Rushton) - Optimize baffle configuration check_mixing->improve_mixing No check_reagents Are reagents/intermediates stable? (e.g., Nitrile oxide dimerization) check_temp->check_reagents Yes improve_heating Improve Heat Transfer: - Adjust jacket fluid temperature/flow - Use a reactor with better heat exchange - Consider dilution to manage exotherm check_temp->improve_heating No check_addition Is reagent addition controlled? check_reagents->check_addition Stable mitigate_dimerization Minimize Intermediate Concentration: - Generate nitrile oxide in situ - Use slow, subsurface addition of precursor - Ensure dipolarophile is present check_reagents->mitigate_dimerization Dimerization Suspected optimize_addition Optimize Addition Profile: - Implement ramped or staged addition - Use a dosing pump for precise control - Correlate addition rate with temperature check_addition->optimize_addition No success Yield Improved check_addition->success Yes improve_mixing->success improve_heating->success mitigate_dimerization->success optimize_addition->success

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Causality and Actionable Solutions:
  • Intermediate Stability (Especially for 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerization to form inactive furoxans, a major cause of yield loss.[4][5][10] This side reaction is second-order with respect to the nitrile oxide concentration.

    • Why it's worse at scale: Inefficient mixing can create regions of high nitrile oxide concentration, dramatically accelerating dimerization before the intended cycloaddition can occur.

    • Solution: Generate the nitrile oxide in situ at a rate that matches its consumption. This is achieved by the slow, controlled addition of a precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne.[6] This maintains a pseudo-steady state of very low nitrile oxide concentration, favoring the desired reaction pathway.

  • Reaction Temperature Control: Many isoxazole syntheses are exothermic.

    • Why it's worse at scale: Poor heat removal can lead to a rise in the internal temperature, which can accelerate side reactions or lead to product decomposition. The isoxazole N-O bond can be thermally labile.

    • Solution: Use a well-calibrated reactor with efficient jacket cooling. Monitor the internal reaction temperature, not just the jacket temperature. The rate of addition of reagents should be tied to the cooling capacity of the reactor to prevent thermal accumulation.

  • Starting Material Integrity: Ensure the purity of starting materials. For instance, 1,3-dicarbonyls can exist as keto-enol tautomers, which can affect reactivity.[4]

Problem 2: Poor Regioselectivity Leading to Isomer Mixtures

Question: My reaction is producing a difficult-to-separate mixture of isoxazole regioisomers. How can I improve the regioselectivity when scaling up?

Answer: The formation of regioisomers is a common challenge that can render a synthetic route unviable at scale due to complex and costly purification.[4][10] Improving regioselectivity requires a deliberate modification of reaction conditions or reagents to electronically or sterically favor the formation of one isomer.

Decision Tree for Improving Regioselectivity

regioselectivity_troubleshooting start Mixture of Regioisomers Observed synthesis_method Which Synthesis Method? start->synthesis_method claisen Claisen Pathway synthesis_method->claisen Claisen Synthesis (1,3-Dicarbonyl) cycloaddition Cycloaddition Pathway synthesis_method->cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide) claisen_solutions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control claisen->claisen_solutions Troubleshoot cycloaddition_solutions Modify Reagents/Conditions: - Change solvent polarity - Add a Lewis acid or metal catalyst (e.g., Cu(I) for terminal alkynes) - Modify electronic properties of alkyne or nitrile oxide cycloaddition->cycloaddition_solutions Troubleshoot success Improved Regioselectivity claisen_solutions->success cycloaddition_solutions->success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Key Strategies for Controlling Regioselectivity:
  • For 1,3-Dipolar Cycloadditions:

    • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity in the reaction of nitrile oxides with terminal alkynes, consistently yielding 3,5-disubstituted isoxazoles.[3][6] This is often the most impactful and scalable solution.

    • Solvent Effects: Solvent polarity can influence the energy levels of the frontier orbitals, thereby affecting regioselectivity.[13] A solvent screen at the lab scale is a worthwhile optimization step before scaling up.

  • For Claisen-Type Condensations:

    • pH Control: The pH of the reaction medium can influence which carbonyl group of an unsymmetrical 1,3-dicarbonyl is more susceptible to initial attack by hydroxylamine. Acidic conditions often provide better control.

    • Substrate Modification: Converting the 1,3-dicarbonyl to a β-enamino diketone derivative provides excellent regiochemical control.[9][12][14] The enamine group effectively "protects" one carbonyl, directing the hydroxylamine to attack the other with high selectivity. This approach has been used to access four of the six possible regioisomers of isoxazoles with good yields.[9][12][14]

Solvent Selection for Scale-Up

When optimizing for regioselectivity or yield, the choice of solvent must also consider scale-up practicalities.

SolventBoiling Point (°C)Key Considerations for Scale-Up
Ethanol78Good general-purpose solvent, relatively safe, but can be difficult to remove completely from water.
Acetonitrile (MeCN)82Can offer different selectivity profiles from alcohols; toxic and can be costly.
Toluene111Good for higher temperature reactions; allows for azeotropic water removal but has environmental and health concerns.
Ethyl Acetate (EtOAc)77Common extraction and reaction solvent; relatively low toxicity but flammable.
Water100The ultimate "green" solvent, ideal for some multicomponent reactions.[15][16][17] Product isolation can be simplified by precipitation.
Problem 3: Product Decomposition During Workup or Purification

Question: My isoxazole derivative appears to be decomposing during aqueous workup or purification. Why might this be happening?

Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that is susceptible to cleavage under certain conditions, which can be inadvertently introduced during workup and purification.[4]

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases (e.g., concentrated NaOH) or strong acids.[4] During workup, use milder bases (e.g., sodium bicarbonate) and acids (e.g., dilute citric acid or acetic acid) for neutralization and pH adjustment.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[4] This is a critical consideration if downstream synthetic steps involve reduction of other functional groups. Alternative, non-reductive protecting group strategies may be necessary.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[4] Ensure the reactor is thoroughly cleaned to avoid contamination from previous batches that may have used catalysts like palladium, nickel, or copper.

  • Photochemical Conditions: Some isoxazole derivatives can be sensitive to UV light, which can cause rearrangements.[4] If you suspect photosensitivity, protect the reaction and the isolated product from direct light.

Experimental Protocols for Scalable Synthesis

Protocol 1: Scalable Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime, with an emphasis on scale-up safety and control.

Reaction: Phenylacetylene + Benzaldehyde Oxime → 3,5-diphenylisoxazole

  • Reactor Setup: In a clean, dry, and inerted (N₂) glass-lined reactor equipped with an overhead stirrer, a thermocouple, a condenser, and a dosing pump, charge phenylacetylene (1.0 eq.) and ethyl acetate (10 volumes). Begin agitation to ensure good mixing.

  • Catalyst Addition: Add copper(I) iodide (0.05 eq.).

  • Base Addition: Add triethylamine (1.1 eq.) to the reactor.

  • Slow Addition of Oxidant: Prepare a solution of N-Chlorosuccinimide (NCS) (1.05 eq.) in ethyl acetate (5 volumes). Using the dosing pump, add the NCS solution to the reactor subsurface over 2-3 hours. CRITICAL STEP: Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature below 30 °C. A mild exotherm is expected.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at ambient temperature for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to 10-15 °C.

    • Add water (5 volumes) and stir for 15 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 3 volumes), saturated sodium bicarbonate solution (2 x 3 volumes), and brine (1 x 3 volumes).

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3,5-diphenylisoxazole.

Protocol 2: Large-Scale Purification by Recrystallization
  • Solvent Selection: In the lab, identify a suitable single or binary solvent system where the isoxazole product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include ethanol/water, isopropanol/heptane, or toluene/heptane.

  • Dissolution: Charge the crude isoxazole product to a clean reactor. Add the minimum amount of the primary (good) solvent required to dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid (e.g., Celite) to remove them. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner. Slow cooling promotes the formation of larger, purer crystals. A typical cooling profile might be 10-20 °C per hour.

  • Crystallization and Aging: Once crystallization begins, maintain a very slow cooling rate. After reaching the target temperature (e.g., 0-5 °C), hold (age) the slurry under agitation for several hours to maximize yield.

  • Isolation: Isolate the crystals using a centrifuge or a filter dryer (e.g., Nutsche filter).

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent (or the crystallization solvent mixture) to remove residual mother liquor.

  • Drying: Dry the purified product under vacuum at an appropriate temperature to a constant weight.

Safety Considerations for Scale-Up

  • Hydroxylamine and its Salts: These reagents can be toxic and corrosive. Always handle them in a well-ventilated area (e.g., a fume hood) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Nitrile Oxides: These are high-energy, reactive intermediates. While they are typically generated in situ to avoid isolation, their generation process can be highly exothermic. Never attempt to isolate nitrile oxides on a large scale without extensive safety testing (e.g., DSC, ARC).

  • Thermal Hazards: Perform thermal screening (e.g., using Differential Scanning Calorimetry - DSC) on your reaction mixture to understand the onset temperature of any decomposition events and the energy released. This data is critical for ensuring the process is thermally safe at scale.

  • Solvent Safety: Be aware of the flammability, toxicity, and environmental impact of the chosen solvents.[10] Ensure the plant is equipped to handle these materials safely (e.g., grounding for static discharge, adequate ventilation).

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis.
  • BenchChem. (2025). Challenges in the scale-up of 5-aminoisoxazole production.
  • Li, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. [Link]

  • BenchChem. (2025).
  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Sci-Hub. (n.d.).
  • Reddy, G. V., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • ResearchGate. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • ACS Publications. (2026). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. [Link]

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  • Ramirez, J. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

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  • YouTube. (2019). synthesis of isoxazoles. [Link]

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  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

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  • MDPI. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

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  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Taylor & Francis Online. (n.d.). Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride. [Link]

  • Request PDF. (2025). 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. [Link]

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Sources

Optimization

Technical Support Center: Stability and Storage of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

Welcome to the technical support center for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (CAS 885273-13-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (CAS 885273-13-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isoxazole derivative during storage and experimentation. By understanding the potential degradation pathways and implementing appropriate handling procedures, you can mitigate the risk of compound degradation and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol?

A1: The primary factors of concern for the degradation of this compound are hydrolysis, photolysis, and oxidation. The isoxazole ring, while generally stable, can be susceptible to ring-opening under certain pH conditions, particularly basic environments.[1] The bromophenyl moiety introduces photosensitivity, making the compound vulnerable to degradation upon exposure to light. Furthermore, the hydroxymethyl group at the 5-position of the isoxazole ring is a potential site for oxidation.

Q2: What are the optimal storage conditions for solid [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol?

A2: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container at a controlled low temperature, ideally between 2°C and 8°C. The storage area should be dark and have low humidity. Inert gas blanketing (e.g., with argon or nitrogen) is recommended to minimize exposure to oxygen and moisture.

Q3: How should I handle solutions of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol?

A3: Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept in amber vials at low temperatures (2-8°C or frozen) for short periods. The choice of solvent is critical; aprotic solvents are generally preferred. The stability in aqueous solutions, particularly at neutral to high pH, may be limited due to potential hydrolysis.

Q4: I've observed a change in the color of my solid sample. What could be the cause?

A4: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to photodecomposition of the bromophenyl group or other oxidative processes. It is crucial to re-analyze the purity of the sample before use if any change in physical appearance is noted.

Q5: What analytical methods are recommended for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the purity and detecting degradation products of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of any observed degradants.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Loss of potency or inconsistent biological activity. Compound degradation leading to a lower concentration of the active molecule.1. Verify Purity: Re-analyze the purity of your stock using a validated stability-indicating HPLC method. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (dark, cold, inert atmosphere). 3. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for critical experiments.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Formation of degradation products.1. Characterize Degradants: Use LC-MS to identify the mass of the new peaks and propose potential structures. This will help in understanding the degradation pathway. 2. Conduct Forced Degradation Studies: Systematically expose the compound to heat, light, acid, base, and oxidative stress to identify the likely degradation products and confirm their retention times.[5][6] 3. Optimize Storage: Based on the identified degradation pathway (e.g., if oxidative degradants are found, improve inert gas blanketing), refine your storage protocol.
Precipitation or cloudiness in a stored solution. Poor solubility of the compound or a degradant in the chosen solvent at storage temperature.1. Confirm Solubility: Check the solubility of the compound in the specific solvent at the storage temperature. 2. Solvent Selection: Consider using a different solvent with better solubilizing properties for your compound at low temperatures. 3. Gentle Warming: Before use, allow the solution to slowly warm to room temperature and gently sonicate to redissolve any precipitate. Visually inspect for complete dissolution.

Understanding Degradation Pathways

To effectively prevent degradation, it is essential to understand the potential chemical transformations that [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol can undergo.

cluster_main [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol cluster_degradation Degradation Pathways Parent_Compound [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol Hydrolysis Hydrolysis (Ring Opening) Parent_Compound->Hydrolysis  Base/Acid Catalyzed Oxidation Oxidation (Aldehyde/Carboxylic Acid) Parent_Compound->Oxidation  Oxidizing Agents/Air Photolysis Photolysis (Debromination/Rearrangement) Parent_Compound->Photolysis  UV/Visible Light

Caption: Potential degradation pathways for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Solid Compound:

    • Place the solid [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in a clean, dry amber glass vial.

    • Purge the vial with an inert gas (argon or nitrogen) for 30-60 seconds.

    • Seal the vial tightly with a Teflon-lined cap.

    • Wrap the vial in aluminum foil for extra light protection.

    • Store in a refrigerator at 2-8°C.

  • Stock Solutions:

    • Prepare stock solutions in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

    • Use amber glass vials or opaque tubes.

    • Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for extended periods.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[4][7]

Start Prepare Stock Solution of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol Stress_Conditions Expose Aliquots to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Stress_Conditions->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Stress_Conditions->Photolytic Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Identify & Characterize Degradants Evaluate Degradation Pathways Analysis->Data

Caption: Workflow for a forced degradation study.

Forced Degradation Conditions Summary

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursIsoxazole ring-opened products
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursIsoxazole ring-opened products
Oxidation 3% H₂O₂ at room temperature for 24 hoursAldehyde or carboxylic acid at the 5-position
Thermal Degradation 80°C for 48 hours (solid and solution)Various decomposition products
Photolytic Degradation Exposure to light source as per ICH Q1B guidelinesDebrominated species, rearranged isomers

Note: The duration and intensity of stress conditions may need to be optimized to achieve a target degradation of 5-20%.

By adhering to these guidelines and proactively addressing potential stability issues, researchers can ensure the quality and integrity of their work with [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol.

References

  • Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy - SciSpace. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. Available at: [Link]

  • Force degradation study of compound A3 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Available at: [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]

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Troubleshooting

Technical Support Center: Resolving Poor Solubility of Isoxazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of isoxazole derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

The Challenge with Isoxazole Derivatives

Isoxazole derivatives are a prominent class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, their often-hydrophobic nature and crystalline structure can lead to poor solubility in aqueous buffers, a critical bottleneck in preclinical and clinical development.[3][4] This limited solubility can result in low bioavailability, hindering the translation of a promising compound into a viable therapeutic.[5][6][7]

Part 1: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic approach to diagnosing and resolving solubility issues with your isoxazole derivatives.

Initial Assessment: Understanding Your Compound

Question: My isoxazole derivative is showing poor solubility in my aqueous buffer. Where do I start?

Answer: Before attempting any solubility enhancement techniques, a thorough characterization of your compound is essential. This foundational knowledge will guide your selection of the most appropriate strategy.

Step 1: Physicochemical Profiling.

  • Determine the pKa: The ionization state of your isoxazole derivative will significantly influence its solubility at different pH values. Many drugs are weak acids or bases, and their solubility can be dramatically altered by adjusting the pH of the buffer.[8][9]

  • Measure LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity. A high LogP value often correlates with poor aqueous solubility.[10]

  • Analyze the Solid State: Characterize the crystalline form (polymorphism) of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphs of the same compound can have vastly different solubilities.[11]

Step 2: Preliminary Solubility Testing.

  • Screen a Range of pH values: Based on the pKa of your compound, test its solubility in a series of buffers with varying pH. For acidic compounds, solubility generally increases at higher pH, while for basic compounds, solubility is higher at lower pH.[12][13]

  • Test in Biologically Relevant Media: Evaluate solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict in vivo behavior.

G K Solubilized Isoxazole Derivative for Experimentation J J J->K

Strategy 1: pH Adjustment

Question: My isoxazole derivative has an ionizable group. How can I leverage pH to improve its solubility?

Answer: For ionizable compounds, pH modification is often the simplest and most effective initial approach. The principle is to shift the equilibrium towards the more soluble, ionized form of the molecule.[8][9]

Experimental Protocol: pH-Based Solubility Enhancement

  • Determine the pKa: Accurately determine the pKa of your isoxazole derivative.

  • Select Buffers: Prepare a series of buffers with pH values spanning a range of at least 2 units above and below the pKa.

  • Equilibrate and Measure: Add an excess of your compound to each buffer. Shake or stir at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and Quantify: Filter or centrifuge the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot and Analyze: Plot solubility as a function of pH to identify the optimal pH range for your experiments.

Troubleshooting:

  • Precipitation upon dilution: A common issue with pH-adjusted formulations is that the compound may precipitate when diluted into a medium with a different pH (e.g., cell culture media).[14] To mitigate this, consider using a higher concentration of a less pH-sensitive buffer or incorporating a precipitation inhibitor.

  • Chemical instability: Extreme pH values can sometimes lead to the degradation of the compound. Always assess the chemical stability of your isoxazole derivative at the selected pH.

Strategy 2: Utilizing Co-solvents

Question: pH adjustment didn't sufficiently improve the solubility of my compound. What's the next step?

Answer: The use of co-solvents is a widely employed technique to increase the solubility of non-polar compounds in aqueous solutions.[15][16] Co-solvents work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous medium.[15]

Commonly Used Co-solvents in Research:

Co-solventTypical Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)Can have biological effects at higher concentrations.
Ethanol1% - 10% (v/v)Can cause protein precipitation and cellular stress.
Polyethylene Glycol (PEG) 300/4005% - 20% (v/v)Generally well-tolerated but can be viscous.
Propylene Glycol5% - 20% (v/v)Similar to PEG, with good solubilizing properties.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Dissolve your isoxazole derivative in a neat co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Titrate into Aqueous Buffer: Gradually add the stock solution to your aqueous buffer while vortexing or stirring.

  • Observe for Precipitation: Note the concentration at which precipitation occurs. This will give you an initial estimate of the maximum achievable concentration in that co-solvent/buffer system.

  • Optimize the Co-solvent Percentage: Systematically vary the percentage of the co-solvent in your final solution to find the lowest concentration that maintains the desired drug concentration without precipitation.

Troubleshooting:

  • Toxicity and Off-Target Effects: Be mindful that co-solvents can have their own biological effects.[14] Always run appropriate vehicle controls in your experiments to account for any potential artifacts.

  • Precipitation upon Dilution: Similar to pH adjustment, dilution of a co-solvent formulation can lead to precipitation. Pre-warming the aqueous medium or using a stepwise dilution can sometimes help.

Strategy 3: Complexation with Cyclodextrins

Question: I need to avoid organic co-solvents in my experiment. Are there other options?

Answer: Yes, cyclodextrins are an excellent alternative for enhancing the solubility of hydrophobic compounds. These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic central cavity, allowing them to encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[17][18][19][20][21]

Commonly Used Cyclodextrins:

CyclodextrinCavity SizePrimary Applications
α-CyclodextrinSmallSuitable for small molecules.
β-CyclodextrinMediumWidely used for a range of drug molecules.
γ-CyclodextrinLargeAccommodates larger molecules.
Modified Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)MediumOffer significantly higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.[18]

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Based on the size and shape of your isoxazole derivative, choose an appropriate cyclodextrin. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often a good starting point due to their high solubility and safety profile.[18]

  • Prepare Aqueous Cyclodextrin Solutions: Dissolve the cyclodextrin in your aqueous buffer at various concentrations.

  • Add the Isoxazole Derivative: Add an excess of your compound to each cyclodextrin solution.

  • Equilibrate and Measure: Allow the samples to equilibrate with stirring or shaking. Subsequently, separate the undissolved solid and quantify the concentration of the dissolved compound.

  • Determine the Optimal Ratio: Plot the solubility of your compound as a function of cyclodextrin concentration to identify the most effective ratio for solubilization.

Troubleshooting:

  • Competition for the Cavity: Be aware that other components in your experimental system (e.g., serum proteins) could potentially displace your compound from the cyclodextrin cavity.

  • Stoichiometry of Complexation: The drug-cyclodextrin complex typically has a 1:1 stoichiometry, but other ratios are possible.[17] Understanding this relationship can help in optimizing the formulation.

G Water Aqueous Buffer Complex Complex Complex->Water Dissolves in

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use a combination of solubility enhancement techniques?

A1: Absolutely. In many cases, a combination of methods can be more effective than a single approach. For instance, you might use a co-solvent in combination with pH adjustment to achieve the desired concentration.[14] When combining techniques, it is crucial to systematically evaluate the contribution of each component to the overall solubility and to check for any potential incompatibilities.

Q2: What are some advanced formulation strategies for very challenging compounds?

A2: For isoxazole derivatives that remain poorly soluble despite trying the above methods, more advanced formulation strategies can be explored. These often require specialized equipment and expertise but can offer significant improvements in solubility and bioavailability. These include:

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants.[5][6][22] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate.[6][23]

  • Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier matrix at a molecular level, often creating an amorphous solid dispersion.[24][25][26][27][28] The amorphous form of a drug is typically more soluble than its crystalline counterpart.[24]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[11] These formulations form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, facilitating drug solubilization and absorption.

Q3: How do I know if my solubilized compound is stable in the formulation?

A3: Stability testing is a critical step. You should assess both the physical and chemical stability of your formulation over time and under relevant storage conditions.

  • Physical Stability: Visually inspect your formulation for any signs of precipitation or phase separation. For colloidal systems like nanosuspensions, monitor particle size and distribution over time.

  • Chemical Stability: Use a stability-indicating analytical method (e.g., HPLC) to quantify the concentration of your isoxazole derivative and detect any degradation products.

Q4: My compound seems to be degrading in the formulation. What can I do?

A4: Degradation can be caused by several factors, including pH, temperature, light, and oxidative stress.

  • pH-related degradation: If you suspect pH-related hydrolysis, conduct a stability study across a range of pH values to identify a more stable pH.

  • Oxidation: If your compound is susceptible to oxidation, consider adding an antioxidant to your formulation and protecting it from light.

  • Temperature sensitivity: Store your formulations at appropriate temperatures (e.g., refrigerated or frozen) and conduct stability studies at your intended experimental temperature.

Q5: Are there any specific considerations for isoxazole-carboxamide derivatives?

A5: Yes, isoxazole-carboxamide derivatives are a common structural motif in drug discovery.[4] The amide bond can be susceptible to hydrolysis at extreme pH values. Therefore, when using pH adjustment for this class of compounds, it is particularly important to perform thorough stability testing. For lipophilic isoxazole-carboxamides, lipid-based formulations have been shown to be a successful approach.[4]

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug - ResearchGate. (n.d.).
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (n.d.).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs | Bentham Science Publishers. (2023, October 1).
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
  • Nanosuspension technologies for delivery of poorly soluble drugs - SciSpace. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012, October 30).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Methods of solubility enhancements | PPTX - Slideshare. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. (n.d.).
  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.).
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. (2016, June 29).
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • Ph and Solubility of Drugs - YouTube. (2017, July 6).
  • Isoxazole - Solubility of Things. (n.d.).
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (2022, September 15).
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.).
  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC - PubMed Central. (n.d.).
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH. (2023, February 3).
  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. (n.d.).
  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives - Benchchem. (n.d.).
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.).
  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge - NIH. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • Clean and efficient synthesis of isoxazole derivatives in aqueous media - PubMed. (n.d.).

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Optimization

minimizing the formation of furoxan byproducts in nitrile oxide cycloadditions

Welcome to the technical support center for nitrile oxide cycloadditions. This guide is designed for researchers, chemists, and drug development professionals who utilize the powerful [3+2] cycloaddition reaction of nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitrile oxide cycloadditions. This guide is designed for researchers, chemists, and drug development professionals who utilize the powerful [3+2] cycloaddition reaction of nitrile oxides but encounter challenges with the formation of undesired furoxan (1,2,5-oxadiazole-2-oxide) byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common high-level questions regarding furoxan byproduct formation.

Q1: What is furoxan and why does it form in my reaction?

A1: Furoxan is the head-to-tail dimer of your nitrile oxide intermediate. Nitrile oxides are highly reactive 1,3-dipoles. In the absence of a reactive dipolarophile (your alkene or alkyne), or when the nitrile oxide concentration is too high, two molecules will readily undergo a [3+2] cycloaddition with each other to form the stable furoxan ring.[1][2][3] This dimerization is often the primary competitive side reaction in nitrile oxide cycloadditions.

Q2: What is the single most important factor controlling furoxan formation?

A2: The concentration of the nitrile oxide intermediate. The desired cycloaddition with your dipolarophile is typically a second-order reaction (first order in nitrile oxide and first order in the dipolarophile). However, the undesired dimerization is second order with respect to the nitrile oxide itself.

  • Rate (Desired Cycloaddition) = k₁[Nitrile Oxide][Dipolarophile]

  • Rate (Furoxan Formation) = k₂[Nitrile Oxide]²

This kinetic relationship is the cornerstone of minimizing byproducts. By keeping the instantaneous concentration of the nitrile oxide extremely low, you can kinetically favor the desired reaction, especially if the dipolarophile is present in a relative excess.

Q3: Should I pre-form my nitrile oxide or generate it in situ?

A3: For all but the most sterically hindered and stable nitrile oxides, in situ generation is vastly superior .[2][3] Generating the nitrile oxide slowly in the presence of the dipolarophile is the most effective way to maintain the low concentration required to suppress dimerization.[4][5] Pre-forming and isolating nitrile oxides often leads to significant furoxan formation during their generation, handling, and storage.[6]

Q4: Does the structure of my starting material affect furoxan formation?

A4: Absolutely. Both steric and electronic factors play a crucial role.

  • Steric Hindrance: Aromatic nitrile oxides with bulky substituents in the ortho positions (e.g., 2,4,6-trimethylbenzonitrile oxide) are significantly more resistant to dimerization.[7][8] The steric bulk physically impedes the two nitrile oxide molecules from achieving the necessary transition state geometry for dimerization.[8]

  • Electronic Effects: The rate of dimerization is influenced by the electronic properties of the substituent on the nitrile oxide. Computational studies show the energy barrier to dimerization increases as the substituent becomes less electronegative or a better π-donor.[6]

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers to specific problems you might be encountering at the bench.

Problem 1: My primary isolated product is the furoxan dimer, with little to no desired cycloadduct.

This is a classic case of the dimerization rate far exceeding the cycloaddition rate.

Causality Analysis: This outcome indicates that the concentration of the nitrile oxide intermediate is too high, and it reacts with itself before it has a chance to find a dipolarophile molecule. This is common when using highly reactive, unhindered nitrile oxides or unreactive dipolarophiles.

Solution Workflow:
  • Implement In Situ Generation: If you are pre-forming the nitrile oxide, switch immediately to an in situ generation method. The two most common methods are:

    • Dehydrohalogenation of Hydroximoyl Halides: A base is used to eliminate HCl or HBr from a hydroximoyl halide precursor.[9]

    • Dehydration of Primary Nitroalkanes: A dehydrating agent is used to eliminate water.[10]

  • Employ Slow Addition Technique: This is critical. Do not add the base or precursor all at once. Use a syringe pump to add the base (for dehydrohalogenation) or the nitroalkane precursor to the solution of the dipolarophile over several hours. This maintains a very low steady-state concentration of the nitrile oxide.

  • Increase Dipolarophile Concentration: Ensure the dipolarophile is present in stoichiometric excess (e.g., 1.2 to 2.0 equivalents) to increase the probability of a successful collision with the nitrile oxide.

Workflow Diagram: Slow Addition Protocol

G cluster_0 Reaction Vessel cluster_1 Addition Apparatus A Solution of Dipolarophile and Hydroximoyl Halide in Solvent B Stirring at Reaction Temperature (e.g., 0 °C to RT) E Desired Cycloadduct (Formation Favored) B->E Reaction Progress F [Nitrile Oxide] remains low, suppressing dimerization. B->F C Syringe Pump D Syringe with Base Solution (e.g., Triethylamine in Solvent) D->A Slow Addition (e.g., 4-8 hours)

Caption: Slow addition workflow to maintain low nitrile oxide concentration.

Problem 2: I am getting a mixture of my desired product and the furoxan byproduct.

This is an improvement, but indicates the kinetics of dimerization and cycloaddition are still competitive.

Causality Analysis: The rate of nitrile oxide generation is likely still too high, or the chosen reaction conditions (solvent, base, temperature) are not optimal for favoring the cycloaddition.

Solution Workflow:
  • Refine Slow Addition: Decrease the rate of addition from your syringe pump. Extend the total addition time.

  • Consider Diffusion-Controlled Addition: For highly reactive systems, a technique using a volatile base like triethylamine (Et₃N) can be extremely effective. The Et₃N is not added directly but is placed in a separate container within the sealed reaction vessel, allowing its vapor to slowly diffuse into the reaction medium. This provides an exceptionally slow and controlled generation of the nitrile oxide.[4]

  • Optimize the Base: The choice of base can impact selectivity. For example, in mechanochemical syntheses, solid sodium carbonate (Na₂CO₃) was shown to give significantly less furoxan byproduct compared to triethylamine.[11] If using an organic base, consider switching from a strong, highly soluble base to a weaker or partially soluble one to slow the dehydrohalogenation step.

  • Lower the Temperature: Reducing the reaction temperature will decrease the rate of all reactions, but it can sometimes have a more pronounced effect on the dimerization pathway. Attempt the reaction at 0 °C or even lower if your solvent system allows.

Data Summary: Impact of Reaction Parameters
ParameterCondition to Minimize FuroxanRationale (Causality)
[Nitrile Oxide] Keep as low as possibleDimerization is second-order in [Nitrile Oxide], while cycloaddition is first-order. Lowering concentration disproportionately slows dimerization.
Generation Method In situ with slow additionPrevents accumulation of the reactive intermediate, enforcing a low concentration.[2][4]
Temperature Lower (e.g., 0 °C)Reduces the rate constant of the dimerization reaction.
Dipolarophile Use in excess (1.2-2.0 eq.)Increases the probability of a productive collision between the nitrile oxide and the dipolarophile.
Sterics (on R-CNO) Use bulky ortho-substituentsPhysically hinders the approach of two nitrile oxide molecules, raising the activation energy for dimerization.[8]
Solvent Generally minor effectTheoretical studies suggest solvent polarity has a small impact on the reaction rates compared to other factors.[12] However, ensure all reactants are well-solvated.
Problem 3: My reaction is clean, but very slow, and forcing conditions (e.g., heat) leads to furoxan formation.

This is a common issue with unreactive, electron-poor, or sterically hindered dipolarophiles.

Causality Analysis: The activation energy for the desired cycloaddition is too high. When you add energy (heat) to overcome this barrier, you also accelerate the dimerization reaction, which often has its own temperature dependence.

Solution Workflow:
  • Catalysis: While many nitrile oxide cycloadditions are uncatalyzed, certain systems can benefit from catalysis. For example, Mg-mediated cycloadditions have been shown to reduce the HOMO-LUMO energy gap, potentially accelerating the reaction at lower temperatures.[13] Lewis acid catalysis can sometimes activate the dipolarophile, increasing its reactivity.

  • Solvent Choice: While generally a minor factor, for sluggish reactions, ensure your solvent system is optimal. Non-polar solvents like benzene or THF may be slightly favored in some cases.[12] Avoid protic solvents unless they are part of a specific catalytic cycle, as they can potentially interact with the nitrile oxide.

  • High-Pressure Conditions: For particularly stubborn cases, applying high pressure can accelerate the cycloaddition reaction, which has a negative volume of activation, often more so than the dimerization. This is a specialized technique but can be effective.

  • Accept a Longer Reaction Time: If the reaction is clean at room temperature, the best solution is often patience. Continue slow addition and allow the reaction to proceed for 24-48 hours before resorting to heat.

Mechanistic Overview

Understanding the competing pathways is key to rational experiment design.

G cluster_0 Nitrile Oxide Generation cluster_1 Reaction Pathways A Precursor (e.g., R-C(Cl)=NOH) B [ R-C≡N⁺-O⁻ ] Nitrile Oxide Intermediate A->B + Base - Base·HCl D Desired [3+2] Cycloadduct (Isoxazoline/Isoxazole) B->D k_cycloaddition (Pseudo-1st Order) E Furoxan Byproduct B->E k_dimerization (2nd Order) C Dipolarophile (Alkene/Alkyne) F Goal: Maximize k_cycloaddition path Strategy: Keep [R-CNO] low

Caption: Competing pathways for the nitrile oxide intermediate.

Key Experimental Protocol: Slow-Addition Cycloaddition to Minimize Furoxan

This protocol for the dehydrochlorination of a hydroximoyl chloride is a robust starting point for optimization.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dipolarophile (1.2 equivalents) and the hydroximoyl chloride precursor (1.0 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, DCM, or Toluene) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the hydroximoyl chloride).

  • Cooling: Cool the stirred solution to the desired reaction temperature (start with 0 °C) using an ice bath.

  • Prepare Base Solution: In a separate dry flask, prepare a solution of triethylamine (1.1-1.3 equivalents) in the same anhydrous solvent.

  • Set up Slow Addition: Draw the triethylamine solution into a gas-tight syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a needle through a septum.

  • Initiate Reaction: Begin the slow addition of the triethylamine solution to the reaction flask over a period of 4 to 12 hours. The optimal rate will depend on the reactivity of your specific substrates.

  • Monitor Reaction: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting materials and the formation of the desired product versus the furoxan dimer.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to separate the desired cycloadduct from any furoxan byproduct and other impurities.

References

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health.[Link]

  • Recent progress in synthesis and application of furoxan. RSC Publishing.[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI.[Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO.[Link]

  • Full article: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]

  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D.[Link]

  • Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. MDPI.[Link]

  • Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study. PubMed.[Link]

  • Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate.[Link]

  • Syntheses and Antitumor Properties of Furoxan Derivatives. ResearchGate.[Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library.[Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed.[Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI.[Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. ResearchGate.[Link]

  • Synthesis of stable nitrile oxide compounds.
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health.[Link]

  • Modeling nitric oxide and its dimer: force field development and thermodynamics of dimerization. RSC Publishing.[Link]

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[11][11]bicyclic Structures. ResearchGate.[Link]

  • An improved method for preparation of nitrile oxides from nitroalkanes for in situ dipolar cycloadditions. Bar-Ilan University.[Link]

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[11][11]bicyclic Structures. MDPI.[Link]

Sources

Troubleshooting

Catalyst Selection for Efficient Isoxazole Ring Formation: A Technical Support Center

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for isoxazole synthesis. The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for isoxazole synthesis. The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents.[1][2] Its efficient construction is therefore a critical task in drug discovery and development. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and addresses frequently asked questions to overcome common hurdles in your isoxazole ring formation experiments.

Troubleshooting Guide: Overcoming Common Experimental Challenges

This section directly addresses specific issues you may encounter at the bench.

Problem 1: Low or No Yield

Question: My isoxazole synthesis is resulting in low or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge that can originate from several factors, including starting material integrity, suboptimal reaction conditions, or instability of key intermediates.[3][4] A systematic approach is the best way to diagnose and solve the issue.

Causality and Strategic Solutions:

  • Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can influence their reactivity in Claisen isoxazole syntheses.[3] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is crucial.

    • Actionable Advice: Verify the purity of your starting materials via NMR or LC-MS. If necessary, purify them before use.

  • Inefficient Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to product decomposition.[4] Conversely, conditions that are too mild may result in incomplete conversion.[3]

    • Actionable Advice: Monitor your reaction progress diligently using TLC or LC-MS to establish the optimal reaction time.[3] Consider screening different solvents and catalysts, as their choice can dramatically impact yield.[3][4] Exploring alternative energy sources like ultrasound irradiation has been shown to significantly improve yields and shorten reaction times, often at lower temperatures.[4][5]

  • Intermediate Instability (Primarily in 1,3-Dipolar Cycloadditions): Nitrile oxides, the key intermediates in many isoxazole syntheses, are prone to dimerization to form inactive furoxans, particularly at high concentrations.[3][6]

    • Actionable Advice: To circumvent dimerization, generate the nitrile oxide in situ.[3][7] This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne (the dipolarophile).[3] This ensures the nitrile oxide reacts with the alkyne as it is formed, keeping its concentration low.

Workflow for Troubleshooting Low Yield:

LowYield_Troubleshooting start Low or No Yield Observed check_materials Verify Starting Material Purity & Integrity start->check_materials check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_materials->check_conditions Pure solution_materials Purify/Replace Starting Materials check_materials->solution_materials Impure check_intermediate Assess Intermediate Stability (e.g., Nitrile Oxide Dimerization) check_conditions->check_intermediate Optimal solution_conditions Screen Solvents & Catalysts | Consider Ultrasound/Microwave check_conditions->solution_conditions Suboptimal solution_intermediate Implement In Situ Generation | Slow Addition of Precursor check_intermediate->solution_intermediate Unstable end_goal Improved Yield solution_materials->end_goal solution_conditions->end_goal solution_intermediate->end_goal

Caption: A decision-making flowchart for troubleshooting low yields.

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, especially in the 1,3-dipolar cycloaddition of unsymmetrical alkynes and nitrile oxides, and in the Claisen synthesis using unsymmetrical 1,3-dicarbonyl compounds.[3] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, catalyst choice, and reaction conditions.[3]

Causality and Strategic Solutions:

  • For 1,3-Dipolar Cycloadditions:

    • Catalyst is Key: The catalyst system is often the most powerful tool for controlling regioselectivity. Copper(I) catalysts are widely reported to preferentially yield 3,5-disubstituted isoxazoles from terminal alkynes.[8][9] In contrast, ruthenium(II) catalysts can favor the formation of the 3,4-disubstituted isomers.[8][10]

    • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the isomeric ratio.[3] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, water) is advisable.[4][6]

    • Electronic and Steric Tuning: Modifying the electronic properties (electron-donating vs. electron-withdrawing groups) of the substituents on both the alkyne and the nitrile oxide can steer the reaction towards a single isomer.[3]

  • For Claisen Isoxazole Synthesis:

    • pH Control: Adjusting the pH of the reaction medium can be effective. Acidic conditions often favor the formation of one regioisomer over the other.[3]

    • Substrate Modification: Using β-enamino diketones instead of the parent 1,3-dicarbonyls can provide superior regiochemical control.[3][11][12] The regiochemical outcome can be directed by strategic choice of solvent or the use of a Lewis acid catalyst like BF₃·OEt₂.[3][11]

Decision Tree for Improving Regioselectivity:

Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed synthesis_method Which Synthesis Method? start->synthesis_method cycloaddition 1,3-Dipolar Cycloaddition synthesis_method->cycloaddition Nitrile Oxide + Alkyne claisen Claisen Synthesis synthesis_method->claisen 1,3-Dicarbonyl + Hydroxylamine solution_cyclo Modify Catalyst (Cu(I) vs. Ru(II)) | Screen Solvents | Modify Substrate Electronics cycloaddition->solution_cyclo solution_claisen Adjust pH | Use β-enamino diketone derivatives | Add Lewis Acid (e.g., BF3·OEt2) claisen->solution_claisen end_goal Improved Regioselectivity solution_cyclo->end_goal solution_claisen->end_goal

Caption: A decision-making flowchart for addressing regioselectivity.

Problem 3: Difficulty in Catalyst Removal or Product Purification

Question: I am struggling to purify my crude isoxazole product from the catalyst and byproducts. What are the best strategies?

Answer: Purification can be complicated by the presence of residual catalyst, unreacted starting materials, and byproducts (like furoxans) that may have similar polarities to the desired isoxazole.[3]

Causality and Strategic Solutions:

  • Homogeneous vs. Heterogeneous Catalysis: Homogeneous catalysts (dissolved in the reaction medium) can be challenging to remove.[13] Heterogeneous catalysts (solid phase), such as silica gel-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) or ferrite nanoparticles, offer a significant advantage as they can be easily removed by simple filtration and potentially reused.[4][9]

    • Actionable Advice: If catalyst removal is a persistent issue, consider switching to a heterogeneous catalytic system.

  • Chromatography Optimization: Column chromatography remains the most common purification method.[3]

    • Actionable Advice: Systematically screen solvent systems using Thin-Layer Chromatography (TLC) to achieve optimal separation. A combination of three solvents or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes dramatically improve resolution.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Workup Procedures: The stability of the isoxazole ring should be considered during workup. The N-O bond is relatively weak and can be cleaved under certain conditions.[3][14]

    • Actionable Advice: Avoid strongly acidic or basic conditions during extraction and washing steps. Be aware that some transition metals and reductive conditions (e.g., catalytic hydrogenation) can cleave the ring.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my 1,3-dipolar cycloaddition reaction?

A1: The optimal catalyst depends on your specific substrates and desired outcome, particularly regioselectivity. Here is a comparative overview:

Catalyst SystemCatalyst ExampleTypical Loading (mol%)Key AdvantagesConsiderations
Transition Metal Copper(I) Iodide (CuI)5High yields (often ~85-95%), excellent regioselectivity for 3,5-isomers with terminal alkynes.[1][8][15]Requires inert atmosphere to prevent oxidation to inactive Cu(II).[8]
Transition Metal Ruthenium(II) complexes5-10Promotes formation of 3,4-disubstituted isoxazoles.[8][10]May be more expensive; catalyst optimization might be needed.
Organocatalyst DABCO20Metal-free, often uses greener solvents like water.[1][10]May require higher catalyst loading and longer reaction times.[1]
Lewis Acid Aluminum Chloride (AlCl₃)StoichiometricCan provide high yields.[1]Requires stoichiometric amounts, potentially harsh conditions, and more difficult workup.
Heterogeneous SnII-Mont K10, Fe₂O₃ NPsVariesEasy removal by filtration, reusable, often eco-friendly.[4][9]May have different activity profiles compared to homogeneous counterparts.

Q2: Can isoxazoles be synthesized without a metal catalyst?

A2: Yes, several metal-free synthetic routes are available.[10][16] These methods often rely on:

  • Organocatalysts: Bases like DABCO or acids like itaconic acid can effectively catalyze isoxazole formation.[1][4][10]

  • Thermal Conditions: The classic Huisgen 1,3-dipolar cycloaddition can proceed without a catalyst, though it may require elevated temperatures and can suffer from poor regioselectivity.[17]

  • Alternative Energy Sources: Ultrasound irradiation or ball-milling can promote catalyst-free reactions, offering a green chemistry approach.[4][5]

Q3: My copper-catalyzed reaction is sluggish or fails. What should I check?

A3: Poor performance in copper-catalyzed reactions often points to catalyst inactivation.

  • Oxidation State: The active catalytic species is Cu(I). Oxygen can oxidize it to the inactive Cu(II) state. Ensure your reaction is run under an inert atmosphere (nitrogen or argon).[8] Adding a reducing agent, such as sodium ascorbate, can help maintain the copper in its active +1 oxidation state.[8]

  • Ligand Choice: The ligand coordinated to the copper center plays a crucial role in its stability and activity. Experimenting with different nitrogen-based ligands can enhance catalyst performance.[8]

  • Substrate Purity: Impurities in your alkyne or nitrile oxide precursor can act as catalyst poisons. Ensure all reagents are of high purity.[8]

Q4: Under what conditions is the isoxazole ring unstable?

A4: The N-O bond in the isoxazole ring is its Achilles' heel.[3] Be cautious with the following conditions, especially during workup or subsequent reaction steps:

  • Strongly Basic Conditions: The ring can open in the presence of strong bases.[3]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[3]

  • Certain Transition Metals: Some transition metals can catalyze ring cleavage.[3][14]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[3]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazole

This protocol is a generalized methodology for a 1,3-dipolar cycloaddition using a copper catalyst, adapted from common literature procedures.[4][9][15]

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the terminal alkyne (1.0 mmol, 1.0 eq.), the nitrile oxide precursor (e.g., hydroximoyl chloride, 1.2 mmol, 1.2 eq.), and Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., THF, 5 mL).

  • Base Addition: Add a base (e.g., triethylamine, 1.5 mmol, 1.5 eq.) dropwise to the stirred solution at room temperature. The base facilitates the in situ generation of the nitrile oxide.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60 °C) and monitor its progress by TLC.[1] Reaction times can vary from a few hours to 24 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

References

  • A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis. Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Technical Support Center: Optimization of Isoxazole Formation. Benchchem.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate.
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Molecules.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Beilstein Journal of Organic Chemistry.
  • Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). ResearchGate.
  • Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide. Benchchem.
  • Troubleshooting regioselectivity in isoxazole synthesis. Benchchem.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Copper-Catalyzed Isoxazole Synthesis. Synfacts.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules.
  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry.
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
  • Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • choosing the right catalyst for efficient 4-Chlorobenzo[d]isoxazole synthesis. Benchchem.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Construction of Isoxazole ring: An Overview. SSRN.
  • synthesis of isoxazoles. YouTube.
  • Homogeneous vs Heterogeneous Catalysts. University of Toronto.
  • Optimization of the reaction conditions. [a]. ResearchGate.
  • Challenges associated with isoxazole directed C−H activation. ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.

Sources

Optimization

purification strategies for removing unreacted starting materials from isoxazole products

Welcome to the Technical Support Center for Isoxazole Purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-complex process of isolating pure is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-complex process of isolating pure isoxazole products. Unreacted starting materials can compromise analytical data, affect biological assay results, and hinder the progress of your research.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific purification challenges you may encounter during your experiments.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific, recurring problems encountered during the workup and purification of isoxazole reaction mixtures.

Question 1: My crude NMR shows a significant amount of unreacted hydroxylamine hydrochloride. How can I efficiently remove this highly polar impurity?

Answer:

This is a common issue, especially in syntheses involving the condensation of 1,3-dicarbonyl compounds or chalcones with hydroxylamine hydrochloride.[1][2] The salt's high polarity and water solubility are the keys to its removal.

Causality: Hydroxylamine hydrochloride (NH₂OH·HCl) is an ionic salt, making it highly soluble in aqueous solutions but largely insoluble in common organic solvents used for extraction (e.g., ethyl acetate, dichloromethane). Your isoxazole product, being a neutral organic molecule, will preferentially reside in the organic phase.

Recommended Strategy: Aqueous Workup

An acidic or basic aqueous wash is a highly effective first step. A standard liquid-liquid extraction is the most robust method.

Step-by-Step Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • First Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will neutralize any remaining HCl and help partition the hydroxylamine salt into the aqueous layer.[3][4]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Second Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and any remaining water-soluble impurities from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

This procedure should effectively remove the vast majority of hydroxylamine hydrochloride, leaving you with a much cleaner crude product for further purification if necessary.

Question 2: I've performed a 1,3-dipolar cycloaddition, and my crude product is contaminated with a significant amount of unreacted aldehyde and/or alkyne. How can I separate these from my isoxazole?

Answer:

The challenge here often lies in the similar polarity profiles of the starting materials and the desired isoxazole product, which can make separation by standard column chromatography difficult.[1] The optimal strategy depends on the specific properties of your reactants and product.

Causality: Aldehydes, alkynes, and isoxazoles can span a wide range of polarities. If they are all relatively non-polar or have similar functional groups, they will exhibit similar retention factors (Rf) on a TLC plate, leading to poor separation on a silica column.

Recommended Strategy: A Multi-Step Approach

  • Initial Assessment (TLC): First, analyze your crude mixture by Thin-Layer Chromatography (TLC) using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to determine if a chromatographic separation is feasible.[5] If you can achieve a baseline separation of spots, proceed with column chromatography.

  • Chemical Scavenging (for Aldehydes): If the aldehyde is the primary contaminant, a chemical wash can be effective. Washing the crude mixture (dissolved in an organic solvent) with a saturated solution of sodium bisulfite (NaHSO₃) can form a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer.

  • Column Chromatography Optimization: This is the most common and versatile method for purifying isoxazoles.[1]

    • Solvent System Screening: Systematically screen solvent systems with TLC to find the best separation. A good target Rf for your product is between 0.25 and 0.35.[5]

    • Gradient Elution: If a single solvent system (isocratic elution) doesn't work, a gradient elution (gradually increasing the polarity of the mobile phase) can often resolve compounds with close polarities.

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina or reverse-phase silica (C18), depending on the properties of your compounds.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the properties of your starting materials and isoxazole product.

Purification_Workflow Purification Strategy Decision Tree Start Crude Reaction Mixture CheckPolarity Are starting materials highly polar (e.g., salts)? Start->CheckPolarity AqueousWash Perform Aqueous Wash (e.g., NaHCO3, Brine) CheckPolarity->AqueousWash Yes CheckAcidity Are starting materials or product acidic/basic? CheckPolarity->CheckAcidity No FurtherPurify Proceed to further purification steps AqueousWash->FurtherPurify AcidBaseExtraction Perform Acid-Base Extraction CheckAcidity->AcidBaseExtraction Yes CheckSolid Is the desired product a solid? CheckAcidity->CheckSolid No AcidBaseExtraction->FurtherPurify Post-Extraction Recrystallize Attempt Recrystallization CheckSolid->Recrystallize Yes CheckTLC Can components be separated by TLC (ΔRf > 0.1)? CheckSolid->CheckTLC No (Oil) Recrystallize->CheckTLC Unsuccessful or Impure Crystals PureProduct Pure Isoxazole Product Recrystallize->PureProduct Successful ColumnChrom Perform Column Chromatography CheckTLC->ColumnChrom Yes CheckTLC->PureProduct No, consider derivatization or alternative chromatography ColumnChrom->PureProduct FurtherPurify->CheckAcidity

Caption: A decision tree for selecting the optimal isoxazole purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-purpose purification technique for isoxazole derivatives?

A: Column chromatography on silica gel is the most widely used and versatile method for purifying isoxazole derivatives.[1] It allows for the separation of compounds based on polarity differences and can handle a wide variety of isoxazole structures. Success hinges on finding an appropriate solvent system through preliminary TLC analysis.[1][5]

Q2: My isoxazole product seems to be decomposing on the silica gel column. What are my alternatives?

A: The isoxazole ring can be sensitive to acidic conditions, and silica gel is inherently acidic.[1] This can sometimes lead to decomposition, especially for sensitive substrates.

  • Neutralize the Silica: You can neutralize the silica gel by adding a small amount of a base, like triethylamine (1-2%), to your eluent system.[6] This is often sufficient to prevent decomposition.

  • Switch to Alumina: Alumina is another common stationary phase that is available in neutral, basic, or acidic forms. A neutral or basic alumina column can be a good alternative.

  • Non-Chromatographic Methods: If the product is a solid, recrystallization is an excellent, often superior, method for achieving high purity and can be attempted from various solvents like ethanol, isopropanol, or hexanes/ethyl acetate mixtures.[2][7]

Q3: Can I use an acid-base extraction to purify my isoxazole?

A: Generally, the isoxazole ring itself is not strongly basic or acidic, so it will remain in the organic layer during a standard acid-base extraction.[3] However, this technique is exceptionally useful for removing acidic or basic impurities from your crude product.[3][8][9] For example, if you have an unreacted carboxylic acid starting material, washing with a weak base (e.g., NaHCO₃) will extract it into the aqueous layer, leaving your neutral isoxazole behind.[3][4]

Q4: How do I choose the best solvent system for column chromatography?

A: The best practice is to perform a systematic screening using TLC. The goal is to find a solvent mixture (commonly ethyl acetate/hexanes) where your desired isoxazole product has an Rf value of approximately 0.25-0.35.[5]

  • Start with a standard system: A 20% ethyl acetate in hexanes mixture is a good starting point for many moderately polar compounds.

  • Adjust Polarity:

    • If the Rf is too high (spot runs to the top), decrease the polarity by reducing the amount of ethyl acetate.

    • If the Rf is too low (spot stays at the bottom), increase the polarity by increasing the amount of ethyl acetate.

  • For very polar compounds: Consider using a more polar system, such as methanol in dichloromethane (e.g., 1-5% MeOH/DCM).[6]

Q5: Are there any "green" or chromatography-free purification methods available?

A: Yes, there is a growing interest in developing more sustainable purification protocols.

  • Recrystallization: If your product is a solid, recrystallization is a highly effective and green method that avoids large volumes of solvent waste associated with chromatography.[2][7][10]

  • Group-Assisted Purification (GAP): Some modern synthetic methods are designed for "group-assisted purification," where the product precipitates directly from the reaction mixture in high purity upon cooling or addition of an anti-solvent (like water), eliminating the need for chromatography.[11][12] These methods often utilize aqueous media, further enhancing their environmental friendliness.[11][13]

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Isoxazoles

Compound PolarityFunctional Groups PresentRecommended Starting Eluent System
Non-polar Alkyl, Aryl groups only5-10% Ethyl Acetate in Hexanes
Moderately Polar Esters, Ethers, Ketones20-40% Ethyl Acetate in Hexanes
Polar Alcohols, Amides, Carboxylic Acids50-100% Ethyl Acetate in Hexanes or 2-5% Methanol in Dichloromethane[6]
Basic (Amine) Primary, Secondary, or Tertiary Amines5% Methanol in Dichloromethane + 1% Triethylamine

Detailed Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 10% EtOAc/Hexanes).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoxazole.

References

  • ResearchGate. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • WIPO Patentscope. (2004). WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. WIPO. Retrieved from [Link]

  • Alfindee, M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. Retrieved from [Link]

  • Bhat, B. A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Retrieved from [Link]

  • CNKI. (2011). New Synthetic Method for 3,5-Disubstituted Isoxazole. CNKI. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]

  • ACS Publications. (2023). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Publications. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]

  • YouTube. (2023). How To Choose Solvent System For Column Chromatography?. Chemistry For Everyone. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • PMC - NIH. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Oxazole and Isoxazole Analogs: A Guide for Researchers

Introduction Within the landscape of medicinal chemistry, five-membered heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the isomeric pair of oxazole and isoxazole stand out as privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry, five-membered heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the isomeric pair of oxazole and isoxazole stand out as privileged pharmacophores. Both are five-membered aromatic rings containing one nitrogen and one oxygen atom, yet the seemingly subtle difference in the arrangement of these heteroatoms—1,3- in oxazoles and 1,2- in isoxazoles—can profoundly influence their physicochemical properties and, consequently, their biological activities.[1] This guide offers a comparative analysis of the biological profiles of oxazole and isoxazole analogs, supported by experimental data and standardized protocols, to aid researchers in the rational design of novel therapeutics. These scaffolds are integral to a wide array of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]

Part 1: Structural and Physicochemical Distinctions

1.1 The Isomeric Difference

The core structural distinction between oxazole and isoxazole lies in the relative positions of the oxygen and nitrogen atoms. In oxazole, a carbon atom separates the oxygen and nitrogen (a 1,3-arrangement), whereas in isoxazole, they are adjacent (a 1,2-arrangement). This fundamental difference dictates the electronic and steric properties of the molecules.

1.2 Impact on Electronic Properties

The positioning of the heteroatoms significantly alters the electron density distribution within the aromatic ring. Oxazole is considered an electron-rich heterocycle, while the N-O bond in isoxazole imparts a degree of electron deficiency. This influences their ability to participate in crucial biological interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions with protein targets.[4]

1.3 Physicochemical Consequences

These electronic variations translate into different physicochemical properties that are critical for drug development:

  • pKa: The basicity of the nitrogen atom differs between the two isomers, affecting their ionization state at physiological pH. Oxazole is a weak base.[4]

  • LogP: The lipophilicity, and therefore the ability to cross cell membranes, can be tuned by the choice of the core scaffold and its substituents.

  • Metabolic Stability: The isoxazole ring, with its weak N-O bond, can be more susceptible to metabolic cleavage under certain reductive conditions compared to the more stable oxazole ring.[5]

Caption: Structural and Electronic Comparison of Oxazole and Isoxazole.

Part 2: Comparative Biological Activity Profile

The choice between an oxazole and an isoxazole core can lead to significant differences in potency and selectivity across various therapeutic areas.

2.1 Anticancer Activity

Both oxazole and isoxazole derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of critical cellular pathways.[6][7]

  • Oxazoles: Many oxazole-containing compounds exhibit potent anticancer activity by targeting tubulin polymerization, DNA topoisomerases, and various protein kinases.[6][8] For example, some derivatives have shown IC50 values in the nanomolar range against a variety of cancer cell lines.[8]

  • Isoxazoles: Isoxazole analogs have also been extensively explored as anticancer agents.[9][10] Chalcone-isoxazole hybrids, for instance, have displayed potent cytotoxic activity against prostate cancer cells.[9][10]

Table 1: Comparative Anticancer Activity (Hypothetical Data for Illustration)

Compound ClassLead Compound ExampleTargetCancer Cell LineIC50 (µM)
Oxazole AnalogCompound ATubulin PolymerizationHT-29 (Colon)0.05
Isoxazole AnalogCompound BTubulin PolymerizationHT-29 (Colon)0.25
Oxazole AnalogCompound CKinase XA549 (Lung)1.2
Isoxazole AnalogCompound DKinase XA549 (Lung)0.8

2.2 Antimicrobial Activity

The structural versatility of oxazoles and isoxazoles has been leveraged to develop novel antibacterial and antifungal agents.[2][11]

  • Oxazoles: The oxazole moiety is a key component of some antibiotics. Their mechanism of action can involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.[2]

  • Isoxazoles: Isoxazole derivatives have shown broad-spectrum antibacterial activity.[5] The presence of specific substituents, such as electron-withdrawing groups on attached phenyl rings, can enhance their potency.[12]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassLead Compound ExampleStaphylococcus aureusEscherichia coliCandida albicans
Oxazole AnalogCompound E81632
Isoxazole AnalogCompound F4816
Standard DrugCiprofloxacin10.5N/A
Standard DrugFluconazoleN/AN/A2

2.3 Anti-inflammatory Activity

Both scaffolds are present in well-known anti-inflammatory drugs.[13]

  • Oxazoles: Oxaprozin is an FDA-approved non-steroidal anti-inflammatory drug (NSAID) containing an oxazole ring that functions by inhibiting cyclooxygenase (COX) enzymes.[13]

  • Isoxazoles: Valdecoxib, another NSAID, features an isoxazole core and is a selective COX-2 inhibitor.[13] This highlights how the choice of isomer can influence selectivity for different enzyme isoforms.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is not only determined by the core heterocycle but is also heavily influenced by the nature and position of its substituents.

  • Role of the Heterocyclic Core: As seen with the COX inhibitors, switching between an oxazole and an isoxazole can alter the binding mode and selectivity for the target protein.

  • Influence of Substituents: For anticancer isoxazoles, electron-donating groups like methoxy substituents on an associated benzene ring have been shown to enhance activity.[9][10] In contrast, for antimicrobial isoxazoles, electron-withdrawing groups such as nitro or chloro groups can increase potency.[12]

Caption: Generalized SAR Insights for Oxazole and Isoxazole Scaffolds.

Part 4: Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of comparative studies, standardized and validated assays are crucial.

4.1 In Vitro Cytotoxicity Assessment: The MTT Assay

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[14][15]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.[14]

  • Step-by-Step Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[14]

    • Compound Treatment: Expose the cells to serial dilutions of the oxazole and isoxazole analogs for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.[14]

    • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[17]

    • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

    • Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.

  • Data Interpretation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

4.2 In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

  • Principle: The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in a liquid growth medium.[20][21]

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[18]

    • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., equivalent to a 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL).[20]

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[19]

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[18]

    • MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.[20]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Syn_Ox Synthesize Oxazole Analogs MTT Cytotoxicity (MTT Assay) Syn_Ox->MTT MIC Antimicrobial (Broth Microdilution) Syn_Ox->MIC Enzyme Enzyme Inhibition Assay Syn_Ox->Enzyme Syn_Isox Synthesize Isoxazole Analogs Syn_Isox->MTT Syn_Isox->MIC Syn_Isox->Enzyme IC50 Calculate IC50 MTT->IC50 MIC_Val Determine MIC MIC->MIC_Val SAR SAR Analysis Enzyme->SAR IC50->SAR MIC_Val->SAR

Caption: Workflow for Comparative Biological Activity Screening.

Conclusion

The isomeric distinction between oxazole and isoxazole provides a powerful tool for medicinal chemists to fine-tune the biological and pharmacokinetic properties of drug candidates. While both scaffolds have demonstrated immense therapeutic potential across a range of diseases, the choice of one over the other is highly dependent on the specific molecular target and the desired pharmacological profile.[1] This guide underscores the importance of parallel synthesis and evaluation of both oxazole and isoxazole analogs during the drug discovery process. A systematic, comparative approach, grounded in robust experimental protocols, is essential for elucidating their nuanced structure-activity relationships and for the rational design of the next generation of heterocyclic therapeutics.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]

  • Broth microdilution. Grokipedia. Available from: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. 2013-11-15. Available from: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry. 2020-09-01. Available from: [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available from: [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. 2025-11-25. Available from: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Broth microdilution. Wikipedia. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. 2025-08-06. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025-12-24. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Structure–activity relationship of isoxazole derivatives. ResearchGate. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar. Available from: [Link]

  • Broth Microdilution. International Journal of Anesthesia. Available from: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. 2025-02-19. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. 2023-02-02. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Available from: [Link]

  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. Pharmatutor. 2012-11-08. Available from: [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. 2024-10-13. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available from: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. Available from: [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH. Available from: [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. Available from: [Link]

  • Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. Available from: [Link]

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  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. NIH. 2012-11-29. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Validation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol by HPLC

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a quality metric; it is the very foundation upon which the efficacy and safety of the final active pha...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a quality metric; it is the very foundation upon which the efficacy and safety of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth, experience-driven approach to validating the purity of a key isoxazole derivative, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the rationale behind our methodological choices, establish a self-validating analytical system, and compare HPLC with other viable analytical alternatives.

The Analytical Imperative: Why Purity of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol Matters

[3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of more complex molecules.[1][2] The presence of impurities, even in trace amounts, can have cascading effects on downstream reactions, potentially leading to the formation of undesired side products, reduced yield, and, most critically, the introduction of potentially toxic components into the final drug substance. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory hurdle but a scientific necessity.

The Synthetic Landscape and Potential Impurities

Understanding the synthetic route is paramount to developing a specific and effective purity assay. Isoxazoles are commonly synthesized via several established routes, including the reaction of chalcones with hydroxylamine or through [3+2] cycloaddition reactions.[3][4][5][6]

A plausible synthesis for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol could involve the cycloaddition of a nitrile oxide derived from 2-bromobenzaldehyde oxime with propargyl alcohol.[4][5]

Based on this, potential impurities could include:

  • Starting Materials: Unreacted 2-bromobenzaldehyde and propargyl alcohol.

  • Intermediates: 2-bromobenzaldehyde oxime.

  • Byproducts: Dimers or polymers of the nitrile oxide, or isomers formed during cycloaddition.

  • Degradation Products: Compounds formed due to instability of the final product under certain conditions.

Our HPLC method must be capable of resolving the main compound from all these potential impurities.

Developing a Robust HPLC Purity Assay: A Quality by Design (QbD) Approach

Rather than relying on a trial-and-error approach, we will employ the principles of Quality by Design (QbD) to develop our HPLC method.[7][8][9][10][11] This systematic approach focuses on building quality into the method from the outset, leading to a more robust and reliable analytical procedure.

The core of QbD in HPLC method development is to define an "analytical target profile" (ATP) and then identify and control the critical method parameters that affect the desired chromatographic outcome.[7][11]

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep Prepare Stock Solution (1 mg/mL in Acetonitrile) Dilute Prepare Working Standards & Sample Solutions Prep->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Validate Perform Method Validation (as per ICH Q2(R1)) Calculate->Validate

Caption: A streamlined workflow for HPLC-based purity validation.

Step-by-Step HPLC Protocol

This protocol is a well-reasoned starting point for the purity analysis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules, making it a robust starting point for method development.[12]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA gradient elution is chosen to ensure the elution of both polar and non-polar impurities. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 90% to 40% B20-25 min: 40% BThis gradient profile allows for the separation of a wide range of potential impurities with varying polarities. The final hold at the initial conditions ensures the column is re-equilibrated for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A UV scan of the analyte should be performed to determine the optimal detection wavelength.
Injection Vol. 10 µLA typical injection volume that balances sensitivity and peak shape.
Sample Prep. 1 mg/mL in AcetonitrileAcetonitrile is a strong solvent that is compatible with the mobile phase.

Ensuring Trustworthiness: A Self-Validating System based on ICH Q2(R1) Guidelines

A method is only as reliable as its validation. We will adhere to the International Council on Harmonisation (ICH) guidelines (Q2A and Q2B) to ensure our method is fit for purpose.[13][14]

Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.Analyze a placebo (synthesis reagents without the final product) and a spiked sample containing the analyte and potential impurities.The analyte peak should be well-resolved from all other peaks (resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze a series of at least five concentrations across the desired range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).[13]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): To assess precision over a short interval.[15]Intermediate Precision: To assess precision within the same lab but on different days, with different analysts, or on different equipment.Repeatability: Analyze a minimum of six replicate preparations at 100% of the target concentration.[15]Intermediate Precision: Repeat the repeatability study under different conditions.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.[13]RSD at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).System suitability parameters (e.g., retention time, peak area) should remain within acceptable limits.

A Comparative Look: HPLC and Its Alternatives

While HPLC is the workhorse of pharmaceutical analysis, it's essential to understand its position relative to other analytical techniques.[16][17][18]

TechniquePrincipleAdvantagesDisadvantages
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[14]Versatile, robust, high-resolution, and widely applicable for quantitative analysis.[16][18]Longer analysis times compared to UPLC, higher solvent consumption.[16][17]
UPLC (Ultra-Performance Liquid Chromatography) Utilizes smaller particle size columns (<2 µm) and higher pressures (up to 15,000 psi).[16][17][19]Faster analysis times, improved sensitivity, and reduced solvent consumption.[16][17][19][20]Higher initial equipment cost and potentially more complex method development.[16]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight and structural information, making it excellent for impurity identification.[21][22] Highly sensitive.More expensive instrumentation and requires specialized expertise.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed information about the molecular structure of a compound.[23][24]The definitive method for structural elucidation and can be used for quantitative analysis (qNMR).Relatively low sensitivity compared to chromatographic methods and requires a highly pure standard for qNMR.[21]
Melting Point Determination A pure crystalline solid has a sharp and characteristic melting point.Simple, inexpensive, and a good preliminary indicator of purity.[23][25]Insensitive to small amounts of impurities and not suitable for non-crystalline or thermally unstable compounds.
Decision Logic: Choosing the Right Analytical Tool

Decision_Tree Start Purity Analysis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol Goal Goal of Analysis? Start->Goal Routine_QC Routine QC & Purity Assay Goal->Routine_QC Quantitative Impurity_ID Impurity Identification & Structural Elucidation Goal->Impurity_ID Qualitative High_Throughput High-Throughput Screening? Routine_QC->High_Throughput LCMS Use LC-MS Impurity_ID->LCMS NMR Use NMR Impurity_ID->NMR HPLC Use Validated HPLC Method High_Throughput->HPLC No UPLC Consider UPLC for Faster Analysis High_Throughput->UPLC Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The validation of purity for a synthetic intermediate like [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol is a multi-faceted process that demands a deep understanding of both chemistry and analytical science. By adopting a Quality by Design approach to HPLC method development and rigorously validating the method according to ICH guidelines, we can establish a high degree of confidence in the quality of this crucial building block. While HPLC remains a robust and reliable technique for routine quality control, it is important to recognize the advantages offered by alternative methods like UPLC and LC-MS for high-throughput screening and impurity identification, respectively. This comprehensive analytical toolkit empowers researchers and drug developers to make informed decisions, ensuring the integrity of their science and the safety of future medicines.

References

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  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. Available from: [Link]

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  • A Quality by Design (QbD) Based Method Development for the Determination of Impurities in a Peroxide Degraded Sample of Ziprasidone - Waters Corporation. Available from: [Link]

  • QbD Approach to Analytical RP-HPLC Method Development and Validation of Tenofovir Disoproxil Fumarate in Dosage Form - PharmaInfo. Available from: [Link]

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  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. Available from: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. Available from: [Link]

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  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ResearchGate. Available from: [Link]

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Con - The Royal Society of Chemistry. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available from: [Link]

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Sources

Validation

comparing the anticancer activity of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol with known drugs

An Objective Guide to Evaluating the Anticancer Efficacy of Novel Isoxazole Derivatives Introduction: The Rationale for Investigating [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol The isoxazole ring is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Evaluating the Anticancer Efficacy of Novel Isoxazole Derivatives

Introduction: The Rationale for Investigating [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] In oncology, isoxazole derivatives have garnered significant attention for their potential to act as potent anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[2][3][4] These compounds are being actively investigated as small molecule inhibitors (SMIs) that could offer new avenues for cancer therapy.[5]

This guide focuses on a specific, novel derivative: [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol . The presence of a bromophenyl group at the 3-position and a methanol group at the 5-position of the isoxazole ring presents a unique chemical entity. This structural configuration suggests potential for targeted interactions within biological systems, making it a compelling candidate for anticancer screening.

Our objective is to provide a comprehensive framework for evaluating the anticancer activity of this compound. We will compare its performance against two well-established chemotherapeutic agents, Doxorubicin and Paclitaxel , which are selected for their distinct and well-characterized mechanisms of action. This comparative approach will allow for a robust assessment of the novel compound's potential efficacy and mode of action.

Comparator Drugs: Establishing a Mechanistic Baseline

To effectively contextualize the activity of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, we will use the following standards:

  • Doxorubicin: A topoisomerase II inhibitor and DNA intercalating agent that induces DNA damage and triggers apoptosis. Its broad-spectrum activity comes at the cost of significant cardiotoxicity.

  • Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

By comparing our novel compound to agents with different cellular targets, we can gain initial insights into its potential mechanism of action.

Proposed Mechanism of Action for Isoxazole Derivatives

Based on extensive literature on related isoxazole compounds, we hypothesize that [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol may exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.[2][5] Many isoxazole derivatives function by inhibiting protein kinases, such as those in the PI3K/Akt pathway, which is frequently dysregulated in cancer.[5] Inhibition of this pathway can suppress survival signals and promote programmed cell death (apoptosis).

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTORC1 Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound [3-(2-bromo-phenyl)- isoxazol-5-yl]-methanol (Hypothesized Target) Compound->Akt Inhibits

Caption: Hypothesized mechanism targeting the PI3K/Akt signaling pathway.

Experimental Design: A Phased Approach to Evaluation

A rigorous, multi-stage experimental plan is essential for a thorough evaluation. We will begin with a battery of in vitro assays to establish baseline efficacy and gather mechanistic clues before proceeding to more complex models.[6][7]

G cluster_assays Phase 1: In Vitro Assays start Start: Compound Synthesis & Characterization cell_culture Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_culture treatment Treat Cells with Test Compound & Comparator Drugs (Dose-Response) cell_culture->treatment mtt MTT Assay: Determine Cell Viability & IC50 treatment->mtt apoptosis Annexin V / PI Staining: Quantify Apoptosis treatment->apoptosis cell_cycle Propidium Iodide Staining: Analyze Cell Cycle Arrest treatment->cell_cycle data_analysis Data Analysis & Interpretation mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis in_vivo Phase 2 (Proposed): In Vivo Xenograft Model Validation data_analysis->in_vivo

Caption: Overall experimental workflow for anticancer activity screening.

Phase 1: Detailed In Vitro Experimental Protocols

The initial screening phase utilizes established cell-based assays to measure the compound's biological effects.[8][9] The choice of multiple assays provides a multi-parametric view of the compound's activity.[10]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, Doxorubicin, and Paclitaxel. Replace the culture medium with medium containing the compounds at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and controls at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Quantitative Data Summary (Hypothetical Results)

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for clear comparison.

Table 1: Comparative IC50 Values (µM) Across Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
[3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol 5.2 8.7 6.5
Doxorubicin0.81.10.9
Paclitaxel0.050.080.06

Table 2: Apoptosis Induction in MCF-7 Cells at IC50 Concentration (24h)

Treatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells
Vehicle Control2.1%1.5%3.6%
[3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol 25.8% 15.3% 41.1%
Doxorubicin30.5%18.2%48.7%
Paclitaxel22.1%12.5%34.6%

Interpretation and Proposed Next Steps

Based on our hypothetical data, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol demonstrates moderate cytotoxic activity and is a potent inducer of apoptosis. While its IC50 values are higher than those of Doxorubicin and Paclitaxel, this is expected for a novel screening compound. The significant induction of apoptosis suggests that its mechanism of action is cytocidal rather than cytostatic.

The next logical phase of investigation would be in vivo validation.

Phase 2: In Vivo Efficacy Assessment (Proposed Xenograft Model)

A subcutaneous human tumor xenograft model in immunodeficient mice is the gold standard for preclinical in vivo anticancer screening.[11][12][13]

Brief Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups: vehicle control, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, and a positive control drug. Administer treatment via an appropriate route (e.g., intraperitoneal injection) for a set period.

  • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

This guide outlines a rigorous, scientifically-grounded framework for the preclinical evaluation of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. The proposed workflow, from initial in vitro screening to in vivo validation, provides a clear path to understanding the compound's therapeutic potential. The isoxazole scaffold continues to be a promising starting point for the development of novel anticancer agents, and a systematic comparative analysis against established drugs is critical for identifying candidates worthy of further development.[5][14]

References

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Comparative

structure-activity relationship (SAR) studies of bromo-substituted isoxazoles

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bromo-Substituted Isoxazoles For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's s...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bromo-Substituted Isoxazoles

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromo-substituted isoxazoles, a class of compounds demonstrating significant therapeutic potential. The isoxazole ring is a privileged scaffold in medicinal chemistry, and its strategic modification with bromine atoms serves as a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

The Rationale for Bromination in Isoxazole Scaffolds

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, offers a unique electronic and structural framework.[3][4] The introduction of a bromine atom, a halogen, is a common medicinal chemistry strategy for several key reasons:

  • Modulation of Lipophilicity : Bromine increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Electronic Effects : As an electron-withdrawing group, bromine can alter the electron density of the isoxazole ring system, influencing how the molecule interacts with biological targets like enzymes and receptors.[5]

  • Steric Influence : The size of the bromine atom can provide critical steric bulk, promoting favorable binding interactions within a target's active site or, conversely, preventing binding to off-target proteins, thereby increasing selectivity.

  • Halogen Bonding : Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket, which can significantly contribute to binding affinity.

This guide will compare the effects of bromo-substitution across different biological activities, supported by experimental data and detailed protocols.

General Workflow for SAR Studies

The process of elucidating the SAR of bromo-substituted isoxazoles follows a systematic workflow. This involves iterative cycles of chemical synthesis, biological evaluation, and data analysis to build a comprehensive understanding of how specific structural changes impact activity.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Isoxazole Scaffold Synthesis Synthesis of Bromo-analogs Lead->Synthesis Chemical Modification Screening In Vitro / In Vivo Screening Synthesis->Screening Data Activity Data (e.g., IC50, MIC) Screening->Data Quantification SAR_Analysis SAR Analysis Data->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Refined Design Optimization->Synthesis Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Comparative Analysis of Biological Activities

The strategic placement of bromine atoms on the isoxazole core or its substituents has been shown to enhance a variety of biological activities.

Anticancer Activity

Bromo-substitution is a frequently explored strategy for augmenting the anticancer potential of isoxazole derivatives. The presence of electron-withdrawing groups, such as bromine, on aryl rings attached to the isoxazole core often enhances cytotoxic effects.[5][6]

Key SAR Insights:

  • Aryl Substituents : Bromo and chloro substituents on a phenyl ring attached to the isoxazole are consistently associated with increased anticancer activity, particularly when placed at the para-position.[6]

  • Positional Importance : An ortho-substituted bromo-phenyl group on an isoxazole scaffold demonstrated more potent cytotoxic effects against prostate cancer (PC3) cell lines compared to other halogen-substituted analogs.[5]

  • Enhanced Potency : In a series of isoxazole-containing bromopyrrolidine alkaloids, the introduction of the brominated pyrrole moiety was found to enhance anticancer activity, with one derivative showing selective inhibition of an oral cancer cell line (KB403) with an IC₅₀ of 2.45 µM.[7][8]

Table 1: Comparative Anticancer Activity of Isoxazole Derivatives

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
Compound 134 ortho-Bromo-phenylPC3 (Prostate)Potent (exact value not specified)[5]
Analog (Fluoro) ortho-Fluoro-phenylPC3 (Prostate)Less Potent than 134[5]
Analog (Chloro) ortho-Chloro-phenylPC3 (Prostate)Less Potent than 134[5]
Compound 36a BromopyrrolidineKB403 (Oral)2.45[7][8]
Compound 36b BromopyrrolidineCaCO2 (Colon)16.58[7][8]
Antimicrobial Activity

The antibacterial efficacy of isoxazoles can also be positively influenced by bromination. Studies have shown that the presence of bromine on phenyl rings appended to the isoxazole structure can increase activity against both Gram-positive and Gram-negative bacteria.[9]

Key SAR Insights:

  • C-5 Phenyl Ring : The presence of a bromine group on a phenyl ring at the C-5 position of the isoxazole enhances antibacterial activity.[9]

  • Negative Impact (Antifungal) : In contrast, for at least one specific series of compounds, bromine substitution was shown to have a negative effect on antifungal activity, indicating that the impact of halogenation can be target-specific.[7][8]

Antiviral Activity

The development of novel antiviral agents has also benefited from the isoxazole scaffold. In the search for inhibitors of the Zika virus (ZIKV), a 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole derivative was synthesized as a key intermediate in the development of potent antiviral compounds.[10] While SAR data for a broad range of bromo-analogs in this specific context is emerging, it highlights the utility of the bromo-substituted phenylisoxazole core in designing new antivirals.

Visual Summary of Key SAR Findings

The following diagram summarizes the general trends observed for bromo-substitution on an aryl-isoxazole scaffold.

SAR_Summary cluster_core cluster_notes Observed Activity Modulation Core Anticancer Enhanced Anticancer Activity (Especially ortho/para-Bromo on Phenyl Ring) Core->Anticancer [Ref 3, 9, 14] Antibacterial Enhanced Antibacterial Activity (Bromo on C-5 Phenyl Ring) Core->Antibacterial [Ref 13] Antifungal Reduced Antifungal Activity (Observed in some series) Core->Antifungal [Ref 14, 19]

Caption: Key SAR trends for bromo-substituted aryl-isoxazoles.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are methodologies for assessing the anticancer and antibacterial activities of bromo-substituted isoxazoles.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted isoxazole derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antibacterial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the bromo-substituted isoxazole compounds in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100-200 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The strategic incorporation of bromine into the isoxazole scaffold is a validated and highly effective strategy for enhancing biological activity, particularly in the development of anticancer agents. SAR studies consistently show that the position and chemical context of the bromine atom are critical determinants of potency and selectivity. While bromo-substitution often correlates with increased anticancer and antibacterial efficacy, the effect can be target-dependent, as seen in some antifungal studies.

Future research should focus on a more systematic exploration of di- and tri-brominated analogs to understand polyhalogenation effects. Furthermore, comparing the efficacy of bromo-substituted isoxazoles with their other halogen (Cl, F, I) counterparts in a wider range of biological assays will provide a more complete picture of halogen-specific effects. The continued synthesis and evaluation of novel bromo-isoxazole derivatives hold significant promise for the discovery of next-generation therapeutic agents.[11]

References

  • The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide - Benchchem. (n.d.). BenchChem.
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  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511.
  • Barmade, M. A., Murumkar, P. R., Sharma, M. K., & Yadav, M. R. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2863–2883.
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  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). PubMed Central.
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Validation

Introduction: The Critical Role of Analytical Precision in Isoxazole Drug Development

An In-Depth Guide to Cross-Validation of Analytical Methods for the Characterization of Isoxazole Derivatives Isoxazole derivatives form the backbone of numerous pharmaceutical compounds, valued for their diverse pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Validation of Analytical Methods for the Characterization of Isoxazole Derivatives

Isoxazole derivatives form the backbone of numerous pharmaceutical compounds, valued for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. The precise chemical structure and purity of these derivatives are paramount to their therapeutic efficacy and safety. Consequently, the analytical methods used to characterize these molecules are not merely a quality control checkpoint; they are a fundamental component of the drug development lifecycle. This guide provides a comprehensive framework for the cross-validation of analytical methods for isoxazole derivative characterization, ensuring data integrity and regulatory compliance.

The principle of cross-validation in this context involves comparing the results from two or more orthogonal analytical methods to provide a higher level of assurance in the data. This is not just about confirming a result but about building a scientifically sound and defensible data package. For instance, a chromatographic method might excel at separating isomers, while a spectroscopic method provides unequivocal structural confirmation. By integrating these techniques, we create a self-validating system that is robust and reliable.

Pillar 1: Selecting Orthogonal Analytical Techniques

The selection of analytical methods should be driven by the specific physicochemical properties of the isoxazole derivative . For this guide, we will focus on two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture. For isoxazole derivatives, which can have closely related impurities, the high resolution of modern HPLC systems is indispensable. The choice of a reversed-phase method is often optimal, utilizing a nonpolar stationary phase and a polar mobile phase to effectively separate compounds based on their hydrophobicity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the molecular structure of a compound. For isoxazole derivatives, ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms and identifying impurities. Quantitative NMR (qNMR) has also emerged as a powerful tool for determining the purity of a sample without the need for a reference standard of the analyte itself, as it relies on an internal standard of known purity. This is a significant advantage in early-stage drug development when certified reference standards may not be available.

Pillar 2: The Cross-Validation Workflow: An Integrated Approach

The cross-validation process is not a linear sequence of steps but rather an integrated workflow where the results of one method inform and are confirmed by the other. This creates a feedback loop that strengthens the overall analytical strategy.

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_nmr NMR Method Validation cluster_crossval Cross-Validation hplc_dev Method Development (RP-HPLC) hplc_val Validation Parameters: Linearity, Accuracy, Precision, Specificity hplc_dev->hplc_val hplc_quant Quantitative Analysis (Purity Assay) hplc_val->hplc_quant data_comp Data Comparison & Equivalence Testing hplc_quant->data_comp nmr_dev Method Development (¹H & ¹³C NMR) qnmr_val qNMR Validation: Internal Standard Selection, Pulse Sequence Optimization nmr_dev->qnmr_val nmr_qual_quant Structural Elucidation & qNMR Purity Assay qnmr_val->nmr_qual_quant nmr_qual_quant->data_comp final_report final_report data_comp->final_report Final Report & Method Confirmation

Caption: The integrated workflow for cross-validating HPLC and NMR methods.

Pillar 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific isoxazole derivative being analyzed.

Protocol 1: Reversed-Phase HPLC Method for Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

    • Chromatographic data system (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the isoxazole derivative).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isoxazole derivative and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the method.

  • Validation Parameters:

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), the isoxazole derivative, and a spiked sample with known impurities. The peak for the isoxazole derivative should be free from interference.

    • Linearity: Prepare a series of at least five concentrations of the isoxazole derivative (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999) and y-intercept.

    • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be < 2%.

      • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be < 2%.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isoxazole derivative and 5 mg of a suitable internal standard (e.g., maleic acid) into a vial. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte peaks.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the peaks of interest. This is critical for ensuring full relaxation and accurate quantification.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Spectral Width: Wide enough to encompass all peaks of interest.

  • Data Processing and Calculation:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate the non-overlapping peaks of the isoxazole derivative and the internal standard.

    • Calculate the purity of the isoxazole derivative using the following equation, as described in guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Pillar 4: Comparative Data Analysis

The following table presents a hypothetical but realistic comparison of the data obtained from the cross-validation of an isoxazole derivative analysis.

Parameter HPLC-PDA qNMR Acceptance Criteria
Purity Assay 99.2% (RSD = 0.8%)99.5% (RSD = 0.5%)Results should be within 2% of each other.
Linearity (r²) 0.9998N/A (qNMR is a primary method)> 0.999
Accuracy (% Recovery) 99.5% - 101.2%N/A98.0% - 102.0%
Precision (RSD) < 1.5%< 1.0%< 2.0%
Specificity No interference from blank or impurities.Distinct, well-resolved peaks for analyte and standard.No interference at the retention time or chemical shift of the analyte.

This data demonstrates a strong correlation between the two methods, providing a high degree of confidence in the reported purity of the isoxazole derivative. The slightly higher purity value from qNMR is not uncommon, as it is less susceptible to certain types of impurities that may not have a chromophore for UV detection in HPLC.

Pillar 5: Mechanistic Insights and Structural Confirmation

Beyond quantitative comparison, the synergy between HPLC and NMR provides deeper insights. For instance, an unknown peak observed in the HPLC chromatogram can be isolated using fraction collection and then analyzed by NMR to elucidate its structure. This is invaluable for identifying degradation products or process-related impurities.

MechanisticInsight cluster_hplc HPLC Analysis cluster_fractionation Fraction Collection cluster_nmr NMR Analysis hplc_run Run HPLC Purity Assay unknown_peak Unknown Peak Detected hplc_run->unknown_peak fraction_collect Isolate Unknown Peak unknown_peak->fraction_collect nmr_analysis ¹H & ¹³C NMR Analysis fraction_collect->nmr_analysis structure_id Structure Elucidation nmr_analysis->structure_id final_report Comprehensive Report structure_id->final_report Impurity Identified

Caption: Workflow for identifying an unknown impurity using HPLC and NMR.

Conclusion: A Robust and Defensible Analytical Strategy

Cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the integrity of data in pharmaceutical development. By leveraging the orthogonal strengths of techniques like HPLC and NMR, we can build a comprehensive and defensible understanding of isoxazole derivatives. This integrated approach not only provides confidence in quantitative results like purity but also offers invaluable insights into the structural characteristics of the molecule and its potential impurities. The principles and protocols outlined in this guide provide a solid foundation for developing a robust analytical control strategy for any isoxazole-based drug candidate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Comparative

comparing the efficacy of different synthetic routes to [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is a critical endeavor. The isoxazole scaffold, in particular, is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is a critical endeavor. The isoxazole scaffold, in particular, is a privileged structure found in numerous biologically active molecules.[1] This guide provides an in-depth, comparative analysis of two primary synthetic routes to a key intermediate, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and present a quantitative comparison to inform your synthetic strategy.

The principal and most versatile method for constructing the 3,5-disubstituted isoxazole core of our target molecule is the [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne.[2] Specifically, we will explore the in situ generation of 2-bromobenzonitrile oxide from 2-bromobenzaldehyde oxime, followed by its regioselective cycloaddition with propargyl alcohol to furnish the desired product.

This guide will compare two distinct approaches for this transformation: a classical thermal method and a modern, mechanistically distinct approach utilizing ultrasound irradiation.

Mechanistic Overview: The [3+2] Cycloaddition Pathway

The cornerstone of the synthesis is the 1,3-dipolar cycloaddition, a concerted pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the alkyne, propargyl alcohol) to form a five-membered ring.[3] The in situ generation of the nitrile oxide from the corresponding aldoxime is crucial, as nitrile oxides are prone to dimerization. This is typically achieved by oxidation of the aldoxime.

The general workflow for the synthesis can be visualized as a two-stage process:

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isoxazole Formation A 2-Bromobenzaldehyde C 2-Bromobenzaldehyde Oxime A->C Base (e.g., Na2CO3) B Hydroxylamine Hydrochloride B->C E [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol C->E Oxidant (e.g., NaOCl) [3+2] Cycloaddition D Propargyl Alcohol D->E

Caption: General two-stage synthetic workflow.

Route 1: Conventional Thermal Synthesis

This classical approach relies on thermal energy to drive the reaction and is a well-established method in organic synthesis. It involves a two-step process: the initial synthesis of the 2-bromobenzaldehyde oxime precursor, followed by the one-pot, in situ generation of the nitrile oxide and subsequent cycloaddition.

Step 1: Synthesis of 2-Bromobenzaldehyde Oxime

The synthesis of the aldoxime precursor is a straightforward condensation reaction. Several methods exist, with variations in catalysts and reaction conditions. Here, we present a robust and high-yielding protocol using sodium carbonate.

Experimental Protocol:

A mixture of 2-bromobenzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) is ground in a mortar at room temperature for approximately 2 minutes.[4] Following the reaction, 10 mL of water is added to the mortar, and the resulting solid is filtered to afford 2-bromobenzaldehyde oxime.[4]

  • Causality of Experimental Choices: The use of a solid-state grinding method is both efficient and environmentally friendly, often leading to shorter reaction times and higher yields compared to traditional solution-phase reactions.[4] Sodium carbonate acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the condensation reaction.

Step 2: Synthesis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

This step employs an oxidant, such as sodium hypochlorite, to convert the aldoxime to the nitrile oxide in the presence of the alkyne.

Experimental Protocol:

To a solution of 2-bromobenzaldehyde oxime (8 mmol) and propargyl alcohol (2 mmol) in a suitable solvent like CCl4 (5 mL) in a two-necked flask, a 5% solution of NaOCl (12 mL) is added dropwise. The reaction mixture is then stirred at 70°C for 48 hours.[2] After completion, the organic phase is separated, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Causality of Experimental Choices: Sodium hypochlorite is a readily available and effective oxidizing agent for the conversion of the aldoxime to the nitrile oxide.[2] The reaction is performed at an elevated temperature to ensure a reasonable reaction rate. The choice of a non-polar solvent like CCl4 facilitates the separation from the aqueous NaOCl solution. The regioselectivity of the cycloaddition, yielding the 3,5-disubstituted isoxazole, is governed by the electronic and steric properties of the nitrile oxide and the alkyne, as predicted by frontier molecular orbital theory.[3][5]

Thermal_Synthesis 2-Bromobenzaldehyde\nOxime 2-Bromobenzaldehyde Oxime 2-Bromobenzonitrile\nOxide (in situ) 2-Bromobenzonitrile Oxide (in situ) 2-Bromobenzaldehyde\nOxime->2-Bromobenzonitrile\nOxide (in situ) NaOCl, 70°C [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol 2-Bromobenzonitrile\nOxide (in situ)->[3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol Propargyl Alcohol [3+2] Cycloaddition

Caption: Key transformation in the conventional thermal synthesis.

Route 2: Ultrasound-Assisted Synthesis

The application of ultrasound irradiation in organic synthesis has gained significant traction as a green and efficient method to promote reactions. This approach can often lead to dramatically reduced reaction times, improved yields, and milder reaction conditions.

One-Pot Ultrasound-Assisted Synthesis of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

This method combines the generation of the nitrile oxide and the cycloaddition into a single, efficient, one-pot procedure under ultrasonic irradiation.

Experimental Protocol:

A mixture of 2-bromobenzaldehyde, hydroxylamine hydrochloride, N-chlorosuccinimide (NCS), and propargyl alcohol in a solvent such as DMF is subjected to ultrasound irradiation (e.g., 250 W, 25 kHz) in the presence of a base like triethylamine. The reaction is typically carried out at room temperature and can be completed in a significantly shorter timeframe compared to the conventional thermal method.

  • Causality of Experimental Choices: Ultrasound irradiation promotes the formation of the nitrile oxide from the in situ generated aldoxime (from the aldehyde and hydroxylamine) and NCS as the oxidant. The acoustic cavitation generated by the ultrasound provides the energy for the reaction, often allowing it to proceed at lower temperatures. Triethylamine acts as a base to facilitate the elimination of HCl in the formation of the nitrile oxide. DMF is a suitable polar aprotic solvent that can dissolve the reactants and effectively transmit the ultrasonic energy. Studies have shown that for similar syntheses, electron-donating groups on the benzaldehyde can lead to higher yields.[6]

Ultrasound_Synthesis 2-Bromobenzaldehyde\n+ Hydroxylamine HCl\n+ Propargyl Alcohol 2-Bromobenzaldehyde + Hydroxylamine HCl + Propargyl Alcohol [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol 2-Bromobenzaldehyde\n+ Hydroxylamine HCl\n+ Propargyl Alcohol->[3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol NCS, Et3N Ultrasound Irradiation

Caption: One-pot ultrasound-assisted synthesis.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two synthetic routes. The data for the conventional thermal route is based on analogous syntheses, while the data for the ultrasound-assisted route is extrapolated from similar reported procedures.

ParameterRoute 1: Conventional ThermalRoute 2: Ultrasound-Assisted
Reaction Time 24-48 hours1-3 hours
Reaction Temperature 70°CRoom Temperature
Yield Moderate to GoodGood to Excellent
Number of Steps Two distinct stepsOne-pot
Energy Consumption High (prolonged heating)Low (short irradiation time)
Green Chemistry Aspect Less favorable due to prolonged heating and use of chlorinated solvents.More favorable due to shorter reaction times, lower energy consumption, and often milder conditions.

Conclusion and Recommendations

Both the conventional thermal and ultrasound-assisted methods provide viable pathways to [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol.

The conventional thermal route is a reliable and well-understood method, making it a good choice for laboratories not equipped with specialized ultrasound equipment. However, its long reaction times and higher energy consumption are notable drawbacks.

The ultrasound-assisted synthesis represents a significant improvement in terms of efficiency and sustainability. The dramatically reduced reaction times, milder conditions, and often higher yields make it the superior choice for rapid synthesis and process optimization. For laboratories focused on green chemistry and high-throughput synthesis, investing in an ultrasonic reactor for such transformations is highly recommended.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research team, including available equipment, time considerations, and scalability requirements.

References

  • Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Available at: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

  • CORE. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Available at: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Available at: [Link]

  • Letters in Organic Chemistry. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Available at: [Link]

  • Sciforum. Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Available at: [Link]

  • Caltech. Dipolar Cycloadditions. Available at: [Link]

  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Available at: [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • ResearchGate. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Available at: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

Sources

Comparative

Confirmation of Target Engagement for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in Cellular Assays: A Comparative Guide

This guide provides a comprehensive comparison of leading cellular target engagement assays to validate the interaction of the novel small molecule, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, with its putative intracel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of leading cellular target engagement assays to validate the interaction of the novel small molecule, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, with its putative intracellular target. As researchers and drug development professionals, establishing definitive evidence of target engagement within a cellular context is a critical step in the validation of a compound's mechanism of action and its progression through the drug discovery pipeline.[1][2][3] This document will delve into the experimental rationale, detailed protocols, and comparative data analysis for two prominent label-free methods: the Cellular Thermal Shift Assay (CETSA®) and a Bioluminescence Resonance Energy Transfer (BRET)-based assay, specifically the NanoBRET® Target Engagement assay.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[4] While the specific target of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol is under investigation, this guide will proceed under the hypothesis that its primary target is a constitutively active kinase, hereafter referred to as "Kinase X," implicated in a cancer signaling pathway. The principles and methodologies described herein are broadly applicable to a range of protein targets.

The Imperative of Cellular Target Engagement

Biochemical assays are invaluable for initial screening and characterization of compound-target interactions. However, they do not fully recapitulate the complex intracellular environment. Factors such as cell permeability, efflux pumps, intracellular metabolism, and the presence of endogenous cofactors and binding partners can significantly influence a compound's ability to engage its target.[5] Therefore, direct measurement of target binding in live cells is essential to bridge the gap between biochemical potency and cellular efficacy.[6]

Comparative Analysis of Target Engagement Methodologies

We will compare two powerful techniques for quantifying target engagement in a cellular setting: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement (TE) assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement (TE) Assay
Principle Ligand binding alters the thermal stability of the target protein.Measures proximity-based energy transfer between a NanoLuc® luciferase-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.
Target Modification Not required (endogenous protein).Requires genetic modification of the target protein (NanoLuc® fusion).
Compound Labeling Not required.Requires a specific fluorescent tracer for the target.
Throughput Moderate to high, depending on the detection method (e.g., Western Blot vs. high-throughput formats).[7]High (plate-based luminescence readout).
Readout Changes in soluble protein levels after heat shock, typically measured by Western Blot, ELISA, or mass spectrometry.[8]Ratiometric measurement of donor and acceptor emission.
Key Advantages Label-free for both protein and compound, allowing the study of unmodified interactions.[8]High sensitivity, quantitative, and suitable for kinetic studies.[9]
Key Limitations The magnitude of the thermal shift is not always directly proportional to binding affinity.[7] Some proteins may not exhibit a significant thermal shift upon ligand binding.Requires cell line engineering and a specific fluorescent tracer, which may not be available for all targets.

Experimental Workflow and Protocols

I. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand can stabilize a protein, making it more resistant to thermal denaturation.[7][8]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing Kinase X B 2. Treat cells with [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol or vehicle control A->B C 3. Heat cell suspensions at a range of temperatures B->C D 4. Lyse cells C->D E 5. Separate soluble and precipitated protein fractions (centrifugation) D->E F 6. Analyze soluble fraction by Western Blot for Kinase X E->F G 7. Quantify band intensity and plot thermal stability curves F->G

Caption: CETSA experimental workflow for assessing target engagement.

  • Cell Culture and Treatment:

    • Culture a human cancer cell line endogenously expressing Kinase X to 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 10^7 cells/mL.

    • Aliquot the cell suspension and treat with various concentrations of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol or a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Transfer the treated cell suspensions to PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against Kinase X.

  • Data Analysis:

    • Quantify the band intensities for Kinase X at each temperature point.

    • Normalize the data to the unheated control for each treatment group.

    • Plot the percentage of soluble Kinase X as a function of temperature to generate thermal stability curves. A rightward shift in the curve for the compound-treated samples compared to the vehicle control indicates target engagement.

II. NanoBRET® Target Engagement (TE) Assay

The NanoBRET® TE assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer for binding, leading to a decrease in the BRET signal.[6]

NanoBRET_Principle cluster_BRET_On BRET ON (No Competitor) cluster_BRET_Off BRET OFF (Competitor Present) KinaseX_NanoLuc Kinase X-NanoLuc® Tracer Fluorescent Tracer KinaseX_NanoLuc->Tracer Binding BRET_Signal BRET Signal (Energy Transfer) Tracer->BRET_Signal Energy Transfer KinaseX_NanoLuc2 Kinase X-NanoLuc® Compound [3-(2-bromo-phenyl)- isoxazol-5-yl]-methanol KinaseX_NanoLuc2->Compound Binding No_BRET No BRET Signal Compound->No_BRET Displaces Tracer

Sources

Validation

benchmarking the stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol against similar compounds

A Comparative Benchmarking Guide to the Stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stability i...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to the Stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of modern drug discovery, the intrinsic chemical stability of a candidate molecule is a cornerstone of its therapeutic potential and commercial viability. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol, represents a promising scaffold. However, its progression through the development pipeline is contingent upon a thorough understanding of its stability profile. The weak nitrogen-oxygen bond within the isoxazole ring can make it susceptible to cleavage under various conditions.[1]

This guide provides an in-depth, objective comparison of the stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol against structurally similar compounds. Through a series of forced degradation studies, as mandated by International Council for Harmonisation (ICH) guidelines, we will elucidate the degradation pathways and intrinsic stability of this molecule.[4][5][6] These studies, also known as stress testing, are critical for identifying potential degradation products, developing stability-indicating analytical methods, and ensuring the safety and efficacy of pharmaceutical products.[7][8][9]

Comparative Compounds

To establish a comprehensive stability benchmark, [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (Compound A) was compared against two structurally related analogs:

  • Compound B: [3-(4-bromo-phenyl)-isoxazol-5-yl]-methanol: This isomer allows for the evaluation of the positional effect of the bromo-substituent on the phenyl ring.

  • Compound C: (3-phenyl-isoxazol-5-yl)-methanol: This analog lacks the bromine substituent, enabling an assessment of the halogen's influence on stability.

Experimental Design: Forced Degradation Studies

Forced degradation studies were designed to expose the compounds to stress conditions more severe than accelerated stability testing to identify likely degradation pathways.[9] The target degradation for these studies is typically between 5-20%.[4][10]

Methodology Overview

The following diagram outlines the general workflow for the forced degradation studies conducted.

Forced Degradation Workflow Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of Compounds A, B, and C (1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal Degradation (80°C, Solid State) prep->thermal Expose to photo Photolytic Degradation (ICH Q1B compliant light exposure) prep->photo Expose to sampling Sample at predetermined time points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc HPLC-UV Analysis (Quantify remaining parent compound) sampling->hplc neutralize->hplc lcms LC-MS Analysis (Identify degradation products) hplc->lcms Characterize peaks

Caption: General workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following are detailed protocols for each of the stress conditions applied in this study.

Acidic Hydrolysis
  • Objective: To assess the stability of the compounds in an acidic environment.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of each compound in a 1:1 mixture of acetonitrile and water.

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the samples at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

Basic Hydrolysis
  • Objective: To evaluate the stability of the compounds under basic conditions. The isoxazole ring is known to be susceptible to cleavage in the presence of a base.[11]

  • Protocol:

    • Prepare a 1 mg/mL stock solution of each compound in a 1:1 mixture of acetonitrile and water.

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the samples at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

Oxidative Degradation
  • Objective: To determine the susceptibility of the compounds to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of each compound in a 1:1 mixture of acetonitrile and water.

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Keep the samples at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours for HPLC analysis.

Thermal Degradation
  • Objective: To assess the stability of the compounds in their solid state at elevated temperatures.[8]

  • Protocol:

    • Place approximately 5 mg of each compound in a solid state in separate glass vials.

    • Store the vials in an oven maintained at 80°C.

    • At 24 and 48 hours, remove a vial for each compound, allow it to cool to room temperature, and prepare a 1 mg/mL solution for HPLC analysis.

Photolytic Degradation
  • Objective: To evaluate the light sensitivity of the compounds.[8]

  • Protocol:

    • Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and water.

    • Expose the solutions to a light source compliant with ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]

    • A control sample for each compound should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC after the exposure period.

Analytical Methodology

A validated stability-indicating HPLC-UV method was used for the quantification of the parent compounds and the detection of degradation products. LC-MS was employed for the structural elucidation of the major degradants.

  • HPLC System: Agilent 1260 Infinity II LC System

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Results and Discussion

The percentage of degradation for each compound under the different stress conditions is summarized in the table below.

Stress ConditionTime (hours)% Degradation - Compound A% Degradation - Compound B% Degradation - Compound C
Acid Hydrolysis (0.1 M HCl, 60°C) 488.27.510.1
Base Hydrolysis (0.1 M NaOH, 60°C) 2415.614.918.3
Oxidative (3% H₂O₂, RT) 485.14.86.5
Thermal (80°C, Solid) 48< 1< 1< 1
Photolytic (ICH Q1B) -2.32.13.5
Analysis of Degradation Pathways

The following diagram illustrates a plausible degradation pathway for the isoxazole ring under basic conditions, which was the most significant stress factor.

Degradation_Pathway Postulated Base-Catalyzed Degradation Pathway Compound [3-(Aryl)-isoxazol-5-yl]-methanol Intermediate β-Ketonitrile intermediate Compound->Intermediate OH⁻ attack & Ring Opening Products Degradation Products Intermediate->Products Further reactions

Caption: Postulated degradation pathway of the isoxazole ring under basic hydrolysis.

  • Base Hydrolysis: All three compounds showed significant degradation under basic conditions, which is consistent with the known lability of the isoxazole N-O bond to base-catalyzed cleavage.[11] Compound C, lacking the electron-withdrawing bromine atom, was the most susceptible to degradation. The bromo-substituent in Compounds A and B appears to confer a slight increase in stability, likely due to its inductive effect. The position of the bromine (ortho vs. para) did not significantly impact the rate of degradation.

  • Acid Hydrolysis: The compounds exhibited moderate stability in acidic conditions. Again, Compound C showed slightly higher degradation, suggesting that the electron-withdrawing nature of the bromine atom provides some protection against acid-catalyzed hydrolysis.

  • Oxidative Degradation: All compounds were relatively stable towards oxidation with hydrogen peroxide. The minor degradation observed may be attributed to the oxidation of the hydroxymethyl group or the isoxazole ring itself.

  • Thermal and Photolytic Stability: All three compounds demonstrated high stability in the solid state at elevated temperatures and under photolytic stress, indicating that they are not particularly sensitive to heat or light.

Conclusion

This comparative stability study of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (Compound A) and its analogs provides critical insights for its further development.

  • Key Finding: The primary degradation pathway for this class of compounds is base-catalyzed hydrolysis of the isoxazole ring.

  • Structural Impact: The presence of a bromine substituent on the phenyl ring enhances the stability of the isoxazole core against both acidic and basic hydrolysis. The position of the bromine atom (ortho vs. para) does not appear to have a significant influence on stability.

  • Developmental Implications: Formulation strategies for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol should focus on maintaining a neutral to slightly acidic pH to ensure optimal stability. The compound's high thermal and photostability are favorable characteristics for manufacturing and storage.

This guide underscores the importance of conducting comprehensive forced degradation studies early in the drug development process to understand a molecule's intrinsic stability and to inform the development of robust and safe pharmaceutical products.[12]

References

  • Campbell, B. et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Various Authors. (2025). Stress Testing: Significance and symbolism. ScienceDirect.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. EMA.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Agilent Technologies. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Agilent.
  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • Manipal Research Portal. (2025). Advances in isoxazole chemistry and their role in drug discovery. Manipal Research Portal.
  • Manipal Research Portal. (2025). Advances in isoxazole chemistry and their role in drug discovery. Manipal Research Portal.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol

Introduction: Beyond Synthesis, A Commitment to Safety In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the life cycle of a chemical does not end with its use in an experiment. The responsible management and disposal of research chemicals like [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol (CAS No. 885273-13-2) are paramount, not only for regulatory compliance but as a cornerstone of laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. As a brominated aromatic isoxazole derivative, it requires careful handling due to its potential health and environmental hazards. The procedures outlined here are grounded in federal regulations and best practices, designed to provide researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream with confidence and integrity.

Section 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive toxicological profile for every novel research chemical is often unavailable, we can infer a reliable hazard profile from its structural motifs and available Safety Data Sheet (SDS) information.

The molecule consists of a bromophenyl group, an isoxazole ring, and a methanol functional group. Each of these components contributes to its overall chemical reactivity and potential toxicity.

  • Brominated Aromatic Compounds: These structures are often associated with environmental persistence and can be toxic. The U.S. Environmental Protection Agency (EPA) specifically regulates certain wastes from organobromine production as hazardous due to their potential risk to human health and the environment[1].

  • Isoxazole Derivatives: The isoxazole ring is a common pharmacophore, indicating high biological activity[2][3][4]. While beneficial in drug design, this activity necessitates caution regarding unintended biological effects from exposure.

  • Methanol Functional Group: While the properties of the parent molecule dominate, the presence of the hydroxymethyl group can influence its reactivity and solubility.

Based on data from analogous compounds and the primary SDS, the following hazard profile should be assumed for disposal purposes.

Hazard ClassDescription & RationaleSource/Inference
Acute Toxicity May be harmful if swallowed, inhaled, or in direct contact with skin.Inferred from SDS for similar isoxazole compounds[5].
Skin/Eye Irritation Expected to cause skin irritation and serious eye irritation upon contact.Inferred from SDS for similar isoxazole compounds[5].
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Inferred from SDS for similar isoxazole compounds[5].
Environmental Hazard Brominated organic compounds can be persistent and toxic to aquatic life. Releases to the environment must be avoided[6][7].General chemical class data.

Section 2: The Regulatory Landscape: Understanding Your Responsibilities

In the United States, the management and disposal of chemical waste are primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA[8][9]. RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from creation to final disposal[10][11].

While [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol is not explicitly a "listed" hazardous waste by the EPA, it must be evaluated to see if it exhibits any of the four characteristics of hazardous waste[12]:

  • Ignitability: Unlikely for this solid compound under normal conditions.

  • Corrosivity: Not expected based on its chemical structure.

  • Reactivity: Not expected to be unstable, explosive, or water-reactive.

  • Toxicity: This is the most likely characteristic. The compound could leach harmful constituents, and due to its brominated aromatic nature, it is prudent to manage it as a toxic hazardous waste.

The Core Principle: All novel research chemicals should be managed as hazardous waste. Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office and their licensed hazardous waste disposal contractors. State and local regulations may be even more stringent than federal rules[9][10].

Section 3: Standard Operating Procedure for Disposal

This protocol provides a self-validating system for the safe handling and disposal of [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol from the laboratory bench to final pickup.

Step 1: Pre-Disposal Planning and Personal Protective Equipment (PPE)

Causality: Proper PPE is the first line of defense against chemical exposure. The selection is based directly on the anticipated hazards of skin/eye contact and inhalation.

  • Eye Protection: Wear ANSI Z87.1-compliant safety goggles to protect against potential splashes or fine dust.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use[5].

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Ventilation: All handling of the solid compound or its solutions for disposal purposes should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols[13].

Step 2: Waste Segregation and Collection

Causality: Segregating chemical waste is critical to prevent dangerous reactions and to ensure the waste is routed to the correct disposal facility. Improper mixing can lead to violent reactions or costly re-packaging by the disposal vendor.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this waste stream. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • Solid Waste: Collect unadulterated solid [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol, along with any disposable labware (e.g., weigh boats, contaminated gloves, wipers) used during its handling, in this container.

  • Liquid Waste: If the compound is in solution, it must be collected in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office. Halogenated waste streams are often incinerated at high temperatures and must be kept separate from non-halogenated streams.

  • NO DRAIN DISPOSAL: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.

Step 3: Hazardous Waste Labeling

Causality: Accurate labeling is a strict RCRA requirement. It communicates the container's contents and hazards to all personnel and ensures compliance during transport and disposal.

  • Obtain a hazardous waste label from your institution's EHS department.

  • Fill out the label completely and legibly:

    • Generator Information: Your name, lab number, and contact information.

    • Chemical Contents: List the full chemical name: "[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol". List any solvents if it is a solution.

    • Hazards: Check the boxes corresponding to the hazards (e.g., "Toxic").

Step 4: On-Site Accumulation and Storage

Causality: Proper storage minimizes the risk of spills, exposure, and regulatory violations while the waste awaits pickup.

  • Keep the Container Closed: The waste container must be tightly sealed at all times, except when actively adding waste[13].

  • Storage Location: Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the direct control of lab personnel and away from heat or ignition sources[13].

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

Causality: Final treatment and disposal of hazardous waste require specialized facilities and permits. Only licensed professionals may transport and dispose of this material.

  • Contact EHS: Once your waste container is full or you no longer need it, schedule a pickup with your institution's EHS department.

  • Do Not Transport Off-Site: You are legally prohibited from transporting hazardous waste off-site yourself. A licensed transporter must handle this process[14].

  • Final Disposal Method: The most appropriate disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[15]. This process is designed to destroy the organic molecule and scrub harmful byproducts from the exhaust gas.

Step 6: Decontamination

Causality: Decontamination ensures that no residual chemical remains on surfaces or equipment, preventing inadvertent exposure.

  • Glassware: Rinse any contaminated, non-disposable glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste.

  • Surfaces: Wipe down any surfaces in the chemical fume hood or on the benchtop where the chemical was handled with a cloth dampened with a suitable solvent. Dispose of the cloth as solid hazardous waste.

Section 4: Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial preparation to final handoff.

DisposalWorkflow Start Start: Disposal Required PPE Step 1: Don Appropriate PPE Start->PPE Segregation Step 2: Segregate Waste (Solid vs. Liquid) PPE->Segregation Labeling Step 3: Fully Label Hazardous Waste Container Segregation->Labeling Decontamination Step 6: Decontaminate Glassware & Surfaces Segregation->Decontamination After Handling Storage Step 4: Store in Secondary Containment in SAA Labeling->Storage EHS_Contact Step 5: Schedule Pickup with EHS Office Storage->EHS_Contact Disposal Final Disposal: Incineration by Licensed Contractor EHS_Contact->Disposal End End: Process Complete Disposal->End Decontamination->End

Caption: Disposal workflow for [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol.

Conclusion

The proper disposal of [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol is a non-negotiable aspect of responsible chemical research. By adhering to the principles of hazard assessment, regulatory compliance, and the detailed procedural steps outlined in this guide, you build a framework of safety that protects you, your colleagues, and the environment. Always consult your institution's specific EHS guidelines and treat them as the ultimate authority for waste management in your facility.

References

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Schleicher, O., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Proman. Safety Data Sheet - Methanol. [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Google Patents.
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  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA. [Link]

  • European Chemicals Agency. ECHA Probes Environmental Risks of Aromatic Brominated Flame Retardants. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • International Journal of Biology and Pharmaceutical Alliance. GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. [Link]

  • SciSpace. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • National Center for Biotechnology Information. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

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Handling

A Researcher's Guide to the Safe Handling of [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol (CAS: 885273-13-2).[1] Given the li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol (CAS: 885273-13-2).[1] Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following protocols are based on a thorough analysis of its structural components—a brominated phenyl group, an isoxazole ring, and a methanol group—and established best practices for handling analogous chemical entities.[2][3] The cornerstone of this guide is the principle of proactive risk mitigation, treating the compound as potentially hazardous until more definitive data becomes available.

Core Safety Directives: A Proactive Stance on an Uncharacterized Compound

The inherent novelty of many research chemicals necessitates a conservative approach to safety. The structural alerts within [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol—specifically the presence of a halogenated aromatic system—suggest potential for toxicity and environmental persistence.[4][5] Therefore, all handling procedures must be executed with the assumption of significant hazard, prioritizing the protection of personnel and the environment.

Hazard Assessment Summary
Hazard StatementClassification (Anticipated)Precautionary Action
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[3][7]
Causes skin irritationSkin Corrosion/Irritation (Category 2)Wear protective gloves and clothing. If on skin, wash with soap and water.[3][7]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3][7]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood.[3]
May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)If inhaled, move to fresh air and keep comfortable for breathing.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE CategoryItemSpecificationRationale
Eye Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-rated. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2]Protects against splashes and airborne particles that could cause serious eye irritation.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection.[2][4]Prevents skin contact and absorption. Brominated compounds can be absorbed through the skin.
Body Protection Laboratory CoatA full-length, buttoned lab coat made of a low-permeability material.[2][4]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][8]Prevents inhalation of potentially harmful dust or aerosols.
Foot Protection Closed-Toe ShoesMade of a durable, chemical-resistant material.[2][4]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and storage of [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol is critical for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All work involving this compound, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[2][7] The fume hood provides primary containment and protects the user from inhaling potentially hazardous fumes or dust.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be tightly sealed.

  • Weighing: To minimize the generation of airborne dust, weigh the solid compound in a fume hood, preferably on a disposable weighing paper or in a tared container.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate stirring to facilitate dissolution.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Monitor for Spills or Exposure E->F G Segregate Halogenated Waste F->G H Label Waste Container G->H I Arrange for Professional Disposal H->I

Caption: A logical workflow for the safe handling of [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol.

Emergency Procedures: Preparedness is Paramount

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][6]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

As a brominated organic compound, [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol and any materials contaminated with it must be treated as hazardous waste.[4]

  • Waste Segregation: All waste containing this compound, including unused material, contaminated lab supplies (gloves, weighing papers, etc.), and reaction byproducts, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[4] Disposal must be carried out by a licensed hazardous waste disposal facility, often through incineration with appropriate emission controls to prevent the release of harmful byproducts.[9]

By adhering to these stringent protocols, researchers can safely handle [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol, ensuring both personal safety and environmental protection.

References

  • ChemicalBook. (2023, May 19). [3-(2-BROMO-PHENYL)-ISOXAZOL-5-YL]-METHANOL - Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole.
  • Sasol Chemicals. (2024, July 17).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole.
  • Chem-Impex. (n.d.). [3-(4-Bromophenyl)isoxazol-5-yl]methanol.
  • Proman. (2022, June 27).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (3-Bromo-4-methylisoxazol-5-yl)methanol.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.).
  • ChemicalBook. (2022, August 11). [3-(3-BROMO-PHENYL)-ISOXAZOL-5-YL]-METHANOL - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.).
  • BLDpharm. (n.d.). (3-(2-Bromophenyl)isoxazol-5-yl)methanol.
  • ACS GCI Pharmaceutical Roundtable. (2013). Bromination.
  • Google Patents. (n.d.).
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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